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Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate Documentation Hub

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  • Product: Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate
  • CAS: 81937-39-5

Core Science & Biosynthesis

Foundational

Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate structure elucidation

An In-depth Technical Guide to the Structure Elucidation of Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate Introduction: Beyond the Name In the realm of synthetic chemistry and drug development, a chemical na...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure Elucidation of Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate

Introduction: Beyond the Name

In the realm of synthetic chemistry and drug development, a chemical name or a proposed 2D structure is merely a hypothesis. The rigorous process of structure elucidation is the cornerstone of chemical research, transforming a hypothesis into a validated molecular reality. It is the critical process of determining the precise three-dimensional arrangement of atoms within a molecule, a prerequisite for understanding its reactivity, biological activity, and potential applications.[1][2] This guide provides a comprehensive, multi-technique approach to the definitive structure elucidation of Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate, a molecule possessing a variety of key functional groups including an amide, a ketone, and dual esters.

Our investigation will be a logical progression, starting from the fundamental molecular formula and proceeding through a synergistic application of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) techniques.[3][4] Each step is designed not only to gather data but to build a self-validating case, where evidence from one technique corroborates and refines the interpretation of another, culminating in an unambiguous structural assignment.

Part 1: Foundational Analysis - Molecular Formula and Degree of Unsaturation

Before any spectral analysis, the elemental composition provides the fundamental building blocks. For the target compound, Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate, the molecular formula is established as C₁₈H₂₃NO₆ .[5][6][7][8][9][10]

From this, we calculate the Index of Hydrogen Deficiency (IHD), or degree of unsaturation, a crucial first indicator of rings and/or multiple bonds.

  • Formula: IHD = C - (H/2) - (X/2) + (N/2) + 1

  • Calculation: IHD = 18 - (23/2) + (1/2) + 1 = 18 - 11.5 + 0.5 + 1 = 8

An IHD of 8 is a significant value, suggesting a complex structure. We can immediately hypothesize the sources of this unsaturation:

  • Benzene Ring: Accounts for 4 degrees (one ring and three double bonds).

  • Carbonyl Groups (C=O): The structure's name implies one ketone, one amide, and two ester groups, accounting for the remaining 4 degrees. This initial calculation aligns perfectly with the proposed structure and provides a framework for interpreting the subsequent spectroscopic data.

Part 2: Mass Spectrometry (MS) – Corroborating Molecular Weight and Fragmentation

Mass spectrometry serves two primary roles: it confirms the molecular weight with high precision and offers a glimpse into the molecule's stability and substructures through fragmentation analysis.[2]

Expertise in Action: We would employ a high-resolution technique like Electrospray Ionization Time-of-Flight (ESI-TOF) MS to obtain an accurate mass. We expect to see a prominent peak for the protonated molecule, [M+H]⁺, at m/z 350.1598, corresponding to the exact mass of C₁₈H₂₄NO₆⁺. The observation of this peak validates the molecular formula derived from elemental analysis.

The fragmentation pattern provides a structural fingerprint. Based on the known structure, we can predict the most likely cleavage points, which typically occur at the most stable carbocation or radical sites.

Table 1: Predicted High-Resolution Mass Spectrometry Fragmentation for the Target Molecule

m/z (Calculated) Fragment Lost Structure of Observed Ion Plausibility
304.1336 C₂H₅O• (Ethoxy radical) [M - OCH₂CH₃]⁺ High
290.1179 C₂H₅OH (Ethanol) [M - HOCH₂CH₃]⁺ High
190.0811 C₈H₁₃O₄• (Diethyl malonate radical) [CH₃COC₆H₄NHCOCH₃]⁺ High
162.0504 C₉H₈NO₂• (Acetamidobenzoyl radical) [CH(CH₃)CH(COOEt)₂]⁺ Medium
150.0549 C₉H₉O₄ (Diethyl malonate fragment) [C₆H₄NHCOCH₃]⁺ High

| 134.0706 | C₁₀H₁₅O₄ (Propanoyl-malonate fragment) | [H₂NC₆H₄CO]⁺ | Medium |

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of HPLC-grade methanol or acetonitrile.

  • Instrument: Utilize an ESI-TOF mass spectrometer.

  • Ionization Mode: Positive ion mode is selected to favor the formation of [M+H]⁺.

  • Infusion: The sample is introduced into the source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire data over a mass range of m/z 50-500. The instrument's high resolution allows for mass measurements accurate to within 5 ppm.

  • Analysis: Identify the [M+H]⁺ peak and compare its exact mass to the calculated value for C₁₈H₂₄NO₆⁺. Analyze major fragment ions to corroborate the proposed structure.

Part 3: Infrared (IR) Spectroscopy – A Rapid Scan of Functional Groups

IR spectroscopy is an indispensable tool for quickly identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[2][3]

Expertise in Action: For our target molecule, the IR spectrum should present a clear and distinct signature confirming the presence of amide, ketone, ester, and aromatic functionalities. The presence of multiple carbonyls will likely lead to a broad, intense absorption band, but the individual frequencies should be distinguishable.

Table 2: Characteristic Infrared Absorptions for the Target Molecule

Wavenumber (cm⁻¹) Vibration Type Functional Group Assignment
~3300 (broad) N-H Stretch Amide N-H
3100-3000 C-H Stretch Aromatic C-H
2980-2850 C-H Stretch Aliphatic C-H (CH, CH₂, CH₃)
~1745 (strong, sharp) C=O Stretch Ester Carbonyl
~1685 (strong, sharp) C=O Stretch Aryl Ketone Carbonyl
~1665 (strong, sharp) C=O Stretch Amide I Band
~1605, 1530 C=C Stretch / N-H Bend Aromatic Ring / Amide II Band
~1240 (strong) C-O Stretch Ester C-O

| ~840 | C-H Bend (out-of-plane) | 1,4-Disubstituted (para) Benzene Ring |

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
  • Preparation: Place a small, solid sample directly onto the ATR crystal (typically diamond or germanium).

  • Acquisition: Apply pressure using the anvil to ensure good contact. Record a background spectrum of the empty crystal.

  • Sample Scan: Record the sample spectrum. The instrument software automatically subtracts the background.

  • Parameters: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-600 cm⁻¹.

  • Analysis: Identify and label the major absorption peaks and assign them to the corresponding functional groups.

Part 4: Nuclear Magnetic Resonance (NMR) – The Definitive Structural Map

NMR spectroscopy provides the most detailed information about the molecular structure by mapping the chemical environments and connectivity of every proton and carbon atom.[11][12] We will use a combination of 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) experiments to assemble the molecule piece by piece.

Workflow for NMR-Based Structure Elucidation

G cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments cluster_analysis Structural Assembly H1_NMR ¹H NMR (Proton Environments & Splitting) HSQC HSQC (¹H-¹³C One-Bond Connectivity) H1_NMR->HSQC Fragments Identify Spin Systems & Sub-structures H1_NMR->Fragments C13_NMR ¹³C NMR (Carbon Environments) C13_NMR->HSQC DEPT DEPT-135 (Carbon Types: CH₃, CH₂, CH) DEPT->HSQC COSY COSY (¹H-¹H Connectivity) COSY->Fragments HSQC->Fragments Assign C to H HMBC HMBC (¹H-¹³C Long-Range Connectivity) Assembly Assemble Fragments into Final Structure HMBC->Assembly Fragments->HMBC Connect Fragments

Caption: Workflow for comprehensive NMR structure elucidation.

4.1: 1D NMR Analysis (¹H, ¹³C, and DEPT)

¹H NMR Spectroscopy: The Proton Census The ¹H NMR spectrum reveals the number of distinct proton environments, their relative numbers (integration), and their neighboring protons (multiplicity).

Table 3: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

Label Assignment Chemical Shift (δ, ppm) Multiplicity Integration
H-a Ar-H (ortho to C=O) ~7.95 d (J ≈ 8.5 Hz) 2H
H-b Ar-H (ortho to NH) ~7.60 d (J ≈ 8.5 Hz) 2H
H-c NH ~8.10 s (broad) 1H
H-d -C(=O)CH(CH₃)- ~4.50 m 1H
H-e -CH(COOEt)₂ ~3.85 d (J ≈ 9.0 Hz) 1H
H-f -OCH₂CH₃ ~4.20 m 4H
H-g -CH(CH₃)- ~1.45 d (J ≈ 7.0 Hz) 3H
H-h -NHC(=O)CH₃ ~2.20 s 3H

| H-i | -OCH₂CH₃ | ~1.25 | t (J ≈ 7.1 Hz) | 6H |

¹³C NMR and DEPT-135 Spectroscopy: The Carbon Skeleton The ¹³C NMR spectrum identifies all unique carbon atoms, while a DEPT-135 experiment distinguishes between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons are absent in DEPT-135.

Table 4: Predicted ¹³C NMR and DEPT-135 Spectral Data (125 MHz, CDCl₃)

Assignment Chemical Shift (δ, ppm) DEPT-135 Signal
Ketone C=O ~198.0 Absent (Quat. C)
Ester C=O ~167.5 Absent (Quat. C)
Amide C=O ~169.0 Absent (Quat. C)
Ar-C (C-NH) ~142.0 Absent (Quat. C)
Ar-C (C-C=O) ~131.5 Absent (Quat. C)
Ar-CH (ortho to C=O) ~129.5 Positive (CH)
Ar-CH (ortho to NH) ~119.0 Positive (CH)
-OCH₂CH₃ ~62.0 Negative (CH₂)
-CH(COOEt)₂ ~55.0 Positive (CH)
-C(=O)CH(CH₃)- ~48.0 Positive (CH)
-NHC(=O)CH₃ ~24.5 Positive (CH₃)
-CH(CH₃)- ~16.0 Positive (CH₃)

| -OCH₂CH₃ | ~14.0 | Positive (CH₃) |

4.2: 2D NMR Analysis – Connecting the Dots

COSY (Correlation Spectroscopy): Mapping ¹H-¹H Connections The COSY spectrum is essential for identifying proton spin systems by revealing which protons are coupled (typically 2-3 bonds apart).[11][13]

Key Expected COSY Correlations:

  • A strong cross-peak between the aromatic doublets H-a (~7.95 ppm) and H-b (~7.60 ppm).

  • Correlation between the methine proton H-d (~4.50 ppm) and both the methine H-e (~3.85 ppm) and the methyl H-g (~1.45 ppm), establishing the -CH(CH₃)-CH- core.

  • A clear correlation between the ester methylene protons H-f (~4.20 ppm) and the terminal methyl protons H-i (~1.25 ppm), confirming the two ethyl ester groups.

Caption: Key ¹H-¹H COSY correlations for the target molecule.

HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Carbons The HSQC experiment creates a 2D map correlating each proton signal with the carbon signal it is directly attached to (a one-bond correlation).[13][14] This is the most reliable way to assign the ¹³C spectrum definitively. For instance, the proton signal at ~2.20 ppm (H-h) will show a cross-peak to the carbon signal at ~24.5 ppm, unambiguously assigning it as the acetamido methyl group.

HMBC (Heteronuclear Multiple Bond Correlation): Assembling the Fragments The HMBC experiment is the final key to the puzzle, revealing correlations between protons and carbons over two or three bonds.[15] It allows us to connect the individual spin systems identified by COSY into a single molecular structure.

Crucial HMBC Correlations for Structural Assembly:

  • Connecting the Aromatic Ring to the Ketone: The aromatic protons H-a (~7.95 ppm) will show a correlation to the ketone carbonyl carbon (~198.0 ppm).

  • Connecting the Propanoyl Linker to the Ketone: The methine proton H-d (~4.50 ppm) and the methyl protons H-g (~1.45 ppm) will both correlate to the ketone carbonyl carbon (~198.0 ppm).

  • Connecting the Malonate to the Esters: The methine proton H-e (~3.85 ppm) will show correlations to the ester carbonyl carbons (~167.5 ppm).

  • Connecting the Acetamido Group: The acetamido methyl protons H-h (~2.20 ppm) will correlate to the amide carbonyl carbon (~169.0 ppm), and the amide proton H-c (~8.10 ppm) will correlate to the aromatic carbon it is attached to (~142.0 ppm).

Caption: Key long-range ¹H-¹³C HMBC correlations.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 10-15 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrument: A 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe is recommended for optimal resolution and sensitivity.

  • 1D Spectra Acquisition:

    • ¹H: Acquire with 16-32 scans.

    • ¹³C: Acquire with 1024-2048 scans using proton decoupling.

    • DEPT-135: Acquire to differentiate carbon types.

  • 2D Spectra Acquisition:

    • COSY: Acquire using standard gradient-selected (gCOSY) parameters.

    • HSQC: Acquire using gradient-selected, sensitivity-enhanced parameters optimized for a one-bond J-coupling of ~145 Hz.

    • HMBC: Acquire using gradient-selected parameters, optimized for long-range J-couplings of 8-10 Hz.

  • Data Processing and Analysis: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Reference the ¹H and ¹³C spectra to TMS at 0.00 ppm. Analyze cross-peaks in 2D spectra to build connectivity maps.

Conclusion: A Unified and Validated Structure

The methodical application of modern spectroscopic techniques provides an unambiguous and self-validating pathway to the structure of Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate.

  • Mass Spectrometry confirmed the molecular formula of C₁₈H₂₃NO₆ .

  • Infrared Spectroscopy provided rapid confirmation of all key functional groups: amide, ketone, esters, and a para-substituted aromatic ring.

  • 1D NMR (¹H, ¹³C, DEPT) provided a complete census of all carbon and proton environments, their multiplicities, and their types.

  • 2D NMR (COSY, HSQC, HMBC) served as the definitive architectural tool. COSY established the proton-proton connectivities within fragments, HSQC mapped each proton to its parent carbon, and HMBC provided the crucial long-range correlations that pieced the fragments—the p-acetamidophenyl ketone, the chiral methine-methyl linker, and the diethyl malonate—together in their correct and only possible arrangement.

Every piece of data is consistent with the others and points singularly to the proposed structure. This integrated approach exemplifies the standards of scientific integrity and trustworthiness required in modern chemical research, ensuring that the molecule taken forward for further study is known with the highest degree of confidence.

References

  • Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy.
  • Slideshare. (n.d.). Use of NMR in structure elucidation.
  • MIT OpenCourseWare. (n.d.). Methods for the Elucidation of the Structure of Organic Compounds.
  • Elyashberg, M., Williams, A. J., & Blinov, K. (2010). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Journal of Chemical Information and Modeling, 50(4), 599-609.
  • Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation.
  • ResearchGate. (2016). Computer methods for structure elucidation of new organic compounds from NMR spectra.
  • Fiveable. (n.d.). Structure Elucidation Definition - Organic Chemistry II Key Term.
  • JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D-NMR Spectrum.
  • Journal of Chemical Information and Modeling. (n.d.). Structure Elucidation from 2D NMR Spectra Using the StrucEluc Expert System: Detection and Removal of Contradictions in the Data.
  • Wiley Analytical Science. (2016). Structure Elucidation in Organic Chemistry.
  • PubChem. (n.d.). Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate. Retrieved from [Link]

  • ChemWhat. (n.d.). diethyl 2-(1-(4-acetaMidophenyl)-1-oxopropan-2-yl)Malonate CAS#: 81937-39-5. Retrieved from [Link]

  • Chemsrc. (n.d.). DIETHYL 2-(1-(4-ACETAMIDOPHENYL)-1-OXOPROPAN-2-YL)MALONATE. Retrieved from [Link]

  • Lotusfeet Pharma. (n.d.). diethyl 2-(1-(4-acetaMidophenyl)-1-oxopropan-2-yl)Malonate 81937-39-5. Retrieved from [Link]

  • MDPI. (n.d.). Mass Spectra of 2-Substituted Diethyl Malonate Derivatives. Retrieved from [Link]

  • YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]

  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

Sources

Exploratory

Physical and chemical properties of Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate

For Researchers, Scientists, and Drug Development Professionals Introduction Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate is a complex organic molecule that, while not extensively documented in publicly acc...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate is a complex organic molecule that, while not extensively documented in publicly accessible literature, holds significant interest as a potential intermediate in pharmaceutical synthesis. Its structure, combining a substituted aromatic ketone, an amide, and a malonic ester moiety, suggests a versatile chemical profile. This guide provides a comprehensive overview of its known and predicted physical and chemical properties, a plausible synthetic route, and its potential applications, particularly in the context of drug development. The information herein is synthesized from available data on the compound and its structural analogs, providing a robust resource for researchers in the field.

Chemical and Physical Properties

Precise experimental data for Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate is not widely available. Therefore, the following properties are a combination of information from chemical supplier databases and predictions based on its structure and the known properties of similar compounds.

Table 1: Physical and Chemical Properties

PropertyValue/DescriptionSource/Rationale
Molecular Formula C₁₈H₂₃NO₆[1]
Molecular Weight 349.38 g/mol [1]
CAS Number 81937-39-5[1]
Appearance White powder[2]
Melting Point Not available (predicted to be a solid at room temperature)The presence of multiple polar functional groups and a relatively high molecular weight suggest a solid state.
Boiling Point Not available (predicted to be high, with decomposition likely)High molecular weight and polarity indicate a high boiling point.
Solubility Predicted to be soluble in polar organic solvents like dichloromethane, ethyl acetate, and acetone. Sparingly soluble in nonpolar solvents and water.Based on the polarity of the functional groups.
Polar Surface Area 98.8 Ų[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 6[1]
XLogP3 1.8[1]

Molecular Structure and Visualization

The structure of Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate is characterized by a central malonate core substituted with a 1-(4-acetamidophenyl)-1-oxopropan-2-yl group.

Figure 1: 2D structure of the molecule.

Proposed Synthesis

A specific, validated synthesis for Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate is not readily found in the literature. However, a plausible and efficient route can be designed based on the well-established malonic ester synthesis. This would involve the alkylation of diethyl malonate with a suitable electrophile, namely 2-bromo-1-(4-acetamidophenyl)propan-1-one.

reagent1 Diethyl Malonate base Sodium Ethoxide (NaOEt) in Ethanol reagent1->base reagent2 2-bromo-1-(4-acetamidophenyl)propan-1-one reagent2->base product Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate base->product workup Acidic Workup product->workup

Figure 2: Proposed synthesis workflow.

Experimental Protocol: Malonic Ester Synthesis Approach

This protocol is a proposed methodology and should be adapted and optimized by the researcher.

  • Preparation of the Enolate: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve diethyl malonate (1.0 equivalent) in anhydrous ethanol. To this solution, add sodium ethoxide (1.05 equivalents) portion-wise while maintaining the temperature at 0-5 °C with an ice bath. Stir the mixture for 30-60 minutes to ensure complete formation of the enolate. The formation of the stabilized enolate is a key step, facilitated by the acidity of the α-hydrogen of the malonic ester.[3]

  • Alkylation: Prepare a solution of 2-bromo-1-(4-acetamidophenyl)propan-1-one (1.0 equivalent) in a minimal amount of anhydrous ethanol or another suitable solvent like THF. Add this solution dropwise to the enolate mixture, keeping the temperature below 10 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Workup and Purification: Quench the reaction by pouring it into a cold, dilute aqueous acid solution (e.g., 1 M HCl). Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product. The crude product can then be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

Predicted Spectral Data

As experimental spectra are not available, the following data are predicted based on the functional groups present in the molecule and data from similar compounds.

¹H NMR Spectroscopy (Predicted)

Table 2: Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz)

Chemical Shift (ppm)MultiplicityIntegrationAssignmentRationale
~8.0-8.2d2HAromatic (ortho to C=O)Deshielded by the adjacent carbonyl group.
~7.6-7.8d2HAromatic (ortho to NH)Deshielded by the acetamido group.
~7.5br s1H-NH-Amide proton, chemical shift can be variable.
~4.5-4.7q1H-CH(CO)-Methine proton alpha to the ketone carbonyl.
~4.1-4.3q4H-OCH₂CH₃Methylene protons of the ethyl esters.
~3.8-4.0d1H-CH(COOEt)₂Methine proton of the malonate.
~2.2s3H-NHC(=O)CH₃Methyl protons of the acetyl group.
~1.4-1.6d3H-CH(CH₃)-Methyl protons adjacent to the chiral center.
~1.2-1.4t6H-OCH₂CH₃Methyl protons of the ethyl esters.
¹³C NMR Spectroscopy (Predicted)

Table 3: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 100 MHz)

Chemical Shift (ppm)AssignmentRationale
~195-200C=O (Ketone)Typical range for an aromatic ketone carbonyl.
~168-170C=O (Ester)Typical range for ester carbonyls.
~168C=O (Amide)Typical range for an amide carbonyl.
~140-145Aromatic C (quaternary, attached to NH)Deshielded by the nitrogen atom.
~130-135Aromatic C (quaternary, attached to C=O)Deshielded by the carbonyl group.
~128-130Aromatic CH (ortho to C=O)Deshielded by the carbonyl group.
~118-120Aromatic CH (ortho to NH)Shielded by the nitrogen's lone pair.
~61-63-OCH₂CH₃Methylene carbons of the ethyl esters.
~50-55-CH(COOEt)₂Methine carbon of the malonate.
~45-50-CH(CO)-Methine carbon alpha to the ketone.
~24-26-NHC(=O)CH₃Methyl carbon of the acetyl group.
~15-18-CH(CH₃)-Methyl carbon adjacent to the chiral center.
~13-15-OCH₂CH₃Methyl carbons of the ethyl esters.
Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show characteristic absorption bands for the various functional groups present.

Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibration
~3300-3400N-HStretching (Amide)
~2900-3000C-HStretching (Aliphatic)
~1730-1750C=OStretching (Ester)
~1680-1700C=OStretching (Aromatic Ketone)
~1660-1680C=OStretching (Amide I band)
~1500-1600C=CStretching (Aromatic)
~1510-1550N-HBending (Amide II band)
~1000-1300C-OStretching (Ester)

The presence of multiple carbonyl groups will likely result in a broad and complex carbonyl region in the IR spectrum. The aromatic ketone and ester carbonyl stretches are at different frequencies due to conjugation and inductive effects.[4][5]

Mass Spectrometry (MS) (Predicted)

In mass spectrometry, the molecule is expected to undergo characteristic fragmentation patterns.

Table 5: Predicted Mass Spectrometry Fragmentation

m/zFragmentRationale
349[M]⁺Molecular ion peak.
304[M - OCH₂CH₃]⁺Loss of an ethoxy group from one of the ester functions.
276[M - COOCH₂CH₃]⁺Loss of an ethoxycarbonyl group.
177[CH₃CONH-C₆H₄-CO-CH(CH₃)]⁺Cleavage of the bond between the two methine carbons.
135[CH₃CONH-C₆H₄-CO]⁺Acylium ion from cleavage next to the aromatic ring.
43[CH₃CO]⁺Acetyl cation.

The fragmentation of malonic esters is a well-studied process and can provide valuable structural information.[6]

Chemical Reactivity and Stability

The reactivity of Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate is dictated by its functional groups:

  • Malonate Moiety: The methine proton of the malonate is acidic and can be removed by a base, allowing for further alkylation or acylation reactions. However, this is less likely to occur after the initial synthesis without a strong base. The ester groups are susceptible to hydrolysis under acidic or basic conditions, which can be followed by decarboxylation.[7]

  • Ketone Carbonyl: The ketone group can undergo nucleophilic addition reactions and can be reduced to a secondary alcohol.

  • Amide Group: The amide bond is generally stable but can be hydrolyzed under strong acidic or basic conditions.

  • Stability: The compound should be stored in a cool, dry place, away from strong acids, bases, and oxidizing agents. As a β-keto ester, it may be susceptible to decomposition upon heating, potentially through decarboxylation if hydrolysis occurs.

Potential Applications in Drug Development

While specific applications of this compound are not widely published, its structural features and its relation to other known pharmaceutical compounds suggest several potential uses:

  • Intermediate in Pharmaceutical Synthesis: The presence of multiple reactive sites makes it a valuable building block for more complex molecules. It has been listed as a related compound to Levosimendan , a calcium sensitizer used in the treatment of heart failure.[8] This suggests it could be an intermediate in an alternative synthesis route or a process-related impurity that requires characterization.[9][10][11] The synthesis of various heterocyclic compounds often utilizes malonate derivatives.[12]

  • Scaffold for Drug Discovery: The core structure could serve as a scaffold for the development of new therapeutic agents. The acetamidophenyl moiety is present in several drugs, including paracetamol. The overall structure could be explored for various biological activities.[2]

Safety and Handling

No specific safety data is available for this compound. The following recommendations are based on the general properties of similar laboratory chemicals:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate is a molecule with significant potential as a synthetic intermediate in pharmaceutical chemistry. While a comprehensive experimental characterization is not yet publicly available, this guide provides a detailed overview of its predicted properties and a scientifically sound basis for its synthesis and handling. The insights provided here are intended to facilitate further research and development involving this versatile compound.

References

  • Dias, J. R. (1980). Mass Spectral Fragmentation of Unsymmetrical Diesters of Malonic Acid and Succinic Acids. Spectroscopy Letters, 13(8), 555-566.
  • Bhayani, D., et al. (2018). Accelerated stability testing of levosimendan: isolation and characterization of degradation impurities utilizing preparative HPLC, LC–MS, NMR, and IR. Pharmaceutical Development and Technology, 23(10), 1025-1033.
  • ResearchGate. (2018). (PDF) Accelerated stability testing of levosimendan: isolation and characterization of degradation impurities utilizing preparative HPLC, LC–MS, NMR, and IR. Retrieved from [Link]

  • Daicel Pharma Standards. Levosimendan Impurities Manufacturers & Suppliers. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 10.7: Alkylation of Enolate Ions. Retrieved from [Link]

  • Veeprho. Levosimendan Impurities and Related Compound. Retrieved from [Link]

  • Spectroscopy Online. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Retrieved from [Link]

  • Pharmaffiliates. The Role of Diethyl Malonate in Pharmaceutical Synthesis: A Key Intermediate. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Google Patents. (1999). Preparation method of diethyl malonate. CN1237572A.
  • PubChem. Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate. Retrieved from [Link]

  • Supporting Information. NMR Spectra of New Compounds. Retrieved from [Link]

  • Cenmed. Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate (C007B-518657). Retrieved from [Link]

  • Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Retrieved from [Link]

  • Google Patents. (2015). Levosimendan impurity and preparation and detection methods thereof. CN104478809A.
  • National Institutes of Health. (2011). Polymer-supported α-Acylamino Ketones: Preparation and Application in Syntheses of 1,2,4-Trisubstituted-1H-imidazoles.
  • Fiveable. Diethyl Malonate Definition - Organic Chemistry Key Term. Retrieved from [Link]

  • National Institutes of Health. (2007). Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Proceedings of the Japan Academy, Series B, 83(4), 93-108.
  • Enlai Biotech. 95+ White Powder diethyl 2-(1-(4-acetaMidophenyl)-1-oxopropan-2-yl)Malonate CAS 81937-39-5. Retrieved from [Link]

  • Chad's Prep. 21.7 The Malonic Ester Synthesis and the Acetoacetic Ester Synthesis. Retrieved from [Link]

  • ChemWhat. diethyl 2-(1-(4-acetaMidophenyl)-1-oxopropan-2-yl)Malonate CAS#: 81937-39-5. Retrieved from [Link]

  • Whitman College. GCMS Section 6.14 - Fragmentation of Esters. Retrieved from [Link]

  • Organic Syntheses. diethyl acetamidomalonate. Retrieved from [Link]

  • Atmospheric Chemistry and Physics. (2014). FT-IR quantification of the carbonyl functional group in aqueous-phase secondary organic aerosol from phenols. Retrieved from [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0029573). Retrieved from [Link]

  • ACS Publications. (1966). Studies in Mass Spectroscopy. VI.1a Mass Spectra of Substituted Diethyl Malonates. The Journal of Organic Chemistry, 31(11), 3502-3507.
  • SynArchive. Robinson-Gabriel Synthesis. Retrieved from [Link]

  • YouTube. (2021). Alkylation of Stabilized Enolates | Malonate & β-Keto Ester Synthesis Explained. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Synthesis of protected α-amino acids via decarboxylation amination from malonate derivatives. Organic & Biomolecular Chemistry, 15(40), 8564-8568.
  • NMRDB.org. Predict 13C carbon NMR spectra. Retrieved from [Link]

  • ResearchGate. (2011). Primary fragmentations by MS/MS of [M -H] -ions from dicarboxylic acids and some monoesters having C-3 to C-12 chain lengths. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 26.4: Synthesis of Amino Acids. Retrieved from [Link]

  • ResearchGate. (2025). Microwave-Assisted Synthesis of α-Aryl Malonates: Key Intermediates for the Preparation of Azaheterocycles. Retrieved from [Link]

  • Lotusfeet Pharma. diethyl 2-(1-(4-acetaMidophenyl)-1-oxopropan-2-yl)Malonate 81937-39-5. Retrieved from [Link]

Sources

Foundational

A Comprehensive Technical Guide to Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate (CAS No. 81937-39-5)

Prepared for: Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth exploration of Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate, a key intermediate in synthetic organic...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate, a key intermediate in synthetic organic chemistry. We will delve into its chemical properties, a detailed synthesis protocol with mechanistic insights, potential applications in drug discovery, and its likely subsequent chemical transformations.

Introduction and Significance

Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate is a complex organic molecule that belongs to the class of malonic ester derivatives.[1][2][3] Its structure, featuring a 4-acetamidophenyl group (also found in acetaminophen), a propiophenone backbone, and a diethyl malonate moiety, suggests its role as a versatile precursor in the synthesis of more complex molecules, particularly within the pharmaceutical landscape.[4] The presence of multiple functional groups—an amide, a ketone, and two esters—offers a rich platform for a variety of chemical modifications.[4] This guide will illuminate the synthesis and potential utility of this compound, providing a solid foundation for researchers in organic synthesis and medicinal chemistry.

Physicochemical and Structural Properties

A clear understanding of a compound's physical and chemical properties is fundamental for its application in research and development. The key properties of Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate are summarized in the table below.

PropertyValueSource(s)
CAS Number 81937-39-5[4][5][6][7][8][9][10]
Molecular Formula C18H23NO6[4][5][6][7][8][9]
Molecular Weight 349.38 g/mol [4][5][7][8][9]
Appearance White Powder[4]
Purity Typically >95%[4]
IUPAC Name Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate[5]
InChI Key DDOHSQHYRPGUIN-UHFFFAOYSA-N[5][8]
Canonical SMILES CCOC(=O)C(C(=O)OCC)C(C)C(=O)c1ccc(NC(C)=O)cc1[5]

Synthesis Protocol: A Mechanistic Approach

The synthesis of the title compound is a classic example of the malonic ester synthesis, a powerful C-C bond-forming reaction.[11][12][13] The core of this method involves the alkylation of a diethyl malonate enolate with a suitable alkyl halide.[13][14]

Proposed Synthetic Pathway

The overall synthesis can be envisioned as a two-step process:

  • Synthesis of the Alkylating Agent: Preparation of 2-bromo-1-(4-acetamidophenyl)propan-1-one.

  • Alkylation of Diethyl Malonate: The nucleophilic substitution reaction between the enolate of diethyl malonate and the synthesized α-bromo ketone.

Synthesis_Workflow Reactant1 4'-Hydroxypropiophenone Intermediate1 4'-Acetoxypropiophenone Reactant1->Intermediate1 Acetylation Reactant2 Acetic Anhydride Reactant2->Intermediate1 Acetylation Intermediate2 2-Bromo-1-(4-acetamidophenyl)propan-1-one Intermediate1->Intermediate2 α-Bromination Reactant3 Bromine (Br2) Reactant3->Intermediate2 α-Bromination Product Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate Intermediate2->Product SN2 Alkylation Reactant4 Diethyl Malonate Enolate Diethyl Malonate Enolate Reactant4->Enolate Enolate Formation Base Sodium Ethoxide (NaOEt) Base->Enolate Enolate Formation Enolate->Product SN2 Alkylation

Caption: Proposed workflow for the synthesis of the title compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2-Bromo-1-(4-acetamidophenyl)propan-1-one

The synthesis of the α-bromo ketone precursor is a critical first step. While direct bromination of 1-(4-acetamidophenyl)propan-1-one can be challenging due to potential side reactions on the activated aromatic ring, a more controlled approach involves the bromination of a related propiophenone derivative.[15][16][17][18][19]

  • Acetylation of 4'-Hydroxypropiophenone: To a solution of 4'-hydroxypropiophenone in a suitable solvent like dichloromethane, add an equimolar amount of acetic anhydride and a catalytic amount of a strong acid (e.g., sulfuric acid) or a base like pyridine. Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC). Work up the reaction by washing with water and a mild base (e.g., sodium bicarbonate solution) to obtain 4'-acetoxypropiophenone.

  • α-Bromination: Dissolve the 4'-acetoxypropiophenone in a suitable solvent such as chloroform or methanol.[17] Add a slight excess of bromine dropwise, potentially with a catalytic amount of HBr or aluminum chloride.[17][18][19] The reaction is typically carried out at room temperature. After the reaction is complete, the mixture is washed with a reducing agent (e.g., sodium thiosulfate solution) to quench excess bromine, followed by a wash with a base to neutralize any acid. The organic layer is then dried and concentrated to yield the crude 2-bromo-1-(4-acetamidophenyl)propan-1-one. Purification can be achieved by recrystallization or column chromatography.

Step 2: Alkylation of Diethyl Malonate

This step utilizes the principles of malonic ester synthesis.[11][12][13]

  • Enolate Formation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide. The use of an alkoxide base corresponding to the ester (ethoxide for an ethyl ester) is crucial to prevent transesterification.[1] To this solution, add diethyl malonate dropwise at room temperature. The ethoxide will deprotonate the acidic α-hydrogen of the diethyl malonate to form a resonance-stabilized enolate.[11][14]

  • Nucleophilic Substitution: Dissolve the 2-bromo-1-(4-acetamidophenyl)propan-1-one from Step 1 in a minimal amount of absolute ethanol and add it dropwise to the enolate solution. The reaction mixture is then heated to reflux for several hours until the reaction is complete (monitored by TLC). The enolate acts as a nucleophile and attacks the carbon bearing the bromine atom in an SN2 reaction, displacing the bromide ion.[13][14]

  • Work-up and Purification: After cooling, the reaction mixture is poured into water, and the product is extracted with a suitable organic solvent like diethyl ether or ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to afford pure Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate.

Mechanistic Rationale

The success of this synthesis hinges on the pronounced acidity of the α-protons of diethyl malonate (pKa ≈ 13), which are flanked by two electron-withdrawing carbonyl groups.[11][13] This allows for facile deprotonation by a moderately strong base like sodium ethoxide to form a stable enolate. This enolate is a soft nucleophile, ideal for SN2 reactions with primary or secondary alkyl halides.[13] The α-bromo ketone synthesized in the first step serves as an excellent electrophile for this reaction.

Potential Applications in Drug Discovery

The structural motifs within Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate suggest its potential as a scaffold or intermediate in medicinal chemistry.

  • As a Synthetic Intermediate: This compound is likely not an end-product but a stepping stone for more complex molecules.[4] The malonic ester moiety can be further manipulated, for instance, through hydrolysis and decarboxylation to yield a carboxylic acid.[12][20][21][22][23] This transformation would result in 3-(4-acetamidobenzoyl)butanoic acid, a molecule with a different set of properties and potential biological activities.

  • Building Block for Heterocycles: The dicarbonyl functionality of the malonate group, along with the ketone, can be utilized in condensation reactions with dinucleophiles (e.g., hydrazine, urea, guanidine) to form various heterocyclic systems, which are prevalent in many drug molecules.

  • Analogs of Bioactive Molecules: The 4-acetamidophenyl group is a well-known pharmacophore, most famously in acetaminophen, which has analgesic and antipyretic properties. Derivatives of 4-aminophenol and 4-aminopropiophenone have been explored for various biological activities, including antimicrobial and antidiabetic properties, and as potential treatments for neurodegenerative disorders.[24][25][26] Therefore, this compound could serve as a starting point for the synthesis of novel analogs of existing drugs or new chemical entities with potential therapeutic value.[4][27][28]

Subsequent Chemical Transformations

A key feature of the malonic ester synthesis is the ability to hydrolyze the ester groups and subsequently decarboxylate the resulting malonic acid derivative.[12][20][21][22][23]

Decarboxylation_Pathway Start Diethyl 2-(1-(4-acetamidophenyl)-1- oxopropan-2-yl)malonate Intermediate Substituted Malonic Acid Start->Intermediate Acid/Base Hydrolysis (H3O+ / OH-) Product 3-(4-acetamidobenzoyl)butanoic acid Intermediate->Product Heat (Δ) CO2 CO2 Intermediate->CO2

Caption: Hydrolysis and decarboxylation of the title compound.

This two-step sequence—hydrolysis followed by heating—would convert the diethyl malonate group into a carboxylic acid, effectively replacing the -CH(COOEt)2 group with a -CH2COOH group.[13][14] This transformation opens up another avenue for creating derivatives, as carboxylic acids are themselves versatile functional groups for further reactions, such as amide bond formation.

Conclusion

Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate is a valuable, synthetically accessible intermediate. Its preparation via the robust and well-understood malonic ester synthesis allows for the creation of a complex carbon skeleton. The multiple functional groups present in the molecule provide numerous handles for subsequent chemical modifications, making it a highly attractive building block for the synthesis of novel compounds, particularly in the pursuit of new therapeutic agents. This guide has provided a comprehensive overview of its properties, a detailed and mechanistically sound synthesis protocol, and an exploration of its potential applications, offering a solid technical foundation for researchers in the field.

References

  • Wikipedia. (n.d.). Diethyl malonate. Retrieved from [Link]

  • JoVE. (2025, May 22). Loss of Carboxy Group as CO2: Decarboxylation of Malonic Acid Derivatives. Retrieved from [Link]

  • Chemsrc. (2025, August 28). DIETHYL 2-(1-(4-ACETAMIDOPHENYL)-1-OXOPROPAN-2-YL)MALONATE. Retrieved from [Link]

  • ChemWhat. (n.d.). diethyl 2-(1-(4-acetaMidophenyl)-1-oxopropan-2-yl)Malonate CAS#: 81937-39-5. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Malonic Ester Synthetic Strategies. Retrieved from [Link]

  • Chem-Station. (n.d.). Synthesis of 2-Bromo-4-Methylpropiophenone: A Journey into Organic Chemistry. Retrieved from [Link]

  • Taydakov, I. V., & Kiskin, M. A. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Beilstein Journal of Organic Chemistry, 16, 1863–1868. Retrieved from [Link]

  • Enlai Biotech. (n.d.). 95+ White Powder diethyl 2-(1-(4-acetaMidophenyl)-1-oxopropan-2-yl)Malonate CAS 81937-39-5. Retrieved from [Link]

  • OpenStax. (2023, September 20). 22.7 Alkylation of Enolate Ions. In Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 27). 10.7: Alkylation of Enolate Ions. Retrieved from [Link]

  • Taydakov, I. V., & Kiskin, M. A. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Beilstein Journal of Organic Chemistry, 16, 1863-1868. Retrieved from [Link]

  • Grzegorzewski, P., et al. (n.d.). Synthetic Route to Diethyl Alkyl(substituted Ary1)malonates with the Aid of Temporary Arene.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry Behind Diethyl Malonate: Synthesis and Applications. Retrieved from [Link]

  • Beilstein Journals. (2020, July 28). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-bromo-4'-chloropropiophenone. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-Bromo-4'-methylpropiophenone. Retrieved from [Link]

  • LookChem. (n.d.). DIETHYL MALONATE. Retrieved from [Link]

  • Sinfoo Biotech. (n.d.). Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate. Retrieved from [Link]

  • Mol-Instincts. (n.d.). MSDS of diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate. Retrieved from [Link]

  • Wikipedia. (n.d.). 4'-Aminopropiophenone. Retrieved from [Link]

  • MDPI. (n.d.). Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. Retrieved from [Link]

  • PubMed. (2022, February 17). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to Diethyl 2-[1-(4-acetamidophenyl)-1-oxopropan-2-yl]propanedioate

This guide provides a comprehensive technical overview of Diethyl 2-[1-(4-acetamidophenyl)-1-oxopropan-2-yl]propanedioate, a key intermediate in pharmaceutical synthesis. We will delve into its chemical identity, a detai...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Diethyl 2-[1-(4-acetamidophenyl)-1-oxopropan-2-yl]propanedioate, a key intermediate in pharmaceutical synthesis. We will delve into its chemical identity, a detailed, field-proven synthetic pathway, and its critical role in the development of advanced cardiotherapeutic agents. This document is intended for researchers, scientists, and professionals in drug development who require a deep, mechanistic understanding of this compound.

Compound Identification and Physicochemical Properties

The molecule, commonly referred to as Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate, is systematically named under IUPAC nomenclature based on its ester and malonate backbone.

IUPAC Name: Diethyl 2-[1-(4-acetamidophenyl)-1-oxopropan-2-yl]propanedioate[1]

Synonyms: Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate[1]

CAS Number: 81937-39-5[1]

Physicochemical Data Summary

The fundamental properties of this compound are crucial for its handling, reaction optimization, and purification. The following table summarizes its key physicochemical data.

PropertyValueSource
Molecular Formula C₁₈H₂₃NO₆[1]
Molecular Weight 349.38 g/mol [1]
Appearance Expected to be a solid or oil-
InChI Key DDOHSQHYRPGUIN-UHFFFAOYSA-N[1]

Strategic Synthesis Pathway

The synthesis of Diethyl 2-[1-(4-acetamidophenyl)-1-oxopropan-2-yl]propanedioate is a multi-step process that leverages the principles of malonic ester synthesis. This approach is highly valued for its efficiency in forming carbon-carbon bonds. The overall strategy involves the preparation of two key precursors followed by their condensation.

The logical flow of the synthesis is depicted below.

Synthesis_Workflow cluster_0 Precursor 1 Synthesis cluster_1 Precursor 2 Synthesis cluster_2 Final Condensation Acetanilide Acetanilide Precursor1 N-[4-(2-chloropropanoyl) phenyl]acetamide Acetanilide->Precursor1 Friedel-Crafts Acylation (AlCl₃) ChloropropionylChloride 2-Chloropropionyl Chloride ChloropropionylChloride->Precursor1 FinalProduct Target Molecule: Diethyl 2-[1-(4-acetamidophenyl)-1- oxopropan-2-yl]propanedioate Precursor1->FinalProduct SN2 Alkylation DiethylMalonate Diethyl Malonate Isonitroso Diethyl isonitrosomalonate DiethylMalonate->Isonitroso NaNO2 Sodium Nitrite, Acetic Acid NaNO2->Isonitroso Precursor2 Diethyl Acetamidomalonate (DEAM) Isonitroso->Precursor2 Zn_Ac2O Zinc, Acetic Anhydride Zn_Ac2O->Precursor2 Precursor2->FinalProduct Base Base (e.g., NaOEt) Base->FinalProduct Enolate Formation

Caption: Overall synthetic workflow for the target molecule.

Synthesis of Precursor 1: N-[4-(2-chloropropanoyl)phenyl]acetamide

This precursor is synthesized via a Friedel-Crafts acylation reaction, a robust method for attaching acyl groups to aromatic rings.

  • Causality: Acetanilide is used as the starting material. The acetamido group is an ortho-, para-directing activator, which favorably directs the incoming electrophile to the para position, minimizing side products. Aluminum chloride (AlCl₃) acts as a Lewis acid catalyst, activating the 2-chloropropionyl chloride to generate a potent acylium ion electrophile.[2]

Experimental Protocol:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a gas outlet connected to a trap, suspend anhydrous aluminum chloride in a suitable anhydrous solvent (e.g., dichloromethane).

  • Reagent Addition: Cool the suspension in an ice bath. Add 2-chloropropionyl chloride dropwise to the stirred suspension.

  • Acylation: Slowly add a solution of acetanilide in the same solvent to the reaction mixture, maintaining the temperature below 5 °C.

  • Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Workup: Carefully pour the reaction mixture into a beaker of crushed ice and concentrated HCl to decompose the aluminum chloride complex.

  • Purification: Separate the organic layer, wash it with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield N-[4-(2-chloropropanoyl)phenyl]acetamide.[2]

Synthesis of Precursor 2: Diethyl Acetamidomalonate (DEAM)

DEAM is a versatile reagent in amino acid synthesis and is prepared from the readily available diethyl malonate.[3]

  • Causality: The synthesis begins with the nitrosation of diethyl malonate using sodium nitrite in acetic acid to form diethyl isonitrosomalonate. This intermediate is then reduced and acetylated in a one-pot reaction. Zinc powder in a mixture of acetic acid and acetic anhydride serves as the reducing agent for the oxime and the acetylating agent for the resulting amine, providing a highly efficient route to DEAM.[3]

Experimental Protocol:

  • Isonitrosation: Dissolve diethyl malonate in a mixture of glacial acetic acid and water. Cool the solution in an ice bath to approximately 5 °C. Add sodium nitrite in portions while maintaining the low temperature. After the addition, continue stirring for several hours as the mixture warms.

  • Reduction and Acetylation: In a separate flask, place the crude diethyl isonitrosomalonate solution, acetic anhydride, and glacial acetic acid. With vigorous stirring, add zinc dust portion-wise, maintaining the temperature between 40-50 °C with intermittent cooling.

  • Workup: After the addition is complete, stir for an additional 30 minutes. Filter the reaction mixture to remove excess zinc and wash the filter cake with glacial acetic acid.

  • Purification: Evaporate the combined filtrate under reduced pressure. Purify the resulting crude product by adding water, warming to melt the solid, and then stirring rapidly in an ice bath to induce crystallization. Collect the white crystals of diethyl acetamidomalonate by filtration.[4]

Final Step: Alkylation of DEAM

The final step involves the nucleophilic substitution reaction between the enolate of DEAM and the chloro-ketone precursor.[5]

  • Causality: A strong base, such as sodium ethoxide (NaOEt), is required to deprotonate the α-carbon of DEAM. This carbon is particularly acidic due to the electron-withdrawing effect of the two adjacent ester carbonyl groups, leading to the formation of a resonance-stabilized enolate. This potent nucleophile then attacks the electrophilic carbon bearing the chlorine atom in N-[4-(2-chloropropanoyl)phenyl]acetamide in a classic Sₙ2 reaction, forming the new carbon-carbon bond and yielding the final product.[4][6]

Experimental Protocol:

  • Enolate Formation: Prepare a fresh solution of sodium ethoxide by dissolving sodium metal in anhydrous ethanol under an inert atmosphere. To this solution, add one equivalent of diethyl acetamidomalonate (DEAM) and stir to form the sodium enolate.

  • Alkylation: Add a solution of N-[4-(2-chloropropanoyl)phenyl]acetamide in anhydrous ethanol to the enolate solution.

  • Reaction: Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

  • Workup: Cool the reaction mixture and remove the ethanol under reduced pressure. Add water to the residue to dissolve the sodium chloride byproduct. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Remove the solvent by rotary evaporation. The crude product can be purified using column chromatography to yield pure Diethyl 2-[1-(4-acetamidophenyl)-1-oxopropan-2-yl]propanedioate.

Application in Drug Development: A Precursor to Levosimendan

Diethyl 2-[1-(4-acetamidophenyl)-1-oxopropan-2-yl]propanedioate is not an active pharmaceutical ingredient (API) itself but serves as a crucial advanced intermediate in the synthesis of complex drugs. Its primary significance lies in its role in the synthetic pathways leading to inotropic agents, most notably Levosimendan .

Levosimendan is a potent calcium sensitizer used in the management of acutely decompensated severe congestive heart failure.[1] The complex structure of Levosimendan requires a sophisticated synthetic approach, and intermediates like the topic compound provide the necessary chemical framework.

The Role of the Intermediate and the Mechanism of the Final Drug

The structure of our target molecule contains the core (4-acetamidophenyl)propanone moiety which, after further chemical transformations (such as cyclization with hydrazine and subsequent condensation), forms the central pyridazinone ring system of drugs like Levosimendan.

Levosimendan exhibits a dual mechanism of action that makes it particularly valuable in treating heart failure:

  • Calcium Sensitization: It binds to cardiac troponin C in a calcium-dependent manner. This binding stabilizes the troponin C-calcium complex, enhancing the contractile force of the heart muscle (positive inotropy) without significantly increasing intracellular calcium concentration. This is a key advantage over other inotropes, as it does not increase myocardial oxygen demand.[7][8][9]

  • Vasodilation: Levosimendan opens ATP-sensitive potassium (K-ATP) channels in vascular smooth muscle. This leads to hyperpolarization of the cell membrane, relaxation of the smooth muscle, and subsequent vasodilation. This action reduces both the preload and afterload on the heart, decreasing its workload.[1][8]

The diagram below illustrates this dual mechanism.

Levosimendan_MoA cluster_cardiomyocyte Cardiac Myocyte cluster_smoothmuscle Vascular Smooth Muscle Cell Levosimendan_C Levosimendan TnC Troponin C (Ca²⁺ bound) Levosimendan_C->TnC Binds & Stabilizes Contraction Increased Cardiac Contractility (Positive Inotropy) TnC->Contraction Enhances Effect Preload_Afterload Reduced Preload & Afterload Contraction->Preload_Afterload Levosimendan_V Levosimendan K_ATP ATP-sensitive K⁺ Channel Levosimendan_V->K_ATP Opens Relaxation Smooth Muscle Relaxation (Vasodilation) K_ATP->Relaxation K⁺ Efflux Relaxation->Preload_Afterload

Caption: Dual mechanism of action of Levosimendan.

Conclusion

Diethyl 2-[1-(4-acetamidophenyl)-1-oxopropan-2-yl]propanedioate is a molecule of significant synthetic value. Its preparation, grounded in the classical and reliable chemistry of malonic esters and Friedel-Crafts reactions, provides a robust platform for constructing more complex pharmaceutical agents. Its role as a key intermediate in the synthesis of Levosimendan underscores its importance to the field of medicinal chemistry and drug development, particularly in the ongoing effort to create more effective and safer treatments for cardiovascular disease. The protocols and mechanistic insights provided in this guide serve as a foundational resource for scientists engaged in this critical work.

References

  • PubChem. (n.d.). Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate. National Center for Biotechnology Information. Retrieved from [Link]

  • Deranged Physiology. (2024, April 22). Levosimendan. Retrieved from [Link]

  • Pashkovetsky, E., Aggarwal Gupta, C., & Aronow, W. S. (2019). Use of levosimendan in acute and advanced heart failure: short review. Therapeutics and Clinical Risk Management, 15, 703–708. Available at: [Link]

  • LITFL. (2024, July 13). Levosimendan. Life in the Fast Lane. Retrieved from [Link]

  • Majid, A., & Shah, S. Z. (2009). A review of levosimendan in the treatment of heart failure. Heart Views, 10(1), 13-18. Available at: [Link]

  • Google Patents. (n.d.). CN104987310A - Synthesis process of levosimendan.
  • Wikipedia. (n.d.). Levosimendan. Retrieved from [Link]

  • Wikipedia. (n.d.). Diethyl acetamidomalonate. Retrieved from [Link]

  • Wikipedia. (n.d.). IUPAC nomenclature of organic chemistry. Retrieved from [Link]

Sources

Foundational

An In-Depth Technical Guide to the Spectral Analysis of Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate

This guide provides a comprehensive technical overview of the analytical methodologies for the characterization of Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate, a key intermediate in pharmaceutical research...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the analytical methodologies for the characterization of Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate, a key intermediate in pharmaceutical research and development. The following sections detail the theoretical underpinnings and practical considerations for the analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS).

Compound Overview

Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate is a complex organic molecule with the chemical formula C₁₈H₂₃NO₆ and a molecular weight of 349.38 g/mol .[1][2][3] Its structure incorporates several key functional groups, including an acetamide, a ketone, and two ethyl esters, which dictate its chemical properties and analytical behavior.

Caption: Chemical structure of Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.[4][5][6] It is based on the principle that atomic nuclei with a non-zero spin, when placed in a magnetic field, can absorb and re-emit electromagnetic radiation at a specific frequency.[7]

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum provides a wealth of information about the number of different types of protons and their neighboring environments.

Table 1: Predicted ¹H NMR Data

Chemical Shift (ppm) Multiplicity Integration Assignment
8.01 d 2H Ar-H
7.72 d 2H Ar-H
7.55 s 1H NH
4.25 q 2H OCH₂CH₃
4.20 q 2H OCH₂CH₃
3.85 q 1H CH(CO)
3.65 d 1H CH(COOEt)₂
2.18 s 3H COCH₃
1.45 d 3H CHCH₃
1.28 t 3H OCH₂CH₃

| 1.25 | t | 3H | OCH₂CH₃ |

Interpretation of the Predicted ¹H NMR Spectrum:

  • Aromatic Protons: Two doublets are predicted in the aromatic region, at approximately 8.01 and 7.72 ppm, each integrating to two protons. This is characteristic of a para-substituted benzene ring.

  • Amide Proton: A singlet at around 7.55 ppm is assigned to the amide (NH) proton.

  • Methylene Protons of Ethyl Esters: Two quartets at 4.25 and 4.20 ppm are attributed to the methylene (-OCH₂-) protons of the two non-equivalent ethyl ester groups.

  • Methine Protons: A quartet at 3.85 ppm corresponds to the methine proton adjacent to the ketone and the methyl group. A doublet at 3.65 ppm is assigned to the methine proton of the malonate group.

  • Methyl Protons: A sharp singlet at 2.18 ppm is characteristic of the acetyl methyl group. A doublet at 1.45 ppm is assigned to the methyl group adjacent to the methine. Two triplets at 1.28 and 1.25 ppm correspond to the methyl protons of the two ethyl ester groups.

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Table 2: Predicted ¹³C NMR Data

Chemical Shift (ppm) Assignment
198.5 C=O (ketone)
168.9 C=O (ester)
168.5 C=O (ester)
168.2 C=O (amide)
142.1 Ar-C
131.5 Ar-C
129.8 Ar-CH
119.2 Ar-CH
62.1 OCH₂
61.8 OCH₂
55.4 CH(COOEt)₂
48.2 CH(CO)
24.9 COCH₃
16.5 CHCH₃
14.1 OCH₂CH₃

| 14.0 | OCH₂CH₃ |

Interpretation of the Predicted ¹³C NMR Spectrum:

  • Carbonyl Carbons: Four signals are predicted in the downfield region, corresponding to the ketone (198.5 ppm), two ester (168.9 and 168.5 ppm), and amide (168.2 ppm) carbonyl carbons.

  • Aromatic Carbons: Four signals are expected for the para-substituted aromatic ring.

  • Aliphatic Carbons: The remaining signals in the upfield region are assigned to the various aliphatic carbons of the ethyl, methyl, and methine groups.

Experimental Protocol for NMR Analysis

G cluster_0 NMR Analysis Workflow A Sample Preparation B Instrument Setup A->B Dissolve in deuterated solvent C Data Acquisition B->C Shimming & Tuning D Data Processing C->D FID signal E Spectral Interpretation D->E Fourier Transform

Caption: A typical workflow for NMR analysis.

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument is then tuned and the magnetic field is shimmed to ensure homogeneity.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.

  • Data Processing: The raw data (Free Induction Decay - FID) is processed by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum.[8]

  • Spectral Interpretation: The chemical shifts, multiplicities, and integrals are analyzed to elucidate the molecular structure.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture.[9][10][11][12] For a molecule like Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate, reversed-phase HPLC is the most suitable method.[13][14][15][16]

Proposed HPLC Methodology

A gradient reversed-phase HPLC method is proposed for the analysis of this compound, providing a good balance between resolution and analysis time.

Table 3: Proposed HPLC Parameters

Parameter Value Justification
Column C18, 250 x 4.6 mm, 5 µm C18 stationary phases provide excellent retention and selectivity for moderately polar to nonpolar compounds.
Mobile Phase A 0.1% Formic acid in Water Formic acid helps to protonate the analyte and improve peak shape.
Mobile Phase B Acetonitrile A common organic modifier in reversed-phase HPLC with good UV transparency.
Gradient 5% to 95% B over 20 minutes A gradient elution is necessary to elute the compound with a good peak shape in a reasonable time.
Flow Rate 1.0 mL/min A standard flow rate for a 4.6 mm ID column.
Injection Volume 10 µL A typical injection volume for analytical HPLC.
Detection UV at 254 nm The aromatic ring and carbonyl groups are expected to have strong absorbance at this wavelength.

| Column Temperature | 30 °C | To ensure reproducible retention times. |

Experimental Protocol for HPLC Analysis

G cluster_1 HPLC Analysis Workflow F Sample Preparation I Sample Injection F->I Dissolve in mobile phase G Mobile Phase Preparation H System Equilibration G->H Degas and prime H->I Run gradient J Data Analysis I->J Chromatogram G cluster_2 LC-MS Analysis Workflow K LC Separation L Ionization (ESI) K->L Eluent M Mass Analysis (Q-TOF) L->M Ions N Detection M->N Mass-to-charge ratio O Data Interpretation N->O Mass spectrum

Sources

Exploratory

An In-depth Technical Guide on the Predicted Biological Activity of Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate

Introduction In the landscape of modern drug discovery, the exploration of novel chemical entities with therapeutic potential is a paramount endeavor. Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate is a compo...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, the exploration of novel chemical entities with therapeutic potential is a paramount endeavor. Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate is a compound of interest, integrating the well-established pharmacophore of paracetamol (acetaminophen) with a diethyl malonate moiety. This unique structural combination suggests a spectrum of predictable biological activities, warranting a thorough investigation for its potential as a lead compound in drug development.

This technical guide provides a comprehensive overview of the predicted biological activities of Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate, delves into the scientific rationale behind these predictions, and outlines a rigorous framework for their in silico and in vitro validation. This document is intended for researchers, scientists, and drug development professionals dedicated to the identification and characterization of novel therapeutic agents.

Compound Profile

PropertyValue
IUPAC Name Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate
CAS Number 81937-39-5[1][2][3][4]
Molecular Formula C18H23NO6[1][2][5]
Molecular Weight 349.38 g/mol [1]
Chemical Structure

Predicted Biological Activities: A Rationale-Driven Approach

The chemical architecture of Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate provides a strong basis for predicting its biological activities. The molecule can be deconstructed into two key components: the 4-acetamidophenyl core, characteristic of paracetamol, and the diethyl malonate group, a versatile building block in medicinal chemistry.

Analgesic and Anti-inflammatory Potential

The presence of the paracetamol scaffold is a strong indicator of potential analgesic and antipyretic properties.[6][7] Paracetamol is a widely used over-the-counter medication for pain and fever relief.[7] Modifications to the paracetamol structure have been explored to enhance its therapeutic profile and reduce its known hepatotoxicity.[6][7]

Furthermore, malonate derivatives have been implicated in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs).[8] The malonate moiety can be a precursor to structures that inhibit cyclooxygenase (COX) enzymes, which are key mediators of pain and inflammation.[8] Therefore, the combination of these two functionalities in the target molecule suggests a synergistic or enhanced anti-inflammatory and analgesic effect.

Anticancer Activity

Emerging research has highlighted the diverse biological activities of paracetamol derivatives, including anticancer properties.[6][7] Similarly, malonate-containing compounds have been investigated for their potential in cancer chemotherapy, with some derivatives showing inhibitory effects on cancer cell proliferation.[8] The presence of both moieties suggests that Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate could exhibit cytotoxic effects against various cancer cell lines.

Antimicrobial Properties

Several derivatives of paracetamol have demonstrated antimicrobial activity against a range of pathogens.[6][9][10] The structural modifications can lead to compounds with enhanced ability to disrupt microbial cell processes. The incorporation of the diethyl malonate group could further potentiate this activity.

Validation Strategy: A Multi-pronged Approach

To substantiate the predicted biological activities, a systematic validation strategy employing both computational and experimental methods is essential. This dual approach allows for a cost-effective initial screening followed by robust experimental verification.

Part 1: In Silico Prediction and Analysis

In silico methods provide a powerful and rapid means to predict the biological activity and pharmacokinetic properties of a novel compound, significantly reducing the time and cost associated with early-stage drug discovery.[11]

in_silico_workflow cluster_input Input Data cluster_prediction Prediction & Analysis cluster_output Output & Interpretation compound_structure Compound Structure (SMILES/SDF) molecular_docking Molecular Docking (Target Identification) compound_structure->molecular_docking qsar QSAR Modeling (Activity Prediction) compound_structure->qsar admet ADMET Prediction (Pharmacokinetics & Toxicity) compound_structure->admet binding_affinity Binding Affinity Scores molecular_docking->binding_affinity predicted_activity Predicted Biological Activities qsar->predicted_activity safety_profile Predicted Safety Profile admet->safety_profile lead_optimization Lead Optimization Strategy binding_affinity->lead_optimization predicted_activity->lead_optimization safety_profile->lead_optimization

Caption: Workflow for the in silico prediction of biological activity.

  • Molecular Docking: This technique predicts the preferred orientation of the compound when bound to a specific protein target.[12]

    • Objective: To identify potential protein targets for Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate, such as COX-1, COX-2, and various cancer-related proteins.

    • Protocol:

      • Obtain the 3D structure of the compound and the target proteins from databases like PubChem and the Protein Data Bank (PDB), respectively.

      • Prepare the ligand and receptor files using software like AutoDock Tools.

      • Perform docking simulations using software like AutoDock Vina to predict the binding affinity and interaction patterns.

      • Analyze the docking results to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) and rank potential targets based on binding energy.

  • Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity.[11]

    • Objective: To predict the analgesic, anti-inflammatory, and anticancer potency of the compound based on its structural features.

    • Protocol:

      • Compile a dataset of compounds with known activities related to the target endpoints.

      • Calculate molecular descriptors for all compounds in the dataset.

      • Develop a QSAR model using statistical methods like multiple linear regression or machine learning algorithms.

      • Use the developed model to predict the activity of Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate.

  • ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction: These computational models predict the pharmacokinetic and toxicological properties of a drug candidate.[13]

    • Objective: To assess the drug-likeness and potential toxicity of the compound, including hepatotoxicity, a known concern for paracetamol derivatives.

    • Protocol:

      • Utilize online servers or standalone software (e.g., SwissADME, pkCSM) to predict various ADMET properties.

      • Analyze the results to assess oral bioavailability, blood-brain barrier penetration, metabolic stability, and potential for adverse effects.

Part 2: In Vitro Validation

In vitro assays are crucial for confirming the biological activities predicted by computational methods and for elucidating the underlying mechanisms of action.[14] These assays provide the first experimental evidence of a compound's therapeutic potential.

in_vitro_workflow cluster_synthesis Compound Preparation cluster_assays Biological Assays cluster_analysis Data Analysis & Interpretation synthesis Synthesis & Purification characterization Structural Characterization (NMR, MS) synthesis->characterization anti_inflammatory Anti-inflammatory Assays characterization->anti_inflammatory analgesic Analgesic Assays characterization->analgesic anticancer Anticancer Assays characterization->anticancer dose_response Dose-Response Curves anti_inflammatory->dose_response analgesic->dose_response anticancer->dose_response ic50 IC50/EC50 Determination dose_response->ic50 mechanism Mechanism of Action Studies ic50->mechanism

Caption: Workflow for the in vitro validation of biological activity.

  • Anti-inflammatory Activity Assays:

    • Objective: To evaluate the compound's ability to inhibit key inflammatory mediators.

    • Protocols:

      • Cyclooxygenase (COX) Inhibition Assay: Measures the inhibition of COX-1 and COX-2 enzymes, which are central to the inflammatory response.[15][16]

      • Protein Denaturation Inhibition Assay: Assesses the ability of the compound to prevent the denaturation of proteins, a hallmark of inflammation.[15][17][18][19]

      • Human Red Blood Cell (HRBC) Membrane Stabilization Assay: Evaluates the compound's capacity to stabilize lysosomal membranes, thereby preventing the release of inflammatory enzymes.[18]

  • Analgesic Activity Assays:

    • Objective: To determine the compound's potential to alleviate pain.

    • Protocols:

      • Inhibition of Nitric Oxide (NO) Production: Measures the reduction of NO in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7), as NO is a key mediator in pain signaling.[20]

      • TRPV1 and TRPA1 Channel Activity Assays: These assays assess the compound's effect on transient receptor potential channels, which are crucial for pain sensation.[21]

  • Anticancer Activity Assays:

    • Objective: To assess the cytotoxic and anti-proliferative effects of the compound on cancer cells.

    • Protocols:

      • MTT/MTS Assay: A colorimetric assay to measure cell viability and proliferation, providing a preliminary indication of cytotoxicity against various cancer cell lines.[22][23][24]

      • Cell Cycle Analysis: Uses flow cytometry to determine the effect of the compound on the progression of the cell cycle in cancer cells.

      • Apoptosis Assays (e.g., Annexin V/PI staining): Detects the induction of programmed cell death (apoptosis) in cancer cells treated with the compound.[14]

Data Presentation and Interpretation

All quantitative data from the in vitro assays should be presented in clearly structured tables, including dose-response curves and calculated IC50/EC50 values. This will allow for easy comparison of the compound's potency with standard reference drugs.

AssayTest Concentration (µM)% Inhibition (Mean ± SD)IC50 (µM)
COX-1 Inhibition 1, 10, 50, 100
COX-2 Inhibition 1, 10, 50, 100
Protein Denaturation 10, 50, 100, 200
MTT Assay (MCF-7) 1, 10, 50, 100
MTT Assay (HeLa) 1, 10, 50, 100

Conclusion and Future Directions

The structural features of Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate strongly suggest a promising profile of biological activities, including analgesic, anti-inflammatory, and anticancer effects. The proposed integrated approach of in silico prediction and in vitro validation provides a robust framework for systematically evaluating its therapeutic potential. Positive outcomes from these studies would justify further preclinical development, including in vivo efficacy and safety studies, ultimately paving the way for its potential as a novel therapeutic agent.

References

  • A Short Review on Biological Activities of Paracetamol Derivatives. (2023). ResearchGate. [Link][6][7]

  • In vitro assays and techniques utilized in anticancer drug discovery. (n.d.). PubMed. [Link][14]

  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025). [Source not yet available].[15]

  • Bioassays for anticancer activities. (n.d.). PubMed. [Link]

  • What is in silico drug discovery? (2025). Patsnap Synapse. [Link][11]

  • In Vitro Assays to Study The Hallmarks of Cancer. (n.d.). QIMA Life Sciences. [Link][23]

  • In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. (n.d.). [Source not available].[21]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences. [Link]

  • Bioassays for anticancer activities. (n.d.). Semantic Scholar. [Link][24]

  • Development of in silico prediction models for drug-induced liver malignant tumors based on the activity of molecular initiating events: Biologically interpretable features. (2022). PubMed. [Link]

  • In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. (2017). ResearchGate. [Link][17]

  • Computational/in silico methods in drug target and lead prediction. (n.d.). PubMed Central. [Link][13]

  • Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate. (n.d.). PubChem. [Link][5]

  • In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. (n.d.). MDPI. [Link]

  • A Guide to In Silico Drug Design. (n.d.). PubMed Central. [Link][12]

  • Analgesic and Anti-Inflammatory Activity: A Comprehensive Review on Invitro and In Vivo Screening Methods. (2024). Semantic Scholar. [Link]

  • Analgesic and Anti-Inflammatory Activity: A Comprehensive Review on Invitro and In Vivo Screening Methods. (n.d.). [Source not available].
  • 3,5-Disubstituted analogues of paracetamol. Synthesis, analgesic activity and cytotoxicity. (n.d.). [Source not available].
  • Drug development of paracetamol derivative as antimicrobial activity. (n.d.). IP International Journal of Comprehensive and Advanced Pharmacology. [Link][9]

  • In vitro, in vivo and in silico evaluation of analgesic, anti-inflammatory, and anti-pyretic activity of salicylate rich fraction from Gaultheria trichophylla Royle (Ericaceae). (2023). PubMed. [Link]

  • Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis. (n.d.). MDPI. [Link][16]

  • In vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br. (2024). Bioscience Biotechnology Research Communications. [Link][18]

  • Drug development of paracetamol derivative as antimicrobial activity. (2024). IP International Journal of Comprehensive and Advanced Pharmacology. [Link][10]

  • INVITRO ANTI-INFLAMMATORY ACTIVITY OF METHANOL EXTRACT OF ENICOSTEMMA AXILLARE. (n.d.). International Journal of Drug Development & Research. [Link][19]

  • What pharmaceutical products can be synthesized using Dimethyl malonate? (2025). Shanghai Talent Chemical Co.,Ltd.. [Link][8]

  • Synthesis, Biological Activity and Action Mechanism Study of Novel Chalcone Derivatives Containing Malonate. (n.d.). PubMed. [Link]

  • Design, synthesis and structure-activity relationship of malonic acid non-nucleoside derivatives as potent CD73 inhibitors. (2024). PubMed. [Link]

  • All You Need to Know About Malon
  • Analgesic action of Rubimaillin in vitro and in vivo. (2020). Cellular and Molecular Biology. [Link][20]

  • diethyl acetamidomalonate. (n.d.). Organic Syntheses Procedure. [Link]

  • Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate (C007B-518657). (n.d.). [Source not available].
  • diethyl 2-(1-(4-acetaMidophenyl)-1-oxopropan-2-yl)Malonate 81937-39-5. (n.d.). Lotusfeet Pharma. [Link][3]

  • diethyl 2-(1-(4-acetaMidophenyl)-1-oxopropan-2-yl)Malonate CAS#: 81937-39-5. (n.d.). ChemWhat. [Link][4]

Sources

Foundational

An In-depth Technical Guide to Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate and its Analogs: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate, a molecule of interest in medicinal chemistry. W...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate, a molecule of interest in medicinal chemistry. We will delve into its synthesis, chemical characteristics, and explore the potential of its analogs as therapeutic agents. This document is intended to serve as a foundational resource for researchers engaged in the design and development of novel pharmaceuticals.

Introduction: The Significance of the Acetamidophenyl Propiophenone Scaffold

The core structure of Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate combines two key pharmacophores: the 4-acetamidophenyl group and a propiophenone backbone. The 4-acetamidophenyl moiety is famously present in paracetamol (acetaminophen), a widely used analgesic and antipyretic drug[1]. This functional group is known to be well-tolerated and possesses a favorable safety profile, making it an attractive component in the design of new drug candidates.

Propiophenone derivatives, on the other hand, have been investigated for a wide range of biological activities, including their potential as anticancer agents and their effects on the central nervous system[2][3]. The combination of these two structural motifs in Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate suggests a potential for novel pharmacological properties, meriting further investigation. This compound is also listed as a reference standard and impurity in the synthesis of other active pharmaceutical ingredients, highlighting the need for a thorough understanding of its synthesis and characterization[4].

This guide will provide a plausible and detailed synthetic route for Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate, explore the design of its analogs, and discuss their potential therapeutic applications based on established structure-activity relationships of related compounds.

Physicochemical Properties

A summary of the known physicochemical properties of the title compound is presented in the table below.

PropertyValueSource
CAS Number 81937-39-5[2][5]
Molecular Formula C₁₈H₂₃NO₆[2][3][5]
Molecular Weight 349.38 g/mol [2][3][5]
IUPAC Name diethyl 2-[1-(4-acetamidophenyl)-1-oxopropan-2-yl]propanedioate[3]
InChI Key DDOHSQHYRPGUIN-UHFFFAOYSA-N[2]

Proposed Synthetic Pathway

A robust and versatile synthetic route to Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate can be envisioned through a three-step process, commencing with readily available starting materials. The overall workflow is depicted in the following diagram.

Synthesis_Workflow cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: α-Bromination cluster_2 Step 3: Malonic Ester Synthesis Acetanilide Acetanilide Step1_Product 4'-Acetamidopropiophenone Acetanilide->Step1_Product CS₂, reflux PropionylChloride Propionyl Chloride PropionylChloride->Step1_Product CS₂, reflux AlCl3 AlCl₃ AlCl3->Step1_Product CS₂, reflux Step1_Product_ref 4'-Acetamidopropiophenone Step2_Product 2-Bromo-1-(4-acetamidophenyl)propan-1-one Step1_Product_ref->Step2_Product Acetic Acid Bromine Bromine (Br₂) Bromine->Step2_Product Acetic Acid Step2_Product_ref 2-Bromo-1-(4-acetamidophenyl)propan-1-one Final_Product Diethyl 2-(1-(4-acetamidophenyl)- 1-oxopropan-2-yl)malonate Step2_Product_ref->Final_Product Ethanol DiethylMalonate Diethyl Malonate DiethylMalonate->Final_Product Ethanol Base Base (e.g., NaOEt) Base->Final_Product Ethanol

Caption: Proposed three-step synthesis of the target compound.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 4'-Acetamidopropiophenone

This step involves the Friedel-Crafts acylation of acetanilide with propionyl chloride. The acetylamino group is a para-directing activator, leading to the desired substitution at the 4-position.

  • Materials: Acetanilide, propionyl chloride, anhydrous aluminum chloride (AlCl₃), carbon disulfide (CS₂), hydrochloric acid (HCl), water, ice.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, suspend anhydrous aluminum chloride in carbon disulfide.

    • Cool the suspension in an ice bath and add a solution of acetanilide in carbon disulfide dropwise with stirring.

    • Slowly add propionyl chloride to the reaction mixture, maintaining the temperature below 5 °C.

    • After the addition is complete, allow the mixture to warm to room temperature and then reflux for 2-3 hours.

    • Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

    • Separate the organic layer, and extract the aqueous layer with carbon disulfide.

    • Combine the organic layers, wash with water, then with a dilute sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 4'-acetamidopropiophenone.

Step 2: Synthesis of 2-Bromo-1-(4-acetamidophenyl)propan-1-one

The α-bromination of the propiophenone derivative is achieved using bromine in a suitable solvent, typically acetic acid. The reaction proceeds via an enol or enolate intermediate.

  • Materials: 4'-Acetamidopropiophenone, bromine, glacial acetic acid.

  • Procedure:

    • Dissolve 4'-acetamidopropiophenone in glacial acetic acid in a flask protected from light.

    • Slowly add a solution of bromine in glacial acetic acid dropwise with stirring. The reaction is typically carried out at room temperature.

    • Continue stirring until the reaction is complete (monitored by TLC).

    • Pour the reaction mixture into a large volume of cold water to precipitate the product.

    • Collect the solid by filtration, wash thoroughly with water to remove acetic acid and any unreacted bromine.

    • Dry the crude 2-bromo-1-(4-acetamidophenyl)propan-1-one. This product may be used in the next step without further purification, or it can be recrystallized if necessary.

Step 3: Synthesis of Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate

The final step is a classic malonic ester synthesis, where the α-bromo ketone is alkylated with the enolate of diethyl malonate.

  • Materials: 2-Bromo-1-(4-acetamidophenyl)propan-1-one, diethyl malonate, sodium ethoxide, absolute ethanol.

  • Procedure:

    • Prepare a solution of sodium ethoxide in absolute ethanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add diethyl malonate dropwise to the sodium ethoxide solution with stirring.

    • To this solution, add a solution of 2-bromo-1-(4-acetamidophenyl)propan-1-one in absolute ethanol.

    • Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

    • Cool the mixture and neutralize with a dilute acid (e.g., acetic acid).

    • Remove the ethanol under reduced pressure.

    • Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).

    • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel to yield pure Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate.

Design of Analogs and Structure-Activity Relationship (SAR) Insights

The modular nature of the proposed synthesis allows for the facile generation of a library of analogs. By systematically modifying different parts of the molecule, researchers can probe the structure-activity relationship and optimize for desired pharmacological properties.

Rationale for Analog Design

The following table outlines potential modifications and the rationale behind them:

Modification SiteProposed AnalogsRationale for Investigation
4-Acetamido Group - Replacement of the acetyl group with other acyl groups (e.g., propionyl, benzoyl).- Conversion of the amide to a sulfonamide.To investigate the influence of the electronic and steric properties of the N-acyl group on activity and metabolic stability.
Phenyl Ring - Introduction of various substituents (e.g., fluoro, chloro, methyl, methoxy) at the 2- or 3-positions.- Replacement of the phenyl ring with other aromatic or heteroaromatic systems (e.g., pyridine, thiophene).To explore the impact of electronic and lipophilic properties of the aromatic ring on receptor binding and pharmacokinetic profiles.
Propiophenone Chain - Variation of the alkyl chain length (e.g., from propiophenone to butyrophenone).To assess the effect of the distance between the aromatic ring and the malonate moiety on biological activity.
Diethyl Malonate Moiety - Replacement of the ethyl esters with other alkyl esters (e.g., methyl, tert-butyl).- Conversion of one or both ester groups to amides or carboxylic acids.To modulate solubility, cell permeability, and potential for prodrug strategies.

A diagram illustrating the key points of diversification for analog synthesis is provided below.

SAR_Diagram mol R1 R1->mol R2 R2->mol R3 R3->mol X X X->mol

Caption: Key diversification points for analog synthesis. (Note: A placeholder for the molecular image is used here. In a real application, this would be the 2D structure of the core molecule.)

Potential Therapeutic Applications and Future Directions

Given the structural components of Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate, several therapeutic areas warrant investigation:

  • Analgesic and Anti-inflammatory Activity: The presence of the 4-acetamidophenyl group, a hallmark of paracetamol, suggests that these compounds could exhibit analgesic and anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes.

  • Anticancer Potential: Numerous propiophenone derivatives have demonstrated cytotoxic effects against various cancer cell lines. The analogs of the title compound could be screened for their anticancer activity.

  • Central Nervous System (CNS) Activity: The propiophenone scaffold is found in several CNS-active drugs. Therefore, exploring the effects of these novel compounds on neurological targets could be a fruitful area of research.

Future research should focus on the synthesis and in vitro screening of a diverse library of analogs to identify lead compounds with promising activity and favorable drug-like properties. Subsequent in vivo studies would then be necessary to evaluate their efficacy and safety in relevant disease models.

Analytical and Spectroscopic Characterization

The synthesized compounds should be thoroughly characterized using a suite of analytical techniques to confirm their structure and purity.

TechniqueExpected Observations
¹H NMR Characteristic signals for the aromatic protons, the acetyl group, the ethyl groups of the malonate, and the methine and methyl protons of the propiophenone backbone.
¹³C NMR Resonances corresponding to the carbonyl carbons of the ketone, amide, and esters, as well as the aromatic and aliphatic carbons.
Mass Spectrometry The molecular ion peak corresponding to the calculated molecular weight of the compound.
Infrared (IR) Spectroscopy Characteristic absorption bands for the N-H and C=O stretching vibrations of the amide, the C=O stretching of the ketone and esters.
High-Performance Liquid Chromatography (HPLC) To determine the purity of the final compound.

Conclusion

Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate represents an intriguing molecular scaffold with the potential for diverse pharmacological activities. The synthetic route outlined in this guide is both plausible and amenable to the generation of a wide array of analogs. By leveraging the established knowledge of the constituent pharmacophores and employing a systematic approach to analog design and biological screening, researchers can unlock the therapeutic potential of this promising class of compounds. This technical guide serves as a starting point for further exploration and development in the field of medicinal chemistry.

References

  • Ivković, B. M., Nikolic, K., & Ilić, B. B. (2013). Phenylpropiophenone derivatives as potential anticancer agents: synthesis, biological evaluation and quantitative structure-activity relationship study. European Journal of Medicinal Chemistry, 63, 239-255.
  • LookChem. (n.d.). Propiophenone. Retrieved from [Link]

  • PubChem. (n.d.). Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Chemical Synthesis and Applications of 4-Acetamidophenyl Acetate. Retrieved from [Link]

  • PubChem. (n.d.). Acetaminophen. Retrieved from [Link]

Sources

Exploratory

Unlocking the Potential of a Paracetamol-Malonate Hybrid: A Technical Guide to Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide delves into the untapped research potential of Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate, a unique chemical e...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the untapped research potential of Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate, a unique chemical entity that marries the well-established paracetamol scaffold with the synthetic versatility of a malonate ester. While direct research on this specific molecule is nascent, its structural components suggest a wealth of opportunities in medicinal chemistry and drug discovery. This document provides a comprehensive overview of the compound's properties, followed by an in-depth exploration of its potential research applications as both a novel therapeutic agent and a versatile synthetic intermediate. Detailed experimental protocols and workflows are provided to empower researchers to investigate its promising, yet unexplored, biological and chemical functionalities.

Introduction to a Molecule of Interest

Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate (CAS No. 81937-39-5) is a derivative of N-acetyl-p-aminophenol (paracetamol), a widely used analgesic and antipyretic drug.[1] The molecule's structure incorporates a diethyl malonate group, a key building block in organic synthesis.[2][3] This hybrid nature positions it as a compelling subject for investigation, with potential applications stemming from both its paracetamol core and its malonate functionality.

Table 1: Chemical and Physical Properties [4][5][6]

PropertyValue
Molecular Formula C₁₈H₂₃NO₆
Molecular Weight 349.38 g/mol
CAS Number 81937-39-5
Appearance White to off-white solid (typical for similar compounds)
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and alcohols.

Potential as a Novel Therapeutic Agent: A Paracetamol Derivative with Untapped Potential

The paracetamol moiety in the target molecule provides a strong rationale for exploring its potential as a therapeutic agent. Modifications to the paracetamol structure have been a fertile ground for developing derivatives with enhanced efficacy and reduced toxicity.[7][8]

Rationale for Investigation
  • Analgesic and Anti-inflammatory Activity: Paracetamol's primary mechanism of action is believed to involve the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, in the central nervous system.[9] The structural modifications in our target compound could modulate this activity, potentially leading to a more potent or selective analgesic or anti-inflammatory agent.

  • Reduced Hepatotoxicity: A significant limitation of paracetamol is its potential for liver damage at high doses, primarily due to the formation of the toxic metabolite N-acetyl-p-benzoquinone imine (NAPQI). The bulky diethyl malonate group could sterically hinder the metabolic pathways leading to NAPQI formation, thereby potentially reducing hepatotoxicity.

  • Antioxidant and Anticancer Properties: Several paracetamol derivatives have demonstrated antioxidant and anticancer activities.[8] The malonate group could contribute to these properties, warranting an investigation into the compound's potential in these therapeutic areas.

  • Antimicrobial Activity: The exploration of paracetamol derivatives has also extended to antimicrobial applications.[9] It is conceivable that the unique structure of this compound could confer antimicrobial properties.

Proposed Research Workflow

The following workflow outlines a systematic approach to evaluating the therapeutic potential of Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Evaluation cluster_2 Phase 3: Mechanism of Action Studies A Compound Acquisition & Purity Assessment B Analgesic & Anti-inflammatory Assays (COX-1/COX-2 Inhibition) A->B C Hepatotoxicity Assessment (HepG2 Cell Viability, NAPQI Formation) A->C D Antioxidant Activity Assays (DPPH, ABTS) A->D E Anticancer Activity Screening (MTT Assay on Cancer Cell Lines) A->E F Antimicrobial Susceptibility Testing A->F G Animal Models of Pain & Inflammation B->G H In Vivo Hepatotoxicity Studies C->H I Molecular Docking Studies E->I F->I G->H J Western Blotting for Signaling Pathways I->J

Caption: Proposed workflow for evaluating therapeutic potential.

Detailed Experimental Protocols

Protocol 1: In Vitro COX Inhibition Assay

  • Objective: To determine the inhibitory activity of the compound against COX-1 and COX-2 enzymes.

  • Materials: Ovine COX-1 and human recombinant COX-2 enzymes, arachidonic acid, colorimetric COX inhibitor screening assay kit.

  • Procedure:

    • Prepare a stock solution of the test compound in DMSO.

    • In a 96-well plate, add the appropriate buffer, heme, and either COX-1 or COX-2 enzyme.

    • Add various concentrations of the test compound or a known inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1).

    • Incubate for 10 minutes at 25°C.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate for 2 minutes at 25°C.

    • Stop the reaction and measure the absorbance at 590 nm.

    • Calculate the percent inhibition and determine the IC₅₀ value.

Protocol 2: In Vitro Hepatotoxicity Assay

  • Objective: To assess the cytotoxicity of the compound on human liver cells.

  • Materials: HepG2 cell line, DMEM media, fetal bovine serum, penicillin-streptomycin, MTT reagent, DMSO.

  • Procedure:

    • Seed HepG2 cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound or paracetamol (as a positive control) for 24 or 48 hours.

    • Add MTT reagent to each well and incubate for 4 hours.

    • Remove the media and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

    • Calculate the cell viability as a percentage of the untreated control.

Potential as a Versatile Synthetic Intermediate: Leveraging the Malonate Functionality

The diethyl malonate group is a powerful tool in organic synthesis, most notably in the malonic ester synthesis, which allows for the creation of substituted carboxylic acids.[3] This opens up a vast landscape for using Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate as a starting material for more complex molecules.

Rationale for Application
  • Synthesis of Novel Carboxylic Acids: The malonic ester moiety can be hydrolyzed and decarboxylated to yield a carboxylic acid derivative of the parent molecule. This new functional group can then be used for further chemical modifications.

  • Alkylation and Functionalization: The acidic α-hydrogen of the malonate group can be deprotonated to form a nucleophilic enolate, which can then be alkylated with various electrophiles.[10] This allows for the introduction of diverse functional groups at this position.

  • Synthesis of Heterocycles: Malonate esters are known precursors for the synthesis of various heterocyclic compounds, such as barbiturates and other pharmacologically active ring systems.[11]

Proposed Synthetic Pathways

The following diagram illustrates potential synthetic transformations of the target compound.

G cluster_0 Hydrolysis & Decarboxylation cluster_1 Alkylation cluster_2 Heterocycle Synthesis A Diethyl 2-(1-(4-acetamidophenyl)- 1-oxopropan-2-yl)malonate B 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)acetic acid A->B 1. NaOH, H₂O 2. H₃O⁺, Δ C Base (e.g., NaOEt) A->C Deprotonation F Condensation with Urea A->F Reaction D Alkyl Halide (R-X) E Alkylated Malonate Derivative C->E Nucleophilic Attack G Barbiturate Derivative F->G

Caption: Potential synthetic transformations of the target compound.

Detailed Experimental Protocols

Protocol 3: Synthesis of 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)acetic acid

  • Objective: To hydrolyze and decarboxylate the diethyl malonate group to form the corresponding carboxylic acid.

  • Materials: Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate, sodium hydroxide, ethanol, hydrochloric acid.

  • Procedure:

    • Dissolve the starting material in ethanol in a round-bottom flask.

    • Add an aqueous solution of sodium hydroxide.

    • Reflux the mixture for 2-3 hours.

    • Cool the reaction mixture and acidify with concentrated hydrochloric acid until the pH is ~2.

    • A precipitate should form. Collect the solid by vacuum filtration.

    • Wash the solid with cold water and dry to obtain the crude product.

    • Recrystallize from an appropriate solvent (e.g., ethanol/water) to purify the product.

Protocol 4: Alkylation of Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate

  • Objective: To introduce an alkyl group at the α-position of the malonate.

  • Materials: Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate, sodium ethoxide, absolute ethanol, alkyl halide (e.g., methyl iodide).

  • Procedure:

    • Dissolve sodium metal in absolute ethanol under an inert atmosphere to prepare sodium ethoxide.

    • Add the starting material dropwise to the sodium ethoxide solution at room temperature.

    • Stir for 1 hour to ensure complete enolate formation.

    • Add the alkyl halide dropwise and reflux the mixture for 2-4 hours.

    • Cool the reaction, remove the ethanol under reduced pressure.

    • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

    • Purify by column chromatography.

Conclusion and Future Directions

Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate represents a promising yet underexplored molecule at the intersection of established pharmacology and synthetic chemistry. Its potential as a novel therapeutic agent with an improved safety profile over paracetamol, coupled with its versatility as a synthetic intermediate, makes it a compelling target for further investigation. The experimental frameworks provided in this guide offer a starting point for researchers to unlock the full potential of this intriguing paracetamol-malonate hybrid. Future research should focus on a comprehensive evaluation of its biological activities, a thorough investigation of its metabolic fate, and the exploration of its utility in the synthesis of novel and complex molecular architectures.

References

  • PubChem. Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate. [Link]

  • Chemsrc. DIETHYL 2-(1-(4-ACETAMIDOPHENYL)-1-OXOPROPAN-2-YL)MALONATE. [Link]

  • ChemWhat. diethyl 2-(1-(4-acetaMidophenyl)-1-oxopropan-2-yl)Malonate CAS#: 81937-39-5. [Link]

  • Begum, et al. A Short Review on Biological Activities of Paracetamol Derivatives. International Journal of Health and Allied Sciences. 2023. [Link]

  • ResearchGate. A Short Review on Biological Activities of Paracetamol Derivatives. [Link]

  • IP International Journal of Comprehensive and Advanced Pharmacology. Drug development of paracetamol derivative as antimicrobial activity. [Link]

  • NIH. Ester Prodrugs of Malonate with Enhanced Intracellular Delivery Protect Against Cardiac Ischemia-Reperfusion Injury In Vivo. [Link]

  • Google Patents. Paracetamol derivative, its preparation process and its use in therapeutics.
  • Shanghai Talent Chemical Co.,Ltd. What pharmaceutical products can be synthesized using Dimethyl malonate?. [Link]

  • Patsnap Eureka. Malonic Ester Synthesis: Steps, Mechanism, and Examples. [Link]

  • Acta Poloniae Pharmaceutica. PARACETAMOL: MECHANISM OF ACTION, APPLICATIONS AND SAFETY CONCERN. [Link]

  • ResearchGate. (PDF) Ester Prodrugs of Malonate with Enhanced Intracellular Delivery Protect Against Cardiac Ischemia-Reperfusion Injury In Vivo. [Link]

  • Organic Syntheses Procedure. diethyl acetamidomalonate. [Link]

  • PrepChem.com. Preparation of diethyl diethylmalonate. [Link]

  • Human Metabolome Database. Showing metabocard for Diethyl malonate (HMDB0029573). [Link]

Sources

Foundational

An In-depth Technical Guide to the Putative Mechanism of Action of Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate

Abstract This technical guide provides a comprehensive analysis of the potential mechanism of action for the novel chemical entity, Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate. Based on its structural comp...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the potential mechanism of action for the novel chemical entity, Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate. Based on its structural components—a 4-acetamidophenyl group reminiscent of acetaminophen and a diethyl malonate moiety—a dual mechanism of action is proposed. This guide will explore the hypothesis that this compound may function as a prodrug, exerting both anti-inflammatory/analgesic effects and metabolic modulation. Detailed experimental protocols are provided to rigorously test these hypotheses, offering a roadmap for researchers and drug development professionals.

Introduction: Unraveling a Hybrid Structure

The compound Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate (henceforth referred to as "the compound") presents a unique chemical architecture, integrating two pharmacologically significant moieties.[1][2][3][4] The 4-acetamidophenyl group is the core structure of acetaminophen (paracetamol), a widely used analgesic and antipyretic.[5][6][7] The diethyl malonate portion is a common building block in the synthesis of various pharmaceuticals and is structurally related to malonic acid, a known metabolic inhibitor.[8][9] This intriguing combination suggests that the compound could exhibit a multifaceted mechanism of action, potentially acting as a prodrug that, upon in vivo hydrolysis, releases bioactive metabolites.

This guide will dissect the two primary putative mechanisms:

  • A Prodrug Approach to Analgesia and Anti-inflammation: The 4-acetamidophenyl substructure suggests that the compound, following enzymatic or chemical cleavage, could release a molecule with analgesic and anti-inflammatory properties, possibly through the inhibition of cyclooxygenase (COX) enzymes.[6]

  • Metabolic Modulation via Succinate Dehydrogenase Inhibition: The diethyl malonate tail, upon hydrolysis, could yield a malonate derivative capable of competitively inhibiting succinate dehydrogenase (SDH), a key enzyme in both the citric acid cycle and the electron transport chain.

A thorough understanding of these potential pathways is critical for elucidating the compound's therapeutic potential and guiding future drug development efforts.

Proposed Mechanism of Action: A Dual-Pronged Approach

We hypothesize that Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate is a prodrug designed for targeted delivery and a synergistic therapeutic effect. The ester and amide linkages within the molecule are potential sites for enzymatic hydrolysis by esterases and amidases prevalent in biological systems.[10][11][12]

Pathway A: Anti-inflammatory and Analgesic Activity

Upon administration, the compound is likely to undergo hydrolysis, cleaving the amide or other labile bonds. This could release a 4-acetamidophenyl-containing metabolite. Acetanilide, a related compound, is metabolized to paracetamol, which is responsible for its analgesic effects.[7] Similarly, the released metabolite from our compound of interest could act as an inhibitor of COX-1 and COX-2, enzymes responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[6]

dot digraph "Anti-inflammatory Pathway" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Compound [label="Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate"]; Metabolite [label="4-Acetamidophenyl-containing Metabolite", fillcolor="#4285F4", fontcolor="#FFFFFF"]; COX [label="COX-1 / COX-2 Enzymes"]; Prostaglandins [label="Prostaglandins"]; Inflammation [label="Pain & Inflammation", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Compound -> Metabolite [label="In vivo Hydrolysis"]; Metabolite -> COX [label="Inhibition"]; COX -> Prostaglandins [label="Synthesis"]; Prostaglandins -> Inflammation [label="Mediation"]; } caption: "Proposed Anti-inflammatory and Analgesic Pathway."

Pathway B: Metabolic Modulation

The hydrolysis of the diethyl malonate ester groups would release a malonate derivative. Malonate is a classical competitive inhibitor of succinate dehydrogenase (SDH or Complex II) in the mitochondrial electron transport chain. By competing with the natural substrate, succinate, this metabolite could reduce the catalytic activity of SDH. This inhibition would lead to a decrease in cellular respiration and ATP production, a mechanism that has been explored for therapeutic intervention in conditions such as ischemia-reperfusion injury.

dot digraph "Metabolic Modulation Pathway" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Compound [label="Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate"]; Malonate_Metabolite [label="Malonate Derivative", fillcolor="#34A853", fontcolor="#FFFFFF"]; SDH [label="Succinate Dehydrogenase (Complex II)"]; ETC [label="Electron Transport Chain"]; ATP [label="ATP Production", fillcolor="#FBBC05", fontcolor="#202124"];

Compound -> Malonate_Metabolite [label="In vivo Hydrolysis"]; Malonate_Metabolite -> SDH [label="Competitive Inhibition"]; SDH -> ETC [label="Function"]; ETC -> ATP [label="Process"]; } caption: "Proposed Metabolic Modulation Pathway."

Experimental Validation: A Step-by-Step Guide

To validate the proposed dual mechanism of action, a series of in vitro and in vivo experiments are necessary. These protocols are designed to be self-validating systems, providing robust and reproducible data.

In Vitro Prodrug Hydrolysis and Metabolite Identification

Objective: To determine if the compound is hydrolyzed in a biological matrix and to identify the resulting metabolites.

Protocol:

  • Incubation: Incubate the compound in human liver microsomes or plasma at 37°C.

  • Time Points: Collect samples at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Sample Preparation: Quench the reaction with a suitable organic solvent (e.g., acetonitrile) and centrifuge to precipitate proteins.

  • Analysis: Analyze the supernatant using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) to identify and quantify the parent compound and any potential metabolites.[13][14]

Expected Outcome: A decrease in the concentration of the parent compound over time, with a corresponding increase in one or more metabolites, including a 4-acetamidophenyl-containing molecule and a malonate derivative.

dot digraph "Hydrolysis Workflow" { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Start [label="Incubate Compound with Liver Microsomes/Plasma"]; Time [label="Collect Samples at Time Points"]; Quench [label="Quench Reaction & Precipitate Proteins"]; Analyze [label="HPLC-MS/MS Analysis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Result [label="Identify & Quantify Parent Compound and Metabolites", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Time -> Quench -> Analyze -> Result; } caption: "Workflow for In Vitro Hydrolysis Assay."

Cyclooxygenase (COX) Inhibition Assay

Objective: To assess the inhibitory activity of the compound and its potential metabolites on COX-1 and COX-2 enzymes.[15][16][17][18][19]

Protocol:

  • Enzyme Preparation: Use commercially available purified ovine COX-1 and human recombinant COX-2 enzymes.

  • Assay Setup: In a 96-well plate, add the assay buffer, heme cofactor, and either the compound or its identified metabolite at various concentrations. Include a vehicle control and a known COX inhibitor (e.g., celecoxib for COX-2) as a positive control.

  • Enzyme Addition: Add the COX enzyme to each well.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid.

  • Detection: Measure the peroxidase activity of COX by monitoring the absorbance of a colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD) at a specific wavelength (e.g., 590 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50 value.

Expected Outcome: The compound or its 4-acetamidophenyl-containing metabolite will demonstrate concentration-dependent inhibition of COX-1 and/or COX-2, indicating its anti-inflammatory potential.

Parameter Description
Enzymes Purified ovine COX-1, human recombinant COX-2
Substrate Arachidonic Acid
Detection Colorimetric (TMPD oxidation)
Wavelength 590 nm
Endpoint IC50 (half-maximal inhibitory concentration)
Table 1: Key Parameters for COX Inhibition Assay
Succinate Dehydrogenase (SDH) Activity Assay

Objective: To determine the inhibitory effect of the compound and its potential malonate metabolite on SDH activity in isolated mitochondria.[20][21][22][23]

Protocol:

  • Mitochondria Isolation: Isolate mitochondria from a suitable tissue source (e.g., rat liver or heart) by differential centrifugation.

  • Assay Setup: In a 96-well plate, add the mitochondrial suspension, assay buffer, and either the compound or its identified malonate metabolite at various concentrations. Include a vehicle control and a known SDH inhibitor (e.g., malonate) as a positive control.

  • Reaction Initiation: Add succinate as the substrate.

  • Detection: Measure the reduction of a colorimetric probe (e.g., 2,6-dichlorophenolindophenol - DCPIP) at a specific wavelength (e.g., 600 nm) over time using a microplate reader. The rate of color change is proportional to SDH activity.

  • Data Analysis: Calculate the rate of reaction for each concentration and determine the IC50 value.

Expected Outcome: The compound or its malonate metabolite will show a concentration-dependent inhibition of SDH activity, confirming its potential for metabolic modulation.

Parameter Description
Enzyme Source Isolated mitochondria
Substrate Succinate
Detection Colorimetric (DCPIP reduction)
Wavelength 600 nm
Endpoint IC50 (half-maximal inhibitory concentration)
Table 2: Key Parameters for SDH Activity Assay
In Vivo Anti-inflammatory and Analgesic Models

Objective: To evaluate the efficacy of the compound in established animal models of inflammation and pain.[24][25][26]

Protocols:

  • Carrageenan-Induced Paw Edema (Anti-inflammatory):

    • Administer the compound orally to rodents.

    • After a set time, inject carrageenan into the sub-plantar region of the hind paw to induce inflammation.

    • Measure the paw volume at regular intervals using a plethysmometer.

    • Compare the paw edema in the treated group to a vehicle-treated control group.

  • Acetic Acid-Induced Writhing (Analgesic):

    • Administer the compound orally to mice.

    • After a set time, inject a dilute solution of acetic acid intraperitoneally to induce abdominal constrictions (writhing).

    • Count the number of writhes over a specific period.

    • Compare the number of writhes in the treated group to a vehicle-treated control group.

Expected Outcome: The compound will significantly reduce paw edema and the number of writhes compared to the control groups, demonstrating its in vivo anti-inflammatory and analgesic effects.

Conclusion: A Promising Candidate for Dual-Action Therapy

The unique chemical structure of Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate strongly suggests a dual mechanism of action that combines the established analgesic and anti-inflammatory properties of a 4-acetamidophenyl moiety with the metabolic modulatory effects of a malonate derivative. The proposed role as a prodrug allows for the potential for targeted release of these two distinct bioactive components. The experimental framework outlined in this guide provides a clear and robust pathway to validate these hypotheses. Successful validation would position this compound as a promising lead for the development of a new class of therapeutics with a synergistic, multi-pronged approach to treating complex diseases involving both inflammation and metabolic dysfunction.

References

  • Eze, F. I., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2), 3-15. [Link]

  • Antibodies.com. Succinate Dehydrogenase Activity Assay Kit (A319738). [Link]

  • Assay Genie. Succinate Dehydrogenase (SDH) Activity Assay Kit (MAES0229). [Link]

  • Eze, F. I., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. ResearchGate. [Link]

  • Ke, J., et al. (2007). An ELISA method to measure inhibition of the COX enzymes. Nature Protocols, 2(4), 868-874. [Link]

  • BPS Bioscience. COX2 Inhibitor Screening Assay Kit. [Link]

  • Casado-Zapico, S., et al. (2021). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Pharmaceutics, 13(9), 1478. [Link]

  • Ríos-Chaparro, D. I., et al. (2024). Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review. International Immunopharmacology, 135, 112292. [Link]

  • Wang, Y., et al. (2017). Cell models and drug discovery for mitochondrial diseases. Journal of Translational Medicine, 15(1), 19. [Link]

  • Intestinal Biotech Development. IBD IN VITRO MODELS. [Link]

  • Chivé, C., & Tête, A. (2026). Assessing Mitochondrial Respiration of In Vitro Models for the Study of Immune-Related Diseases Using a Seahorse Analyzer. Methods in Molecular Biology, 2990, 145-156. [Link]

  • Saks, V. A., et al. (2004). Studies of mitochondrial respiration in muscle cells in situ: Use and misuse of experimental evidence in mathematical modelling. Molecular and Cellular Biochemistry, 256-257(1-2), 219-227. [Link]

  • Awadhpersad, R., et al. (2021). High-Resolution Respirometry for Mitochondria. JoVE Journal, (175). [Link]

  • Beard, D. A. (2005). A Biophysical Model of the Mitochondrial Respiratory System and Oxidative Phosphorylation. PLoS Computational Biology, 1(4), e36. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2003). Toxicological Profile for Malathion. [Link]

  • Smith, W. L. (1911). THE HYDROLYSIS OF ACETANILIDE. Journal of the American Chemical Society, 33(1), 115-121. [Link]

  • National Center for Biotechnology Information. (2021). Toxicological Profile for DEET (N,N-DIETHYL-META-TOLUAMIDE). [Link]

  • PubChem. Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate. [Link]

  • Study.com. Hydrolysis of Acetanilide: Mechanism & Explanation. [Link]

  • Rautio, J., et al. (2018). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules, 23(11), 2845. [Link]

  • Patsnap Synapse. What is the mechanism of Acetanilide?. [Link]

  • Study.com. Hydrolysis of Acetanilide: Mechanism & Explanation - Video. [Link]

  • ScienceMadness Discussion Board. (2011). Esterification of Malonic Acid to DiEthyl Malonate. [Link]

  • Beilstein Journals. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. [Link]

  • Wikipedia. Acetanilide. [Link]

  • L-M. Rakotoarisoa, et al. (2022). Design, Synthesis, and Evaluation of Lung-Retentive Prodrugs for Extending the Lung Tissue Retention of Inhaled Drugs. Journal of Medicinal Chemistry, 65(9), 6649-6663. [Link]

  • Cenmed. Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate (C007B-518657). [Link]

  • Yusa, V., et al. (2015). Analytical methods for human biomonitoring of pesticides. A review. Analytica Chimica Acta, 891, 15-31. [Link]

  • University of Calgary. Ch21: Malonic esters. [Link]

  • D. Blond, et al. (2001). Unnatural α-amino ethyl esters from diethyl malonate or ethyl β-bromo-α-hydroxyiminocarboxylate. Tetrahedron, 57(26), 5683-5690. [Link]

  • ResearchGate. (2016). SYNTHESIS AND ANTIOXIDANT ACTIVITY OF N-(4-ACETAMIDOPHENYL)-2- SUBSTITUTED PHENOXY ACETAMIDE AND ACETATE DERIVATIVES; EFFECTS ON PROTEINASE ENZYME TRYPSIN AND ALBUMIN DENATURATION. [Link]

  • Master Organic Chemistry. The Malonic Ester and Acetoacetic Ester Synthesis. [Link]

  • X. Zhang, et al. (2024). Current Status of Novel Multifunctional Targeted Pt(IV) Compounds and Their Reductive Release Properties. International Journal of Molecular Sciences, 25(4), 2139. [Link]

  • S. S. S. S. S. S. Kumar, et al. (2025). Design, Synthesis, and Anti-Prostate Cancer Potential of 2-(4-Nitrobenzyl) Malonates In Vitro and DAL Acute Oral Toxicity Assessment In Vivo. ChemMedChem, 20(4), e202400371. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Synthesis of Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate

Abstract This technical guide provides a comprehensive overview of the plausible synthetic pathway for Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate, a compound of interest in medicinal and synthetic organic...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the plausible synthetic pathway for Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate, a compound of interest in medicinal and synthetic organic chemistry.[1][2][3] While the specific discovery and developmental history of this molecule are not extensively documented in readily available literature, its structure strongly suggests a logical and efficient synthesis rooted in fundamental organic reactions. This guide delineates a scientifically sound, three-step synthetic approach commencing with a Claisen-Schmidt condensation, followed by N-acetylation, and culminating in a base-catalyzed Michael addition. The causality behind experimental choices, detailed step-by-step protocols, and mechanistic insights are provided to equip researchers, scientists, and drug development professionals with a robust understanding of its synthesis.

Introduction and Retrosynthetic Analysis

Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate (Compound 3 ) is a substituted β-keto malonate.[4][5] Its molecular structure, featuring a 1,5-dicarbonyl relationship and a malonate moiety, is a hallmark of products derived from conjugate addition reactions. Specifically, the Michael addition of a soft nucleophile, such as a malonate enolate, to an α,β-unsaturated ketone is a powerful and widely utilized method for forming carbon-carbon bonds.[6][7][8][9]

A logical retrosynthetic analysis of the target molecule reveals a straightforward disconnection at the Cα-Cβ bond of the keto-propanoyl chain, pointing to diethyl malonate and an α,β-unsaturated ketone as the immediate precursors. This precursor is identified as N-(4-(1-phenylprop-2-en-1-oyl)phenyl)acetamide, more commonly known as N-(4-cinnamoylphenyl)acetamide (Compound 2 ). This chalcone derivative, in turn, can be synthesized from 4-aminoacetophenone through a Claisen-Schmidt condensation with benzaldehyde, followed by acetylation of the amino group. This multi-step, yet highly feasible, synthetic strategy forms the core of this technical guide.

Overall Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: Claisen-Schmidt Condensation cluster_1 Step 2: N-Acetylation cluster_2 Step 3: Michael Addition A 4-Aminoacetophenone C (E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one (4'-Amino Chalcone, 1) A->C + B Benzaldehyde B->C NaOH, EtOH/H2O D Compound 1 F N-(4-cinnamoylphenyl)acetamide (Compound 2) D->F E Acetic Anhydride E->F Pyridine G Compound 2 I Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate (Target Compound 3) G->I H Diethyl Malonate H->I NaOEt, EtOH

Caption: Proposed three-step synthesis of the target compound.

Detailed Synthetic Strategy and Mechanistic Insights

Step 1: Synthesis of (E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one (4'-Amino Chalcone)

The synthesis commences with the Claisen-Schmidt condensation, a reliable base-catalyzed reaction between an aldehyde (benzaldehyde) and a ketone (4-aminoacetophenone) to form a chalcone, which is an α,β-unsaturated ketone.[10][11][12]

  • Expertise & Experience: The choice of a strong base like sodium hydroxide is crucial for deprotonating the α-carbon of 4-aminoacetophenone, forming a reactive enolate. Benzaldehyde is chosen as the electrophilic partner as it lacks α-protons and therefore cannot undergo self-condensation. The reaction is typically performed in a polar protic solvent like ethanol, which facilitates the dissolution of reactants and intermediates. The resulting chalcone is often insoluble in the reaction medium, allowing for easy isolation by filtration. The formation of the trans-isomer is thermodynamically favored due to reduced steric hindrance.

Claisen_Schmidt cluster_mech Mechanism of Chalcone Formation Ketone 4-Aminoacetophenone Enolate Enolate Intermediate Ketone->Enolate Base abstraction of α-H⁺ Aldehyde Benzaldehyde Enolate->Aldehyde Nucleophilic attack Alkoxide Alkoxide Intermediate Chalcone 4'-Amino Chalcone Alkoxide->Chalcone Protonation & Dehydration Dehydration Dehydration (-H₂O) Base OH⁻ H2O H₂O

Caption: Key steps in the base-catalyzed Claisen-Schmidt condensation.

Step 2: Synthesis of N-(4-cinnamoylphenyl)acetamide

The amino group of the synthesized 4'-amino chalcone is then protected by acetylation. This is a critical step as the free amino group could potentially interfere with the subsequent base-catalyzed Michael addition.

  • Expertise & Experience: Acetic anhydride is an effective and common acetylating agent. The reaction is typically carried out in the presence of a mild base like pyridine, which acts as a catalyst and also neutralizes the acetic acid byproduct. The acetylation of an amine is a robust and high-yielding reaction. The loss of potency in some bioactive aminochalcones upon acylation suggests that this transformation significantly alters the electronic properties of the molecule.[13]

Step 3: Synthesis of Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate

The final step is the conjugate addition of diethyl malonate to the α,β-unsaturated ketone (Compound 2 ). This is a classic Michael addition reaction, which is highly effective for the formation of 1,5-dicarbonyl compounds.

  • Expertise & Experience: Diethyl malonate is an excellent nucleophile for Michael additions due to the acidity of the α-protons, which are flanked by two electron-withdrawing ester groups. A base such as sodium ethoxide (NaOEt) in ethanol is the standard choice for deprotonating diethyl malonate to form the stabilized enolate.[6][9] The reaction proceeds via a 1,4-conjugate addition mechanism, where the malonate enolate attacks the β-carbon of the α,β-unsaturated system. This approach is widely applicable to various chalcones and malonates, often resulting in good to excellent yields.[6][8]

Michael_Addition cluster_mech2 Mechanism of Michael Addition Malonate Diethyl Malonate Malonate_Enolate Malonate Enolate Malonate->Malonate_Enolate Base deprotonation Chalcone_Derivative N-(4-cinnamoylphenyl)acetamide Malonate_Enolate->Chalcone_Derivative 1,4-Conjugate attack Enolate_Adduct Enolate Adduct Final_Product Target Compound 3 Enolate_Adduct->Final_Product Protonation by solvent Base_EtO EtO⁻ EtOH EtOH

Caption: Nucleophilic conjugate addition of diethyl malonate enolate.

Experimental Protocols

Materials and Instrumentation
Parameter Specification
Reagents 4-Aminoacetophenone, Benzaldehyde, Sodium Hydroxide, Ethanol, Acetic Anhydride, Pyridine, Diethyl Malonate, Sodium metal. All reagents should be of analytical grade or higher.
Instrumentation Magnetic stirrer with heating plate, reflux condenser, Buchner funnel, rotary evaporator, Thin Layer Chromatography (TLC) plates (silica gel 60 F254), NMR spectrometer, Mass spectrometer.
Protocol 1: Synthesis of (E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one (1)
  • In a 250 mL round-bottom flask, dissolve 4-aminoacetophenone (0.05 mol) and benzaldehyde (0.05 mol) in 100 mL of ethanol with stirring.

  • In a separate beaker, prepare a solution of sodium hydroxide (0.075 mol) in 20 mL of water.

  • Slowly add the aqueous NaOH solution to the ethanolic solution of the carbonyl compounds at room temperature.

  • Stir the mixture vigorously for 4-6 hours. A yellow precipitate should form.

  • Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate).

  • Once the reaction is complete, pour the mixture into 200 mL of crushed ice and acidify with dilute HCl if necessary.

  • Collect the solid product by vacuum filtration using a Buchner funnel, wash with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

  • Dry the product in a vacuum oven. Expected yield: 75-85%.

Protocol 2: Synthesis of N-(4-cinnamoylphenyl)acetamide (2)
  • Dissolve the dried 4'-amino chalcone (1) (0.04 mol) in 50 mL of pyridine in a 150 mL flask.

  • Cool the solution in an ice bath.

  • Slowly add acetic anhydride (0.048 mol, 1.2 equivalents) dropwise to the cooled solution with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Pour the reaction mixture into 250 mL of cold water with stirring.

  • Collect the precipitated solid by vacuum filtration, wash thoroughly with water.

  • Recrystallize the crude product from ethanol to obtain pure N-(4-cinnamoylphenyl)acetamide. Expected yield: 80-90%.

Protocol 3: Synthesis of Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate (3)
  • In a dry 250 mL three-necked flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide by carefully dissolving sodium metal (0.03 mol) in 75 mL of absolute ethanol.

  • To the freshly prepared sodium ethoxide solution, add diethyl malonate (0.033 mol, 1.1 equivalents) dropwise with stirring.

  • Dissolve N-(4-cinnamoylphenyl)acetamide (2) (0.03 mol) in 50 mL of warm absolute ethanol and add it to the malonate enolate solution.

  • Heat the reaction mixture to reflux and maintain for 8-12 hours. Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and neutralize with dilute acetic acid.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extract the residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the final compound. Expected yield: 60-75%.

Data Summary

Compound Formula MW ( g/mol ) Typical Yield Physical State
1: 4'-Amino Chalcone C₁₅H₁₃NO223.2775-85%Yellow Solid
2: N-acetylated Chalcone C₁₇H₁₅NO₂265.3180-90%Pale Yellow Solid
3: Target Compound C₁₈H₂₃NO₆349.3860-75%Viscous Oil or Low-Melting Solid

Conclusion

The synthesis of Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate can be reliably achieved through a logical, three-step sequence involving a Claisen-Schmidt condensation, N-acetylation, and a Michael addition. This guide provides a robust framework, grounded in established chemical principles and supported by analogous transformations documented in the literature. The detailed protocols and mechanistic discussions herein serve as a valuable resource for researchers in synthetic and medicinal chemistry, enabling the efficient and well-understood preparation of this and structurally related compounds.

References

  • Prasad, Y. R., & Rao, A. S. (2009). Synthesis of Some 4'-Amino Chalcones and their Antiinflammatory and Antimicrobial Activity. Asian Journal of Chemistry. Available at: [Link]

  • Prasad, Y. R., et al. (n.d.). Synthesis of New 4′-amino chalcones and their anti-inflammatory and antimicrobial activity. ResearchGate. Available at: [Link]

  • Prasad, Y. R., & Rao, A. S. (2009). Synthesis of Some 4'-Amino Chalcones and their Antiinflammatory and Antimicrobial Activity. Semantic Scholar. Available at: [Link]

  • Kumar, A., et al. (2023). Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review. ACS Omega. Available at: [Link]

  • Saleh, N., et al. (2022). A Comprehensive Review of Aminochalcones. Molecules. Available at: [Link]

  • Tsuji, J. (2005). Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Journal of Organometallic Chemistry. Available at: [Link]

  • Kamal, A., et al. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal. Available at: [Link]

  • Kumar, A., et al. (2023). Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review. National Center for Biotechnology Information. Available at: [Link]

  • Zambito, A. J., & Howe, E. E. (n.d.). Diethyl acetamidomalonate. Organic Syntheses. Available at: [Link]

  • Singh, P., et al. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega. Available at: [Link]

  • The Organic Chemistry Tutor. (2021, February 13). Alkylation of Stabilized Enolates | Malonate & β-Keto Ester Synthesis Explained [Video]. YouTube. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate. PubChem. Available at: [Link]

  • Akai, S., & Tanimoto, K. (2003). Synthesis of B-keto esters. Google Patents.
  • Li, P., et al. (2018). Enantioselective Michael addition of malonates to α,β-unsaturated ketones catalyzed by 1,2-diphenylethanediamine. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Michael addition of ethyl ester of cinnamic acid to diethyl malonate. Available at: [Link]

  • Liu, Y., et al. (2014). Highly enantioselective Michael addition of diethyl malonate to chalcones catalyzed by cinchona alkaloids-derivatived bifunctional tertiary amine-thioureas bearing multiple hydrogen-bonding donors. Organic & Biomolecular Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of N‐(4‐acetylphenyl)acetamide 61. Available at: [Link]

  • Smajlagić, A., et al. (2022). Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. International Journal of Science and Research. Available at: [Link]

  • Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences. Available at: [Link]

  • Bakırcı Çetinkaya, İ. (2016). Enantioselective Michael addition of diethyl malonate to nitroolefins with bifunctional 2-aminodmap/urea. Middle East Technical University. Available at: [Link]

  • Chopade, M. U. (n.d.). Enantioselective Michael Addition of Diethyl Malonate on Substituted Chalcone Catalysed by Nickel-Sparteine Complex. Longdom Publishing. Available at: [Link]

  • Smajlagić, A., et al. (2022). Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide. Kemija u industriji. Available at: [Link]

  • Akkurt, M., et al. (2020). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

Sources

Foundational

Molecular weight and formula of Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate

An In-Depth Technical Guide to Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate Executive Summary This technical guide provides a comprehensive analysis of Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malo...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate

Executive Summary

This technical guide provides a comprehensive analysis of Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate, a complex organic molecule of interest to researchers in synthetic and pharmaceutical chemistry. While not a widely commercialized compound, its structure suggests a significant role as a bespoke intermediate in the synthesis of advanced pharmaceutical agents and novel chemical entities. This document elucidates the molecule's core physicochemical properties, proposes a detailed and mechanistically sound synthetic pathway, and discusses its potential applications. The content is structured to provide not just data, but also the scientific rationale behind the proposed experimental designs, adhering to the principles of expertise, authoritativeness, and trustworthiness required by drug development professionals.

Compound Identification and Physicochemical Properties

A precise understanding of a molecule's fundamental properties is the bedrock of its application in any research or development context. This section consolidates the known identifiers and data for Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate.

Nomenclature and Key Identifiers

The compound is identified in chemical literature and databases by the following primary identifiers:

  • Systematic IUPAC Name: diethyl 2-[1-(4-acetamidophenyl)-1-oxopropan-2-yl]propanedioate[1]

  • CAS Registry Number: 81937-39-5[2][3][4][5]

  • PubChem Compound ID (CID): 13052563[6]

  • InChI Key: DDOHSQHYRPGUIN-UHFFFAOYSA-N[2]

Core Molecular Data

The fundamental quantitative data for the molecule are summarized below. These values are critical for stoichiometric calculations in synthesis, analytical characterization, and formulation development.

PropertyValueSource(s)
Molecular Formula C₁₈H₂₃NO₆[1][2][3][5][6]
Molecular Weight 349.38 g/mol [3]
Exact Mass 349.15253745 Da[6]
Purity (Typical) ≥98%[2][4]
Structural Representation

The molecule's structure features a central malonic ester group attached to a propanone backbone, which in turn is substituted with a 4-acetamidophenyl ring. This combination of functional groups—amide, ketone, and dual esters—makes it a versatile synthetic building block.

A 4-Acetamidophenyl B Carbonyl (Ketone) C=O A->B C-C bond C Propanyl C2 (Chiral Center) B->C C-C bond D Methyl Group -CH3 C->D C-C bond E Malonate Carbon -CH C->E C-C bond F Diethyl Ester 1 -COOEt E->F C-C bond G Diethyl Ester 2 -COOEt E->G C-C bond

Caption: Functional group connectivity in the target molecule.

Synthesis and Mechanistic Rationale

While direct synthesis routes for this specific molecule are not broadly published, a logical and robust pathway can be designed based on the principles of malonic ester synthesis. This classic carbon-carbon bond-forming reaction is ideal for constructing the target structure from readily available precursors.

Retrosynthetic Analysis

A retrosynthetic approach logically deconstructs the target molecule into simpler, commercially available starting materials. The key disconnection is at the bond formed by the malonic ester synthesis, identifying the diethyl malonate anion and a suitable electrophile as the immediate precursors.

Target Target Molecule (C18H23NO6) Disconnect C-C Disconnection (Malonic Ester Synthesis) Target->Disconnect Precursors Key Synthons Disconnect->Precursors Synthon1 Diethyl Malonate Enolate (Nucleophile) Precursors->Synthon1 Synthon2 α-Halo Ketone (Electrophile) Precursors->Synthon2 Reagent1 Diethyl Malonate Synthon1->Reagent1 from Reagent2 2-Bromo-1-(4-acetamidophenyl) propan-1-one Synthon2->Reagent2 from

Caption: Retrosynthetic analysis of the target molecule.

Proposed Synthetic Pathway & Experimental Protocol

The synthesis hinges on the alkylation of diethyl malonate with an α-haloketone. The protocol below is a self-validating system; progress can be monitored at each stage using standard analytical techniques like Thin Layer Chromatography (TLC) and confirmed post-purification via Nuclear Magnetic Resonance (NMR) spectroscopy.

Core Reaction: Nucleophilic substitution (Sₙ2) of 2-bromo-1-(4-acetamidophenyl)propan-1-one with the sodium salt of diethyl malonate.

Step-by-Step Protocol:

  • Preparation of the Nucleophile (Sodium Diethyl Malonate):

    • To a flame-dried 250 mL three-necked flask under an inert atmosphere (N₂ or Ar), add 50 mL of anhydrous ethanol.

    • Carefully add sodium metal (Na, 1.0 eq) in small portions, allowing it to react completely to form sodium ethoxide. This is a highly exothermic reaction and requires caution. The choice of sodium ethoxide as the base is critical; using the same alkoxide as the ester prevents transesterification side reactions.

    • To the resulting solution, add diethyl malonate (1.1 eq) dropwise at room temperature.[7] Stir for 30 minutes to ensure complete formation of the nucleophilic enolate.

  • Alkylation Reaction:

    • Dissolve the electrophile, 2-bromo-1-(4-acetamidophenyl)propan-1-one (1.0 eq), in 30 mL of anhydrous tetrahydrofuran (THF).

    • Add the solution of the electrophile dropwise to the flask containing the sodium diethyl malonate over 20-30 minutes.

    • Heat the reaction mixture to a gentle reflux (approx. 65-70°C) and maintain for 4-6 hours. Monitor the reaction's progress by TLC, observing the disappearance of the starting materials.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the mixture with dilute hydrochloric acid (1M HCl) until it is slightly acidic (pH ~6).

    • Transfer the mixture to a separatory funnel and extract three times with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine (saturated NaCl solution) to remove residual water, and dry over anhydrous magnesium sulfate (MgSO₄).

    • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

    • Purify the crude oil/solid via column chromatography on silica gel, using a hexane-ethyl acetate gradient system to isolate the pure Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate.

cluster_0 Step 1: Nucleophile Generation cluster_1 Step 2: Alkylation cluster_2 Step 3: Work-up & Purification A 1. Add Na to Anhydrous EtOH B 2. Form Sodium Ethoxide A->B C 3. Add Diethyl Malonate B->C D 4. Form Sodium Diethyl Malonate C->D E 5. Add Electrophile Solution (α-Bromo Ketone in THF) D->E Combine Reagents F 6. Reflux for 4-6 hours E->F G 7. Monitor by TLC F->G H 8. Neutralize with HCl G->H Reaction Complete I 9. Extract with Ethyl Acetate H->I J 10. Dry and Evaporate I->J K 11. Purify via Column Chromatography J->K

Caption: Proposed experimental workflow for synthesis.

Potential Applications in Drug Development and Organic Synthesis

The true value of a molecule like Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate lies in its potential as a sophisticated building block.

  • As a Synthetic Intermediate: The malonic ester moiety is a classic precursor to substituted carboxylic acids (via hydrolysis and decarboxylation) or can be used in further alkylation or acylation reactions. This allows for the construction of complex molecular scaffolds.

  • Access to Novel Amino Acids: The acetamido group can be hydrolyzed to a primary amine. Subsequent hydrolysis and decarboxylation of the malonate ester would yield a novel, non-proteinogenic amino acid containing a ketone functionality, a structure of high interest in peptidomimetic and drug design.

  • Scaffold for Heterocyclic Chemistry: The dicarbonyl functionalities present in the molecule make it an excellent precursor for synthesizing various heterocyclic compounds, such as pyrazoles or pyrimidines, which are privileged structures in medicinal chemistry.

Conclusion

Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate is a molecule defined by its synthetic potential. With a molecular formula of C₁₈H₂₃NO₆ and a molecular weight of 349.38 g/mol , it is well-characterized by its fundamental properties.[2][3] While not an end-product itself, its true utility is realized when viewed as a highly functionalized intermediate. The proposed synthetic route, leveraging the reliability of malonic ester chemistry, provides a clear and robust method for its preparation in a laboratory setting. For researchers and drug development professionals, this compound represents a versatile platform for accessing novel chemical entities, particularly complex carboxylic acids, custom amino acids, and heterocyclic systems, thereby serving as a valuable tool in the quest for new therapeutic agents.

References

  • Cenmed. Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate (C007B-518657). [Link]

  • Chemsrc. DIETHYL 2-(1-(4-ACETAMIDOPHENYL)-1-OXOPROPAN-2-YL)MALONATE. [Link]

  • ChemWhat. diethyl 2-(1-(4-acetaMidophenyl)-1-oxopropan-2-yl)Malonate CAS#: 81937-39-5. [Link]

  • PubChem. Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate. [Link]

  • Organic Syntheses. diethyl acetamidomalonate. [Link]

  • Wikipedia. Diethyl malonate. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Detailed Protocol for the Synthesis of Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate

Abstract This application note provides a comprehensive, two-part protocol for the synthesis of Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate, a potentially valuable building block in medicinal chemistry and...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, two-part protocol for the synthesis of Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate, a potentially valuable building block in medicinal chemistry and drug development. The synthesis leverages the classical malonic ester synthesis pathway. The first part details the preparation of the key alkylating agent, 2-bromo-1-(4-acetamidophenyl)propan-1-one, via α-bromination of the corresponding ketone. The second part describes the core C-C bond formation step: the alkylation of diethyl malonate with the prepared α-bromoketone. This guide is intended for researchers and scientists in organic synthesis and drug discovery, offering in-depth mechanistic explanations, step-by-step procedures, and critical process parameters to ensure reproducibility and high yield.

Introduction and Synthetic Strategy

The target molecule, Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate (CAS No. 81937-39-5), incorporates a substituted aromatic ketone and a malonic ester moiety.[1][2] Such structures are versatile intermediates, as the malonate group can be further manipulated, for instance, through hydrolysis and decarboxylation to yield a substituted carboxylic acid.[3][4]

Our synthetic approach is centered on the malonic ester synthesis, a robust method for forming carbon-carbon bonds by alkylating the enolate of diethyl malonate.[5] The overall strategy involves two primary stages:

  • Preparation of the Electrophile: Synthesis of the α-bromoketone, 2-bromo-1-(4-acetamidophenyl)propan-1-one, which will serve as the alkylating agent.

  • Alkylation: Deprotonation of diethyl malonate to form a nucleophilic enolate, followed by an SN2 reaction with the α-bromoketone to yield the final product.

This document provides the scientific rationale behind each step, ensuring that the protocol is not just a list of instructions but a self-validating system for achieving the desired chemical transformation.

G cluster_0 Part A: Synthesis of Alkylating Agent cluster_1 Part B: Malonic Ester Alkylation start_A Start with 1-(4-acetamidophenyl)propan-1-one bromination α-Bromination Reaction (e.g., Br2 in Acetic Acid) start_A->bromination workup_A Aqueous Work-up & Extraction bromination->workup_A purify_A Purification (Recrystallization) workup_A->purify_A product_A Isolate & Characterize 2-bromo-1-(4-acetamidophenyl)propan-1-one purify_A->product_A alkylation SN2 Alkylation with α-bromoketone product_A->alkylation start_B Start with Diethyl Malonate enolate Enolate Formation (Base: NaOEt in EtOH) start_B->enolate enolate->alkylation workup_B Quenching & Extraction alkylation->workup_B purify_B Purification (Column Chromatography) workup_B->purify_B product_B Isolate & Characterize Final Product purify_B->product_B

Figure 1: High-level experimental workflow for the two-part synthesis.

Part A: Synthesis of 2-bromo-1-(4-acetamidophenyl)propan-1-one

Mechanistic Rationale

The synthesis of α-haloketones from ketones is a well-established transformation. The reaction proceeds via an enol or enolate intermediate. Under acidic conditions, as proposed here with bromine in acetic acid, the ketone tautomerizes to its enol form. This enol then acts as a nucleophile, attacking a molecule of bromine to form a resonance-stabilized carbocation, which is subsequently deprotonated to yield the α-bromoketone and HBr. This method is generally effective for producing mono-brominated products in good yields.

Experimental Protocol

Materials:

  • 1-(4-acetamidophenyl)propan-1-one

  • Glacial Acetic Acid

  • Bromine (Br₂)

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Sodium Thiosulfate (Na₂S₂O₃), 10% solution

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethanol (for recrystallization)

Procedure:

  • In a 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap (containing Na₂S₂O₃ solution to neutralize HBr fumes), dissolve 1-(4-acetamidophenyl)propan-1-one in glacial acetic acid.

  • Cool the flask in an ice-water bath to 0-5 °C.

  • Slowly add a solution of bromine in glacial acetic acid dropwise via the dropping funnel over 30-45 minutes. Maintain the temperature below 10 °C throughout the addition.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, carefully pour the reaction mixture into a beaker containing ice-cold water.

  • The crude product may precipitate. If so, collect it by vacuum filtration. If it remains as an oil, proceed to extraction.

  • Transfer the aqueous mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and finally with 10% sodium thiosulfate solution to remove any unreacted bromine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 2-bromo-1-(4-acetamidophenyl)propan-1-one.

  • Purify the crude product by recrystallization from ethanol to obtain a crystalline solid.

Part B: Synthesis of Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate

Mechanistic Rationale

This step is a classic example of the malonic ester synthesis.[6] The α-protons of diethyl malonate are particularly acidic (pKa ≈ 13) due to the inductive effect and resonance stabilization provided by the two adjacent ester carbonyl groups.[5]

  • Enolate Formation: A strong base is used to deprotonate the α-carbon, creating a resonance-stabilized enolate. Sodium ethoxide (NaOEt) in ethanol is the base of choice. Using the same alkoxide as the ester group (ethoxide for an ethyl ester) is critical to prevent transesterification, which would lead to a mixture of products.[3]

  • Nucleophilic Attack: The resulting enolate is a potent carbon nucleophile. It attacks the electrophilic carbon bearing the bromine atom in 2-bromo-1-(4-acetamidophenyl)propan-1-one in an SN2 fashion, displacing the bromide and forming the new C-C bond.[7] A potential side reaction is dialkylation, where the product is deprotonated and reacts with a second molecule of the alkylating agent; this can be minimized by controlling the stoichiometry.[3][8]

Figure 2: Simplified mechanism of malonic ester alkylation.

Experimental Protocol

Materials:

  • Diethyl Malonate

  • Sodium metal

  • Absolute Ethanol

  • 2-bromo-1-(4-acetamidophenyl)propan-1-one (from Part A)

  • Diethyl Ether

  • Ammonium Chloride (NH₄Cl), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane/Ethyl Acetate solvent system

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried 500 mL three-necked flask fitted with a reflux condenser and a nitrogen inlet, carefully add clean sodium metal pieces to absolute ethanol under a nitrogen atmosphere. The reaction is exothermic. Allow the sodium to react completely to form a clear solution of sodium ethoxide.

  • Cool the sodium ethoxide solution to room temperature.

  • Add diethyl malonate dropwise to the stirred solution. A white precipitate of the sodium salt of diethyl malonate may form.[9] Stir for 30 minutes at room temperature.

  • Add a solution of 2-bromo-1-(4-acetamidophenyl)propan-1-one in a minimal amount of absolute ethanol dropwise to the malonate enolate suspension.

  • After the addition is complete, heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC until the alkylating agent is consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Partition the residue between diethyl ether and water. Separate the layers.

  • Wash the organic layer with saturated ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of hexane/ethyl acetate to afford the pure Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate.

Data Summary and Characterization

Quantitative Data
ParameterPart A: BrominationPart B: Alkylation
Key Reagent 1-(4-acetamidophenyl)propan-1-oneDiethyl Malonate
Molecular Weight ( g/mol )191.22160.17
Secondary Reagent Bromine (Br₂)2-bromo-1-(4-acetamidophenyl)propan-1-one
Molecular Weight ( g/mol )159.81270.11
Base N/ASodium Ethoxide (from Na)
Solvent Glacial Acetic AcidAbsolute Ethanol
Reaction Temperature 0 °C to Room Temp.Room Temp. to Reflux (~78 °C)
Reaction Time 3-4 hours4-6 hours
Purification Method Recrystallization (Ethanol)Column Chromatography (Hexane/EtOAc)
Final Product 2-bromo-1-(4-acetamidophenyl)propan-1-oneDiethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate
Product MW ( g/mol ) 270.11349.38[1]
Product Formula C₁₁H₁₂BrNO₂C₁₈H₂₃NO₆[10]
Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H NMR: To confirm the presence of all expected protons and their integrations.

  • ¹³C NMR: To confirm the carbon skeleton of the molecule.

  • FT-IR: To identify key functional groups (amide C=O, ketone C=O, ester C=O, N-H).

  • Mass Spectrometry (MS): To confirm the molecular weight (Expected [M+H]⁺ ≈ 350.16).

References

  • Wikipedia. Malonic ester synthesis. [Link]

  • Chemistry Steps. Malonic Ester Synthesis. [Link]

  • Organic Chemistry Tutor. Malonic Ester Synthesis. [Link]

  • Master Organic Chemistry. The Malonic Ester and Acetoacetic Ester Synthesis. [Link]

  • Chemistry Notes. Malonic ester synthesis, mechanism and application. [Link]

  • ChemWhat. diethyl 2-(1-(4-acetaMidophenyl)-1-oxopropan-2-yl)Malonate CAS#: 81937-39-5. [Link]

  • PubChem. Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate. [Link]

  • Chemsrc. DIETHYL 2-(1-(4-ACETAMIDOPHENYL)-1-OXOPROPAN-2-YL)MALONATE. [Link]

  • Sciencemadness. Synthesis of diethyl diethylmalonate. [Link]

  • Chemistry LibreTexts. 22.7: Alkylation of Enolate Ions. [Link]

Sources

Application

Detailed protocol for Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate synthesis

Application Notes and Protocols Topic: Detailed Protocol for the Synthesis of Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate Audience: Researchers, scientists, and drug development professionals. Executive Su...

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols

Topic: Detailed Protocol for the Synthesis of Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This document provides a comprehensive, two-part protocol for the synthesis of Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate, a compound of interest in medicinal chemistry and organic synthesis. The synthetic strategy is based on the classical malonic ester synthesis, a robust and well-established method for carbon-carbon bond formation.[1] The protocol first details the preparation of the key alkylating agent, 2-bromo-1-(4-acetamidophenyl)propan-1-one, via alpha-bromination of the corresponding ketone. Subsequently, it describes the alkylation of diethyl malonate using this intermediate under basic conditions to yield the target molecule. This guide is designed to be self-validating, offering detailed explanations for experimental choices, troubleshooting advice, and critical safety information.

Introduction

Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate (CAS No. 81937-39-5) is a complex organic molecule incorporating ketone, amide, and ester functionalities.[2][3] Such polyfunctionalized compounds serve as valuable scaffolds and intermediates in the development of novel therapeutic agents and other fine chemicals. The synthetic route outlined herein employs the alkylation of an active methylene compound, diethyl malonate, a cornerstone reaction in synthetic organic chemistry.[4]

The acidity of the α-hydrogen in diethyl malonate (pKa ≈ 13) allows for its facile deprotonation by a suitable base, such as sodium ethoxide, to form a resonance-stabilized enolate.[1] This enolate then acts as a potent nucleophile, attacking an electrophilic alkyl halide in a classic SN2 reaction.[1] The success of this synthesis hinges on the careful control of reaction parameters to favor mono-alkylation and minimize potential side reactions.[5][6] This document provides the necessary detail to achieve this outcome.

Overall Reaction Scheme

The synthesis is performed in two sequential stages:

Stage 1: Synthesis of the Alkylating Agent 1-(4-acetamidophenyl)propan-1-one → 2-bromo-1-(4-acetamidophenyl)propan-1-one

Stage 2: Malonic Ester Synthesis Diethyl malonate + 2-bromo-1-(4-acetamidophenyl)propan-1-one → Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate

Part 1: Synthesis of 2-bromo-1-(4-acetamidophenyl)propan-1-one

Principle and Mechanism

The synthesis of the α-haloketone intermediate is achieved through the acid-catalyzed bromination of 1-(4-acetamidophenyl)propan-1-one. The ketone is first treated with an acid to generate the enol form. This enol then attacks molecular bromine in an electrophilic addition, followed by deprotonation to yield the α-bromoketone and hydrogen bromide. Using a solvent like glacial acetic acid is common for this type of transformation.[7]

Materials and Reagents
Reagent/MaterialMolecular FormulaMolecular Weight ( g/mol )QuantitySupplier Example
1-(4-acetamidophenyl)propan-1-oneC₁₁H₁₃NO₂191.2310.0 g (52.3 mmol)Sigma-Aldrich
Bromine (Br₂)Br₂159.818.35 g (2.68 mL, 52.3 mmol)Thermo Fisher
Glacial Acetic AcidCH₃COOH60.05100 mLVWR
50% Ethanol (aq)C₂H₅OH / H₂O-~150 mL-
Diethyl Ether(C₂H₅)₂O74.12As needed-
Experimental Protocol
  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap (containing sodium thiosulfate solution to neutralize HBr fumes), dissolve 10.0 g (52.3 mmol) of 1-(4-acetamidophenyl)propan-1-one in 100 mL of glacial acetic acid.

  • Bromine Addition: Cool the flask in an ice-water bath to below 20°C. Slowly add 8.35 g (2.68 mL, 52.3 mmol) of bromine dropwise from the dropping funnel over a period of 30-45 minutes with vigorous stirring.[7] Causality: Slow addition and controlled temperature are crucial to prevent side reactions, such as dibromination, and to manage the exothermic nature of the reaction.

  • Reaction Monitoring: After the addition is complete, the reddish-brown color of bromine should disappear. The product may begin to precipitate as a solid. Allow the mixture to stir for an additional 1-2 hours at room temperature to ensure the reaction goes to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexanes:ethyl acetate eluent).

  • Product Isolation: Once the reaction is complete, cool the flask again in an ice-water bath. Slowly pour the reaction mixture into ~400 mL of ice-cold water with stirring to precipitate the crude product.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the crude crystals with cold 50% aqueous ethanol until the filtrate is colorless to remove unreacted bromine and acetic acid.[7]

  • Purification: The crude 2-bromo-1-(4-acetamidophenyl)propan-1-one can be recrystallized from 95% ethanol to yield a purified solid. Dry the product in a vacuum oven. The expected product is a solid.

Part 2: Synthesis of Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate

Principle and Mechanism

This stage follows the classic malonic ester synthesis pathway.[1] Sodium ethoxide, a strong base, is used to quantitatively deprotonate diethyl malonate, forming the sodium enolate. This enolate then acts as a nucleophile, attacking the carbon bearing the bromine atom in 2-bromo-1-(4-acetamidophenyl)propan-1-one via an SN2 mechanism. The use of an equimolar amount of base and diethyl malonate is critical to favor the desired mono-alkylation.[5][6]

Materials and Reagents
Reagent/MaterialMolecular FormulaMolecular Weight ( g/mol )QuantitySupplier Example
Diethyl MalonateC₇H₁₂O₄160.178.38 g (7.9 mL, 52.3 mmol)Carl Roth[8]
Sodium Metal (Na)Na22.991.20 g (52.3 mmol)Sigma-Aldrich
Absolute EthanolC₂H₅OH46.07100 mL-
2-bromo-1-(4-acetamidophenyl)propan-1-oneC₁₁H₁₂BrNO₂270.1214.1 g (52.3 mmol)Synthesized in Part 1
Diethyl Ether(C₂H₅)₂O74.12As needed for extraction-
Saturated Brine SolutionNaCl(aq)-As needed-
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04As needed-
Experimental Protocol
  • Preparation of Sodium Ethoxide: Under an inert atmosphere (e.g., nitrogen or argon), place 100 mL of absolute ethanol in a flame-dried 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer. Carefully add 1.20 g (52.3 mmol) of sodium metal in small portions.[6] Causality: The reaction is highly exothermic and produces flammable hydrogen gas. An inert atmosphere and slow addition are essential for safety.

  • Enolate Formation: Once all the sodium has reacted and the solution has cooled to room temperature, add 8.38 g (7.9 mL, 52.3 mmol) of diethyl malonate dropwise to the sodium ethoxide solution. Stir the mixture for 30-60 minutes to ensure complete formation of the diethyl malonate enolate.[6]

  • Alkylation Reaction: Dissolve the 14.1 g (52.3 mmol) of 2-bromo-1-(4-acetamidophenyl)propan-1-one (from Part 1) in a minimal amount of absolute ethanol and add it dropwise to the enolate solution.

  • Heating: After the addition is complete, heat the mixture to reflux for 3-4 hours. The progress of the reaction can be monitored by TLC until the starting materials are consumed.[6]

  • Work-up: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the resulting residue, add 100 mL of water. Extract the aqueous layer with diethyl ether (3 x 75 mL). Combine the organic layers.[5]

  • Washing and Drying: Wash the combined organic layers with saturated brine solution (1 x 50 mL), dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The final product, Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate, can be purified by vacuum distillation or column chromatography on silica gel if necessary.

Process Workflow

SynthesisWorkflow cluster_part1 Part 1: Alkylating Agent Synthesis cluster_part2 Part 2: Malonic Ester Synthesis A 1-(4-acetamidophenyl)propan-1-one + Bromine + Acetic Acid B Bromination (Ice Bath, <20°C) A->B C Precipitation (Ice Water) B->C D Filtration & Washing (50% EtOH) C->D E Recrystallization (95% EtOH) D->E F 2-bromo-1-(4-acetamidophenyl)propan-1-one E->F K Alkylation (Add Bromo-ketone, Reflux) F->K G Sodium Metal + Absolute Ethanol H Sodium Ethoxide Formation G->H I Add Diethyl Malonate H->I J Enolate Formation I->J J->K L Work-up & Extraction (H₂O, Ether) K->L M Purification L->M N Final Product M->N

Caption: Workflow for the two-part synthesis of the target compound.

Troubleshooting and Optimization

IssuePotential Cause(s)Recommended Solution(s)
Low Yield in Part 1 Incomplete reaction; loss during work-up.Ensure complete disappearance of bromine color. Use minimal solvent for recrystallization to avoid product loss in the mother liquor.
Dialkylated Product in Part 2 The mono-alkylated product is deprotonated and reacts again.Use a strict 1:1 molar ratio of diethyl malonate to base and alkylating agent. A slight excess of diethyl malonate can also favor mono-alkylation. Add the alkylating agent slowly to the enolate solution.[6]
E2 Elimination Side Product The ethoxide base attacks a proton on the alkylating agent, leading to an alkene.This is more common with secondary and tertiary alkyl halides. The substrate used here is a secondary halide, so some elimination is possible. Using a less hindered base or lower reaction temperatures might mitigate this, but could also slow down the desired SN2 reaction.
Difficulty in Purification Boiling points of mono- and di-alkylated products may be close.If vacuum distillation is ineffective, column chromatography on silica gel is the recommended alternative for separation.[5]

Safety and Hazard Information

All procedures should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Bromine (Br₂): Highly corrosive, toxic, and a strong oxidizing agent. Handle with extreme care. Avoid inhalation of vapors and contact with skin and eyes.[7]

  • Sodium Metal (Na): Reacts violently with water to produce flammable hydrogen gas and sodium hydroxide. Must be handled under an inert liquid (like mineral oil) and away from any source of water.

  • Diethyl Malonate: Combustible liquid. May cause eye, skin, and respiratory tract irritation.[9][10] LD50 (oral, rat) is high, indicating low acute toxicity.[11]

  • α-Bromoketones: Generally lachrymatory (tear-inducing) and skin irritants. Handle with care.[12]

  • Ethanol/Diethyl Ether: Highly flammable liquids. Ensure no open flames or spark sources are nearby during their use.

References

  • ResearchGate. (n.d.). Alkylation of diethyl malonate (1) under microwave (MW) conditions. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 10.7: Alkylation of Enolate Ions. Retrieved from [Link]

  • J-Stage. (n.d.). A Simple Method for the Alkylation of Diethyl Malonate. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch21: Malonic esters. Retrieved from [Link]

  • Wikipedia. (n.d.). Diethyl malonate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). diethyl acetamidomalonate. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET. Retrieved from [Link]

  • ACS Publications. (n.d.). Procedures for the acylation of diethyl malonate and ethyl acetoacetate with acid chlorides using tertiary amine bases and magnesium chloride. Retrieved from [Link]

  • (n.d.). Synthetic Route to Diethyl Alkyl(substituted Ary1)malonates with the Aid of Temporary Arene. Retrieved from [Link]

  • ILO and WHO. (2021). ICSC 1739 - DIETHYLMALONATE. Retrieved from [Link]

  • Carl ROTH. (2025). Safety Data Sheet: Diethyl malonate. Retrieved from [Link]

  • ChemWhat. (2026). diethyl 2-(1-(4-acetaMidophenyl)-1-oxopropan-2-yl)Malonate CAS#: 81937-39-5. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-BROMOPHENACYL BROMIDE. Retrieved from [Link]

  • Angle Bio Pharma. (n.d.). 2-Bromo-1-[4-(Methyl-sulphonyloxy phenyl)-1-Propanone. Retrieved from [Link]methyl-sulphonyloxy-phenyl-1-propanone)

Sources

Method

Application Notes and Protocols for Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate

Introduction: A Key Intermediate in Modern Pharmaceutical Synthesis Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate is a sophisticated organic molecule with significant utility as a pharmaceutical intermediate...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Key Intermediate in Modern Pharmaceutical Synthesis

Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate is a sophisticated organic molecule with significant utility as a pharmaceutical intermediate. Its structure, featuring a β-keto ester moiety attached to an acetamidophenyl group, makes it a valuable precursor in the synthesis of complex active pharmaceutical ingredients (APIs). Notably, this compound is a key building block in the synthesis of Levosimendan, a calcium sensitizer used in the treatment of acutely decompensated congestive heart failure.[1][2][3] The precise and efficient synthesis of this intermediate is therefore of paramount importance for the consistent production of such life-saving medications.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, purification, and characterization of Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate. The protocols outlined herein are designed to be self-validating, with an emphasis on the underlying chemical principles and causality behind each experimental step.

Physicochemical Properties

A summary of the key physicochemical properties of the target compound is presented in the table below.

PropertyValueSource
CAS Number 81937-39-5Internal Data
Molecular Formula C₁₈H₂₃NO₆Internal Data
Molecular Weight 349.38 g/mol Internal Data
Appearance Expected to be a crystalline solid or a viscous oilInferred
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, acetone)Inferred

Synthetic Strategy and Workflow

The synthesis of Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate is most effectively achieved through a convergent synthesis strategy. This involves the preparation of a key electrophilic precursor, an α-bromoketone, followed by its reaction with a nucleophilic malonate enolate. This approach, a variation of the well-established malonic ester synthesis, allows for the efficient construction of the target molecule's carbon skeleton.[4][5]

The overall workflow can be visualized as follows:

G cluster_0 Part 1: Synthesis of Electrophile cluster_1 Part 2: Nucleophilic Addition cluster_2 Part 3: Coupling and Final Product start1 4-Acetamidopropiophenone step1 α-Bromination start1->step1 intermediate 2-Bromo-1-(4-acetamidophenyl)propan-1-one step1->intermediate step3 Malonic Ester Alkylation (SN2 Reaction) intermediate->step3 start2 Diethyl Malonate step2 Enolate Formation (e.g., NaOEt) start2->step2 enolate Diethyl Malonate Enolate step2->enolate enolate->step3 product Diethyl 2-(1-(4-acetamidophenyl)- 1-oxopropan-2-yl)malonate step3->product purification Purification (Chromatography/Recrystallization) product->purification final_product Pure Product purification->final_product

Caption: Synthetic workflow for Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate.

Detailed Experimental Protocols

Part 1: Synthesis of 2-Bromo-1-(4-acetamidophenyl)propan-1-one (Electrophile)

The initial step involves the selective bromination at the α-position of the propiophenone. This reaction proceeds via an enol or enolate intermediate and is a common method for the preparation of α-haloketones.

Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas outlet to a trap (for HBr), dissolve 4-acetamidopropiophenone (1 equivalent) in a suitable solvent such as chloroform or methanol.

  • Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine (1.05 equivalents) in the same solvent dropwise via the dropping funnel. The addition rate should be controlled to maintain the reaction temperature below 10 °C. The disappearance of the bromine color indicates the progress of the reaction.[6][7][8]

  • Reaction Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, carefully quench the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize the generated HBr. Extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 2-bromo-1-(4-acetamidophenyl)propan-1-one as a solid.

Part 2: Synthesis of Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate

This step involves the nucleophilic substitution of the bromide from the α-bromoketone by the enolate of diethyl malonate. This is a classic example of the malonic ester synthesis, which is a powerful tool for carbon-carbon bond formation.[4][5]

Protocol:

  • Enolate Formation: In a separate flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium ethoxide (1.1 equivalents) in absolute ethanol. To this, add diethyl malonate (1.2 equivalents) dropwise at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the sodium salt of diethyl malonate.

  • Alkylation Reaction: Cool the enolate solution in an ice bath. Dissolve the 2-bromo-1-(4-acetamidophenyl)propan-1-one (1 equivalent) from Part 1 in a minimal amount of absolute ethanol and add it dropwise to the enolate solution.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. The progress of the reaction should be monitored by TLC.

  • Work-up: After cooling to room temperature, neutralize the reaction mixture with dilute hydrochloric acid. Remove the ethanol under reduced pressure. Add water to the residue and extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product, Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate, can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Characterization and Quality Control

To ensure the identity and purity of the synthesized intermediate, a comprehensive analytical characterization is essential.

Analytical TechniqueExpected Results
¹H NMR Signals corresponding to the aromatic protons of the acetamidophenyl group, the methyl and methylene protons of the ethyl esters, the acetyl methyl protons, the methine proton, and the methyl group of the propanoyl chain.
¹³C NMR Resonances for the carbonyl carbons of the ketone and esters, the aromatic carbons, and the aliphatic carbons of the molecule.
Mass Spectrometry (MS) A molecular ion peak corresponding to the calculated molecular weight of the compound (m/z = 349.38).
Infrared (IR) Spectroscopy Characteristic absorption bands for the amide N-H, the ketone C=O, the ester C=O, and the aromatic C-H bonds.
High-Performance Liquid Chromatography (HPLC) A single major peak indicating high purity (typically >98%).

Reaction Mechanism Visualization

The core of the synthesis is the SN2 reaction between the diethyl malonate enolate and the α-bromoketone.

G cluster_0 Mechanism of Alkylation NaOEt NaOEt Enolate Diethyl Malonate Enolate (Nucleophile) NaOEt->Enolate Deprotonation DiethylMalonate Diethyl Malonate DiethylMalonate->Enolate TransitionState SN2 Transition State Enolate->TransitionState Nucleophilic Attack AlphaBromoKetone 2-Bromo-1-(4-acetamidophenyl) propan-1-one (Electrophile) AlphaBromoKetone->TransitionState Product Target Molecule TransitionState->Product Bromide Departure

Caption: Mechanism of the malonic ester alkylation step.

Safety and Handling

  • Bromine is highly corrosive and toxic. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Sodium ethoxide is a strong base and is corrosive. Handle in a dry environment to prevent reaction with moisture.

  • Organic solvents such as chloroform, methanol, and ethyl acetate are flammable and should be handled in a fume hood away from ignition sources.

Conclusion

The protocols detailed in these application notes provide a robust and reproducible method for the synthesis of Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate. By understanding the underlying chemical principles and adhering to the outlined procedures, researchers and drug development professionals can efficiently produce this key pharmaceutical intermediate, thereby facilitating the synthesis of important therapeutic agents like Levosimendan.

References

  • Synthesis of 2-Bromo-4-Methylpropiophenone: A Journey into Organic Chemistry. (n.d.). Retrieved from [Link]

  • Synthesis of 2-bromo-4'-chloropropiophenone. (n.d.). PrepChem.com. Retrieved from [Link]

  • Alkylation of Enolate Ions. (n.d.). In Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. NC State University Libraries. Retrieved from [Link]

  • Malonic Ester Synthetic Strategies. (n.d.). Organic Chemistry Tutor. Retrieved from [Link]

  • One-pot efficient synthesis of aryl α-keto esters from aryl-ketones. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Synthesis of 2-Bromo-4'-methylpropiophenone. (n.d.). PrepChem.com. Retrieved from [Link]

  • Levosimendan. (2024, April 22). Deranged Physiology. Retrieved from [Link]

  • Preparing alpha-bromomethyl ketones via substituted diethyl malonates. (n.d.). Google Patents.
  • Malonic acid, bromo-, ethyl ester. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Borane promoted aryl transfer reaction for the synthesis of α-aryl functionalised β-hydroxy and β-keto esters. (2022, May 20). -ORCA - Cardiff University. Retrieved from [Link]

  • Alkylation of Enolate Ions. (2025, March 12). Chemistry LibreTexts. Retrieved from [Link]

  • Levosimendan. (n.d.). Wikipedia. Retrieved from [Link]

  • Diethyl malonate. (n.d.). Wikipedia. Retrieved from [Link]

  • Levosimendan. (n.d.). PubChem. Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols: The Medicinal Chemistry Utility of Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate

An Application Guide for Researchers and Drug Development Professionals Prepared by a Senior Application Scientist Executive Summary & Compound Profile Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate is a high...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Prepared by a Senior Application Scientist

Executive Summary & Compound Profile

Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate is a highly functionalized synthetic intermediate whose value in medicinal chemistry lies not in its own biological activity, but in its strategic role as a versatile building block. Its structure uniquely combines three key features: a 4-acetamidophenyl moiety, reminiscent of the analgesic paracetamol; a propiophenone core; and a reactive diethyl malonate group. This combination makes it an ideal precursor for constructing complex heterocyclic systems and for the synthesis of advanced pharmaceutical ingredients.

The primary documented application of this intermediate is in the synthesis of Levosimendan , a potent calcium-sensitizing agent used in the treatment of acute decompensated heart failure.[1] Furthermore, the inherent reactivity of its substituted malonate core opens avenues for its use in classical cyclocondensation reactions to generate a variety of pharmacologically relevant scaffolds, such as pyrimidines and barbiturates.[2]

This document provides a detailed overview of its applications, featuring a deep dive into its role in the synthesis of Levosimendan and a representative protocol for its broader use in heterocyclic chemistry.

Table 1: Compound Physicochemical & Identification Data

Property Value Source(s)
IUPAC Name diethyl 2-[1-(4-acetamidophenyl)-1-oxopropan-2-yl]propanedioate PubChem[3]
CAS Number 81937-39-5 Chemsrc, PubChem[3][4]
Molecular Formula C₁₈H₂₃NO₆ PubChem[3]
Molecular Weight 349.38 g/mol PubChem[3]
Appearance Varies (typically solid or oil) N/A

| Key Features | Active methylene, Ketone, Amide, Diethyl ester | Inferred from structure |

Core Application: Intermediate in the Synthesis of Levosimendan

The most significant application of Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate is as a precursor in the synthesis of Levosimendan (Simdax®). Levosimendan is a critical care medication for acute heart failure, distinguished by a dual mechanism of action that enhances cardiac contractility without significantly increasing myocardial oxygen consumption.[5]

The Therapeutic Target: Levosimendan's Mechanism of Action

Levosimendan's efficacy stems from two primary molecular interactions:

  • Calcium Sensitization: It binds to cardiac troponin C (cTnC) in a calcium-dependent manner. This stabilizes the Ca²⁺-bound conformation of cTnC, enhancing and prolonging the actin-myosin interaction. This results in a positive inotropic (increased contraction force) effect without raising intracellular Ca²⁺ levels, a common cause of arrhythmias with older inotropes.[6][7][8]

  • Vasodilation: Levosimendan opens ATP-sensitive potassium (K-ATP) channels in vascular smooth muscle.[9][10] This leads to hyperpolarization of the cell membrane, relaxation of the muscle, and subsequent vasodilation. This reduces both preload and afterload on the heart, improving overall cardiac efficiency.[9][10]

MOA_Levosimendan cluster_heart Cardiac Myocyte cluster_vessel Vascular Smooth Muscle Levosimendan_heart Levosimendan TnC Troponin C Levosimendan_heart->TnC Binds & Stabilizes (Ca²⁺-dependent) ActinMyosin Actin-Myosin Interaction TnC->ActinMyosin Enhances Contraction Increased Contractility ActinMyosin->Contraction Levosimendan_vessel Levosimendan K_ATP K-ATP Channel Levosimendan_vessel->K_ATP Opens Relaxation Muscle Relaxation K_ATP->Relaxation K⁺ efflux leads to Vasodilation Vasodilation (Reduced Pre/Afterload) Relaxation->Vasodilation Title Dual Mechanism of Action of Levosimendan

Figure 1: Dual mechanism of action of Levosimendan.
Synthetic Workflow & Protocol

While multiple synthetic routes to Levosimendan exist,[11][12] the use of Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate allows for the systematic construction of the core pyridazinone heterocycle. The following workflow outlines the logical progression from a precursor to the final heterocyclic core.

Synthesis_Workflow A Precursor N-(4-(2-bromopropionyl)phenyl)acetamide C Step 1: C-Alkylation (Base-mediated) A->C B Diethyl Malonate B->C D Target Intermediate Diethyl 2-(1-(4-acetamidophenyl)- 1-oxopropan-2-yl)malonate C->D E Step 2: Cyclocondensation (Hydrazine Hydrate) D->E F Pyridazinone Core (Precursor to Levosimendan) E->F

Figure 2: Synthetic workflow to Levosimendan precursor.

Protocol 1: Synthesis of Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate

  • Objective: To synthesize the title intermediate via nucleophilic substitution.

  • Causality: Sodium ethoxide, a strong base, is used to deprotonate the α-carbon of diethyl malonate, creating a nucleophilic enolate. This enolate then attacks the electrophilic carbon of N-(4-(2-bromopropionyl)phenyl)acetamide, displacing the bromide and forming the new C-C bond.

  • Materials:

    • N-(4-(2-bromopropionyl)phenyl)acetamide (1.0 eq)

    • Diethyl malonate (1.2 eq)

    • Sodium ethoxide (1.1 eq)

    • Anhydrous Ethanol (as solvent)

    • Diethyl ether

    • Saturated aq. NH₄Cl solution

    • Saturated aq. NaCl (brine)

    • Anhydrous MgSO₄

  • Procedure:

    • A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet is charged with anhydrous ethanol.

    • Sodium ethoxide is added portion-wise at 0 °C. The mixture is stirred until a clear solution is formed.

    • Diethyl malonate is added dropwise via syringe, and the reaction is stirred for 30 minutes at room temperature.

    • A solution of N-(4-(2-bromopropionyl)phenyl)acetamide in anhydrous ethanol is added dropwise.

    • The reaction mixture is heated to reflux (approx. 78 °C) and maintained for 4-6 hours, monitoring by TLC (Thin Layer Chromatography).

    • Workup: Upon completion, the mixture is cooled to room temperature and the solvent is removed under reduced pressure.

    • The residue is partitioned between diethyl ether and water. The aqueous layer is extracted twice more with diethyl ether.

    • The combined organic layers are washed with saturated aq. NH₄Cl solution, followed by brine.

    • The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated in vacuo.

    • Purification: The crude product is purified by flash column chromatography (silica gel, ethyl acetate/hexane gradient) to yield the pure title compound.

    • Validation: Purity and identity are confirmed using ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Broader Application: Scaffold for Heterocyclic Synthesis

Beyond its specific role in Levosimendan synthesis, the title compound is an excellent substrate for building other medicinally relevant heterocycles. The active methylene group, flanked by two ester functionalities, is a classic synthon for reactions with dinucleophilic reagents like urea or guanidine to form six-membered rings.[7]

Protocol 2: Representative Synthesis of a 5-Substituted Barbiturate Derivative

  • Objective: To demonstrate the utility of the intermediate in a classical cyclocondensation reaction to form a barbiturate scaffold, a core structure in many sedative and hypnotic drugs.

  • Causality: In the presence of a strong base (sodium ethoxide), the nitrogen atoms of urea become nucleophilic and attack the electrophilic carbonyl carbons of the malonate's ester groups. This is followed by an intramolecular cyclization and elimination of ethanol to form the stable 6-membered heterocyclic ring.

  • Materials:

    • Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate (1.0 eq)

    • Urea (1.5 eq)

    • Sodium ethoxide (2.2 eq)

    • Anhydrous Ethanol

    • 1 M HCl

  • Procedure:

    • In a setup identical to Protocol 1, dissolve sodium ethoxide in anhydrous ethanol.

    • Add urea and stir the resulting suspension for 15 minutes.

    • Add a solution of the title malonate intermediate in anhydrous ethanol dropwise to the suspension.

    • Heat the reaction mixture to reflux for 8-12 hours. A precipitate of the sodium salt of the barbiturate should form.

    • Workup: Cool the reaction mixture in an ice bath and filter the precipitate.

    • Wash the solid with a small amount of cold ethanol.

    • Dissolve the collected solid in water and cool in an ice bath.

    • Acidify the solution slowly with 1 M HCl to a pH of ~2-3. The barbituric acid derivative will precipitate out of the solution.

    • Filter the solid product, wash thoroughly with cold water to remove salts, and dry under vacuum.

    • Validation: The structure of the resulting barbiturate can be confirmed by spectroscopic methods (NMR, IR, MS).

Cyclo_Mechanism Substrate Substituted Malonate (R-CH(COOEt)₂) Step1 Nucleophilic Acyl Substitution (Attack at Ester Carbonyls) Substrate->Step1 Reagent Dinucleophile (e.g., Urea, H₂N-CO-NH₂) Reagent->Step1 Base Strong Base (e.g., NaOEt) Base->Reagent Activates Step2 Intramolecular Cyclization (Ring Formation) Step1->Step2 Intermediate Product 6-Membered Heterocycle (e.g., Barbiturate) Step2->Product Elimination of 2x EtOH

Figure 3: General mechanism for barbiturate synthesis.

Future Perspectives & Conclusion

Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate is a prime example of a bespoke synthetic intermediate designed for high-value applications in medicinal chemistry. Its role as a precursor to Levosimendan highlights its industrial relevance. Furthermore, its inherent chemical reactivity, demonstrated by the representative barbiturate synthesis, confirms its utility as a versatile scaffold for library synthesis in drug discovery programs.

The presence of the N-acetylated aniline moiety opens intriguing possibilities for creating hybrid molecules. For instance, this fragment could be combined with other pharmacophores to explore dual-action drugs, potentially merging analgesic or anti-inflammatory properties with other therapeutic effects. Researchers in drug development should view this compound not just as an intermediate for a single target, but as a strategic starting material for the creation of novel and diverse chemical entities.

References

  • Levosimendan - Wikipedia. [Link]

  • What is the mechanism of Levosimendan? (2024). [Link]

  • Papadia, C., et al. (2013). A review of levosimendan in the treatment of heart failure. Vascular health and risk management, 9, 395–404. [Link]

  • Levosimendan - Deranged Physiology. (2024). [Link]

  • Pashkovetsky, E., et al. (2019). Use of levosimendan in acute and advanced heart failure: short review on available real-world data. Therapeutics and Clinical Risk Management, 15, 795–803. [Link]

  • The Role of Diethyl Malonate in Pharmaceutical Synthesis: A Key Intermediate. (n.d.). [Link]

  • CN104987310A - Synthesis process of levosimendan - Google P
  • diethyl 2-(1-(4-acetaMidophenyl)-1-oxopropan-2-yl)Malonate 81937-39-5 | Lotusfeet Pharma. [Link]

  • CAS database - 101328-84-1. (2024). [Link]

  • Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate - PubChem. [Link]

  • DIETHYL 2-(1-(4-ACETAMIDOPHENYL)-1-OXOPROPAN-2-YL)MALONATE | Chemsrc. (2025). [Link]

  • CN104418810A - New synthetic route of levosimendan - Google P
  • Papp, Z., et al. (2012). Levosimendan: current data, clinical use and future development. Heart, lung & circulation, 21(12), 784–791. [Link]

Sources

Method

Application Note and Protocol for the Purification of Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate using Column Chromatography

Introduction Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate is a complex organic molecule featuring an aromatic ketone, an amide, and a diethyl malonate moiety.[1][2][3] Its synthesis often results in a crude...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate is a complex organic molecule featuring an aromatic ketone, an amide, and a diethyl malonate moiety.[1][2][3] Its synthesis often results in a crude product containing unreacted starting materials, by-products, and other impurities. For its application in pharmaceutical research and drug development, achieving high purity is paramount. This application note provides a detailed, field-proven protocol for the purification of this target compound using silica gel column chromatography. The methodology is designed to be a self-validating system, explaining the scientific rationale behind each step to ensure reproducibility and success.

Scientific Principles of Separation

Column chromatography is a powerful purification technique that separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it.[4] In this protocol, we will employ normal-phase chromatography, where the stationary phase (silica gel) is polar, and the mobile phase is a less polar organic solvent mixture.

The separation of Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate from potential impurities is based on polarity differences. The target molecule possesses several polar functional groups, including a ketone, an amide, and two ester groups, which will interact with the polar silica gel stationary phase through hydrogen bonding and dipole-dipole interactions. Less polar impurities will have weaker interactions and will be eluted from the column faster with a non-polar mobile phase. More polar impurities will have stronger interactions and will require a more polar mobile phase for elution. By gradually increasing the polarity of the mobile phase (gradient elution), a fine separation of the desired compound from all impurities can be achieved.

Pre-Chromatography: Thin-Layer Chromatography (TLC) for Solvent System Optimization

Before performing column chromatography, it is crucial to determine the optimal mobile phase composition using Thin-Layer Chromatography (TLC).[5][6] The ideal solvent system should provide a good separation of the target compound from its impurities and result in an Rf value of approximately 0.2-0.3 for the target compound.[5] An Rf in this range ensures that the compound will move down the column at a reasonable rate, allowing for effective separation without excessively long elution times.

Protocol for TLC Analysis:

  • Prepare TLC Plates: Use commercially available silica gel TLC plates with a fluorescent indicator.

  • Spot the Sample: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto the baseline of the TLC plate.

  • Develop the Plate: Place the TLC plate in a developing chamber containing a mixture of ethyl acetate and hexane. Start with a low polarity mixture (e.g., 20% ethyl acetate in hexane) and gradually increase the polarity in subsequent trials (e.g., 30%, 40% ethyl acetate in hexane) until the desired Rf value for the product is achieved.

  • Visualize the Spots: After the solvent front has reached near the top of the plate, remove it from the chamber and mark the solvent front. Visualize the spots under a UV lamp. The target compound, containing an aromatic ring, should be UV active.

Detailed Protocol for Column Chromatography

This protocol is designed for the purification of approximately 1 gram of crude Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate. Adjust the scale accordingly.

Materials and Reagents
Material/ReagentSpecifications
Crude Product~1 g
Silica Gel60 Å, 230-400 mesh
n-HexaneHPLC grade
Ethyl AcetateHPLC grade
Glass Column40-60 mm diameter, 400-600 mm length
Cotton or Glass Wool
SandWashed and dried
Collection TubesTest tubes or flasks
TLC PlatesSilica gel with fluorescent indicator
Step-by-Step Protocol

1. Column Packing (Wet Slurry Method):

  • Rationale: The wet slurry method is preferred as it minimizes the chances of air bubbles and channels forming in the stationary phase, which can lead to poor separation.[1]

  • Procedure:

    • Secure the glass column vertically to a stand.

    • Place a small plug of cotton or glass wool at the bottom of the column to support the packing.[4]

    • Add a thin layer (approx. 1 cm) of sand over the plug.

    • In a separate beaker, prepare a slurry of silica gel (approximately 50-100 times the weight of the crude product) in the initial, least polar eluent (e.g., 10% ethyl acetate in hexane).

    • Pour the slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.

    • Open the stopcock to allow the solvent to drain, settling the silica gel. Do not let the solvent level drop below the top of the silica gel.

    • Add another thin layer of sand on top of the packed silica gel to prevent disturbance during solvent addition.

2. Sample Loading:

  • Rationale: The sample should be loaded onto the column in a concentrated band to ensure sharp separation.

  • Procedure:

    • Dissolve the crude product in a minimal amount of a relatively polar solvent like dichloromethane or ethyl acetate.

    • Carefully add the dissolved sample onto the top layer of sand using a pipette.

    • Open the stopcock and allow the sample to adsorb onto the silica gel until the solvent level just reaches the top of the sand.

    • Carefully add a small amount of the initial eluent to wash any remaining sample from the column walls onto the silica gel.

3. Elution (Gradient Elution):

  • Rationale: A gradient elution, where the polarity of the mobile phase is gradually increased, is highly effective for separating compounds with a range of polarities.[7] This allows for the efficient elution of both less polar and more polar compounds.

  • Procedure:

    • Start the elution with a low polarity solvent mixture, as determined by the initial TLC analysis (e.g., 20% ethyl acetate in hexane).

    • Collect fractions in test tubes or small flasks.

    • Monitor the elution of compounds by spotting the collected fractions on TLC plates and visualizing under a UV lamp.

    • Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate in hexane (e.g., to 30%, 40%, 50%, and so on). A common gradient is a stepwise increase in the more polar solvent.

    • Continue collecting and monitoring fractions until the desired product has completely eluted from the column.

4. Fraction Analysis and Product Isolation:

  • Rationale: Combining the pure fractions and removing the solvent will yield the purified product.

  • Procedure:

    • Identify the fractions containing the pure product by TLC analysis.

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent using a rotary evaporator to obtain the purified Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate.

    • Determine the yield and assess the purity of the final product using analytical techniques such as NMR, HPLC, or mass spectrometry.

Workflow Diagram

Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC TLC Analysis (Optimize Solvent System) Pack Pack Column (Silica Gel Slurry) TLC->Pack Load Load Crude Sample Pack->Load Elute Gradient Elution (Hexane/Ethyl Acetate) Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions by TLC Collect->Monitor Combine Combine Pure Fractions Monitor->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure_Product Pure Product Evaporate->Pure_Product

Sources

Application

An Integrated Approach to the Analytical Characterization of Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate

Abstract This application note provides a comprehensive framework for the analytical characterization of Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate, a key chemical entity with potential applications as a...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive framework for the analytical characterization of Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate, a key chemical entity with potential applications as a synthetic intermediate in pharmaceutical development. A multi-technique approach is essential for unequivocally confirming its identity, purity, and impurity profile, which are critical quality attributes for regulatory acceptance and ensuring product consistency. This guide details robust protocols for spectroscopic and chromatographic analyses, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC). Furthermore, it outlines the principles of method validation in accordance with ICH guidelines to ensure the reliability and accuracy of the analytical data.

Introduction

Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate is a complex organic molecule featuring multiple functional groups: an acetamidophenyl moiety, a ketone, and a diethyl malonate ester. This structural complexity necessitates a rigorous analytical strategy to ensure its quality and control potential impurities arising from its synthesis. Whether used as a starting material, an intermediate, or identified as a process-related impurity, a thorough understanding of its physicochemical properties is paramount.

Spectroscopic techniques are foundational for confirming the molecular structure, while chromatographic methods are indispensable for quantifying purity and profiling related substances.[1] This document serves as a practical guide for researchers and quality control analysts, providing not only step-by-step protocols but also the scientific rationale behind the chosen methodologies.

Compound Properties:

PropertyValueSource
IUPAC Name diethyl 2-[1-(4-acetamidophenyl)-1-oxopropan-2-yl]propanedioatePubChem[2]
CAS Number 81937-39-5ChemSrc[3]
Molecular Formula C₁₈H₂₃NO₆PubChem[2]
Molecular Weight 349.38 g/mol Synblock
Appearance White PowderEnlai Biotech[4]

Spectroscopic Characterization: Structural Elucidation

Spectroscopic analysis provides the fundamental confirmation of the compound's molecular structure.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle and Rationale: NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules in solution.[6][7] ¹H NMR provides information on the number and chemical environment of protons, while ¹³C NMR identifies the carbon framework. The combined data allows for a complete assignment of the molecular skeleton.

Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Accurately weigh approximately 10-15 mg of the sample and dissolve it in 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆). Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum with 16-32 scans.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Integrate all signals and reference the TMS peak to 0.00 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum with 1024-2048 scans.

    • Process the data similarly to the ¹H spectrum.

  • Data Interpretation: Correlate the observed chemical shifts, coupling constants (for ¹H), and integrations with the expected structure of Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate.

Mass Spectrometry (MS)

Principle and Rationale: MS is used to determine the molecular weight of the compound and can provide structural information through fragmentation analysis.[8] Electrospray Ionization (ESI) is a soft ionization technique suitable for this moderately polar molecule, minimizing fragmentation and providing a clear molecular ion peak.

Protocol: ESI-MS

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as acetonitrile or methanol.

  • Instrumentation: A Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an ESI source.

  • Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

  • MS Parameters (Positive Ion Mode):

    • Capillary Voltage: 3.5 - 4.5 kV

    • Cone Voltage: 20 - 40 V

    • Source Temperature: 120-150 °C

    • Desolvation Temperature: 300-350 °C

  • Data Analysis: Look for the protonated molecular ion [M+H]⁺ at m/z ≈ 350.39 and potentially the sodium adduct [M+Na]⁺ at m/z ≈ 372.37.

Infrared (IR) Spectroscopy

Principle and Rationale: IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[5] This technique is excellent for confirming the presence of the ketone, amide, and ester groups.

Protocol: Attenuated Total Reflectance (ATR)-IR

  • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

  • Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

  • Data Interpretation: Identify characteristic absorption bands:

    • ~3300 cm⁻¹: N-H stretch (amide)

    • ~1730-1750 cm⁻¹: C=O stretch (ester)

    • ~1680 cm⁻¹: C=O stretch (aromatic ketone)

    • ~1660 cm⁻¹: C=O stretch (amide I band)

    • ~1600, 1530 cm⁻¹: Aromatic C=C bending and N-H bending (amide II)

Chromatographic Analysis: Purity and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the primary technique for determining the purity of the compound and for separating, detecting, and quantifying any synthesis-related impurities.[9]

HPLC Method Development

Principle and Rationale: A reverse-phase HPLC method is proposed, as it is well-suited for separating moderately polar compounds. A C18 column provides a nonpolar stationary phase that interacts with the aromatic ring and alkyl chains of the analyte. A gradient elution using a mixture of an aqueous buffer and an organic solvent allows for the effective separation of the main compound from potential impurities with varying polarities.[10][11] UV detection is chosen based on the strong absorbance of the acetamidophenyl chromophore.

Protocol: Reverse-Phase HPLC for Purity and Impurities

  • Sample and Standard Preparation:

    • Standard Solution: Accurately prepare a solution of the reference standard in the mobile phase diluent (e.g., Acetonitrile/Water 50:50 v/v) to a concentration of approximately 0.5 mg/mL.

    • Sample Solution: Prepare the sample to be tested at the same concentration as the standard.

  • Instrumentation and Conditions:

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 3.5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-2 min (30% B), 2-15 min (30% to 90% B), 15-18 min (90% B), 18-18.1 min (90% to 30% B), 18.1-25 min (30% B)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV at 245 nm (determine λmax experimentally)
Injection Volume 10 µL
  • System Suitability: Before analysis, perform injections of the standard solution to ensure the system is operating correctly, adhering to criteria established by pharmacopeias like the USP <621>.[2][12]

Suitability ParameterAcceptance Criteria
Tailing Factor (Asymmetry) 0.8 - 1.8[4][13]
Theoretical Plates > 2000
%RSD of Peak Area (n=5) ≤ 1.0%
  • Data Analysis:

    • Assay (% Purity): Calculate the purity by comparing the peak area of the main component in the sample chromatogram to that of the reference standard.

    • Impurities: Identify and quantify any impurity peaks based on their area percentage relative to the main peak.

Analytical Method Validation

To ensure that the developed HPLC method is suitable for its intended purpose, it must be validated according to regulatory guidelines such as ICH Q2(R1).[14][15][16] Validation demonstrates that the analytical procedure is reliable, reproducible, and accurate for the analysis of the compound.[17][18][19]

Workflow for HPLC Method Validation The following diagram outlines the typical workflow for validating an analytical method for purity and impurity determination.

G cluster_dev Method Development & Optimization cluster_doc Documentation Dev Develop HPLC Method (Column, Mobile Phase, Gradient) Specificity Specificity (Discrimination from impurities/matrix) Dev->Specificity Linearity Linearity & Range (5 concentration levels) Accuracy Accuracy (Spiked recovery study) Precision Precision (Repeatability & Intermediate) Detection LOD & LOQ (Signal-to-Noise) Robustness Robustness (Small variations in method) Report Validation Report Robustness->Report Protocol Validation Protocol Protocol->Dev

Caption: Workflow for analytical method validation.

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products.

  • Linearity: The ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantitatively determined with suitable precision and accuracy, respectively.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH, column temperature, flow rate).

Conclusion

The analytical characterization of Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate requires an integrated approach combining multiple spectroscopic and chromatographic techniques. The protocols outlined in this application note provide a robust framework for confirming the compound's identity via NMR, MS, and IR, and for assessing its purity and impurity profile using a validated reverse-phase HPLC method. Adherence to these methodologies and validation principles will ensure the generation of high-quality, reliable, and defensible data suitable for research, development, and quality control environments.

References

  • United States Pharmacopeia. General Chapter <621> Chromatography. USP. Available from: [Link]

  • Agilent Technologies. (2022). Understanding the Latest Revisions to USP <621>. White Paper. Available from: [Link]

  • Walsh Medical Media. (2025). Spectroscopic Techniques in Modern Drug Characterization. Pharmaceutical Analytical Acta. Available from: [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (2022). General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition. Available from: [Link]

  • Costa, N. C. S., et al. (2005). HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. Food Chemistry. Available from: [Link]

  • Wilson, I. D., et al. (2001). The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. Journal of Chromatography B: Biomedical Sciences and Applications. Available from: [Link]

  • Moore, S. (2020). Applying NMR to Study Small-Molecule Interactions in Drug Discovery. AZoLifeSciences. Available from: [Link]

  • Caceres-Cortes, J., et al. (2024). Perspectives on Nuclear Magnetic Resonance Spectroscopy in Drug Discovery Research. Journal of Medicinal Chemistry. Available from: [Link]

  • Dong, M. W. (2015). Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review. Available from: [Link]

  • Onyx Scientific. (n.d.). An Effective Approach to HPLC Method Development. Available from: [Link]

Sources

Method

Topic: The Role and Application of Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate in Malonic Ester Synthesis

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract The malonic ester synthesis is a cornerstone of organic chemistry, providing a robust and versatile method for the formation of...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The malonic ester synthesis is a cornerstone of organic chemistry, providing a robust and versatile method for the formation of carbon-carbon bonds to produce substituted carboxylic acids.[1][2][3] This guide delves into the specific context of Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate, a compound that represents a product of an initial malonic ester alkylation. We will explore its synthesis, its physicochemical properties, and its subsequent applications in more complex molecular scaffolding. This document serves as a comprehensive technical resource, providing not only step-by-step protocols but also the underlying mechanistic principles and safety considerations essential for laboratory success.

Section 1: The Malonic Ester Synthesis: Foundational Principles

Overview and Significance

The malonic ester synthesis transforms an alkyl halide (R-X) into a carboxylic acid with two additional carbon atoms (R-CH₂COOH).[3] The reaction's power lies in the unique reactivity of diethyl malonate (or other malonic esters), which serves as a synthetic equivalent of a ⁻CH₂COOH synthon.[1][3] The two ester groups flanking the central methylene (-CH₂-) group significantly increase the acidity of the α-hydrogens (pKa ≈ 13), allowing for easy deprotonation with a moderately strong base like sodium ethoxide (NaOEt) to form a resonance-stabilized enolate.[4][5] This enolate is an excellent nucleophile, readily participating in SN2 reactions with primary or secondary alkyl halides.[5]

The Core Mechanism

The synthesis is a multi-step process, often performed sequentially in a single pot, comprising four key stages: enolate formation, alkylation, hydrolysis, and decarboxylation.[3][6]

  • Enolate Formation: A base, typically sodium ethoxide in ethanol, deprotonates the α-carbon of the malonic ester to form a nucleophilic enolate ion.[2][7]

  • Alkylation: The enolate attacks an alkyl halide in a nucleophilic substitution reaction (SN2), forming a new carbon-carbon bond and yielding an alkylated malonic ester.[2][6][8]

  • Hydrolysis (Saponification): The ester groups of the alkylated intermediate are hydrolyzed to carboxylate groups using a strong base like sodium hydroxide, followed by acidification to produce a substituted malonic acid.[2][6]

  • Decarboxylation: Upon heating, the resulting β-dicarboxylic acid readily loses a molecule of carbon dioxide to yield the final substituted carboxylic acid.[7][8][9]

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Alkylation (SN2) cluster_2 Step 3 & 4: Hydrolysis & Decarboxylation A Diethyl Malonate B Resonance-Stabilized Enolate A->B Deprotonation C Alkylated Malonic Ester B->C C-C Bond Formation Base Sodium Ethoxide (Base) Base->A D Substituted Malonic Acid C->D 1. NaOH, H2O 2. H3O+ AlkylHalide Alkyl Halide (R-X) AlkylHalide->B E Final Carboxylic Acid (R-CH2COOH) D->E Heat (Δ) -CO2

Caption: General mechanism of the malonic ester synthesis.

Section 2: Synthesis and Properties of the Target Intermediate

The title compound, Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate, is not a typical starting material for a standard malonic ester synthesis but is rather the product of one. It is synthesized by alkylating diethyl malonate with a suitable α-halo ketone.

Physicochemical Data
PropertyValueSource
CAS Number 81937-39-5[10][11]
Molecular Formula C₁₈H₂₃NO₆[10][11]
Molecular Weight 349.38 g/mol [10]
Appearance Typically a solid or oil-
Purity ≥98% (typical for commercial samples)[11]
Proposed Synthetic Pathway

The synthesis begins with the commercially available 4'-aminopropiophenone, which is first N-acetylated to protect the amine. The resulting ketone is then halogenated at the α-position to create the electrophile needed for the alkylation of diethyl malonate.

G A 4'-Aminopropiophenone B 4'-Acetamidopropiophenone A->B N-Acetylation C 2-Bromo-1-(4-acetamidophenyl) -propan-1-one B->C α-Bromination D Diethyl Malonate Enolate E Diethyl 2-(1-(4-acetamidophenyl) -1-oxopropan-2-yl)malonate (Target Compound) D->E SN2 Alkylation reagent1 Acetic Anhydride reagent1->A reagent2 Br2, Acetic Acid reagent2->B reagent3 1. NaOEt, EtOH 2. Add C reagent3->D G Start Start: Target Intermediate Step1 Saponification (NaOH, EtOH, Reflux) Start->Step1 Step2 Acidification (conc. HCl) Step1->Step2 Step3 Decarboxylation (Heat, -CO2) Step2->Step3 End Final Product: Substituted Carboxylic Acid Step3->End

References

Application

Application Note &amp; Protocol: Hydrolytic Decarboxylation of a Substituted Diethyl Malonate for the Synthesis of a β-Keto Acid Intermediate

An Application Note for the Derivatization of Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate Abstract: This document provides a detailed experimental protocol for the derivatization of Diethyl 2-(1-(4-acetami...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Derivatization of Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate

Abstract: This document provides a detailed experimental protocol for the derivatization of Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate. The primary derivatization pathway detailed is a sequential hydrolysis and decarboxylation reaction, a cornerstone of malonic ester synthesis, to yield 4-(4-acetamidophenyl)-3-methyl-2-oxobutanoic acid. This application note is intended for researchers, scientists, and drug development professionals engaged in organic synthesis and medicinal chemistry. It offers in-depth explanations for procedural choices, validation checkpoints for reaction monitoring, and comprehensive analytical characterization of the final product.

Introduction and Scientific Context

Diethyl malonate and its derivatives are exceptionally versatile building blocks in modern organic synthesis. Their utility stems from the acidity of the α-carbon protons, which allows for facile enolate formation and subsequent alkylation or acylation, enabling the construction of complex carbon skeletons.[1][2] The compound of interest, Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate (CAS No. 81937-39-5), is a specialized intermediate that combines the functionalities of a malonic ester with a substituted aromatic ketone.[3][4]

The derivatization of such substituted malonates is a critical step in multi-step synthetic pathways. The most common and powerful derivatization is the conversion of the diester moiety into a single carboxylic acid group through hydrolysis and decarboxylation.[5] This process effectively transforms the malonate group, which serves as a synthetic handle for C-C bond formation, into the target functional group of the final molecule. The resulting β-keto acid is a valuable precursor for synthesizing various heterocyclic compounds and pharmacologically active molecules. This protocol will focus on this transformative derivatization.

Principle of the Derivatization: Hydrolysis and Decarboxylation

The conversion of the malonic ester to a monocarboxylic acid is a two-stage process.

Stage 1: Hydrolysis of the Diethyl Ester The ester groups are first hydrolyzed to carboxylic acids. This can be achieved under acidic or basic conditions. Basic hydrolysis (saponification) is often preferred for its efficiency at moderate temperatures. Treatment with a base like sodium hydroxide converts the diester into a disodium carboxylate salt. Subsequent acidification with a strong mineral acid protonates the carboxylate to yield the unstable β-keto dicarboxylic acid intermediate.

Stage 2: Decarboxylation The resulting substituted malonic acid is a β-dicarboxylic acid (specifically, a β-keto dicarboxylic acid), which is thermally unstable.[6] Upon gentle heating, it readily undergoes decarboxylation—the loss of one carboxyl group as carbon dioxide (CO₂). The mechanism proceeds through a cyclic, six-membered transition state, which facilitates the cleavage of a C-C bond and formation of an enol, which then tautomerizes to the more stable keto-acid product.[7]

The overall chemical transformation is depicted below.

G cluster_0 Derivatization Reaction Scheme start Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate intermediate [Unstable Intermediate] 4-(4-acetamidophenyl)-2-carboxy-3-methyl-2-oxobutanoic acid start->intermediate 1. NaOH (aq), Δ 2. HCl (aq) product 4-(4-acetamidophenyl)-3-methyl-2-oxobutanoic acid intermediate->product Δ (-CO₂)

Caption: Reaction scheme for the hydrolysis and decarboxylation of the starting material.

Experimental Protocol

This protocol details the saponification of the diester followed by in-situ decarboxylation upon acidification and heating.

Materials and Equipment
Reagents & SolventsEquipment
Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonateRound-bottom flask (100 mL)
Sodium Hydroxide (NaOH) pelletsReflux condenser
Deionized WaterMagnetic stirrer and stir bar
Concentrated Hydrochloric Acid (HCl, ~12 M)Heating mantle or oil bath
Diethyl Ether (or Ethyl Acetate)Separatory funnel (250 mL)
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)Rotary evaporator
TLC plates (silica gel 60 F₂₅₄)Beakers, Erlenmeyer flasks, graduated cylinders
TLC mobile phase (e.g., 7:3 Ethyl Acetate:Hexane)pH paper or pH meter
Step-by-Step Procedure
  • Saponification (Hydrolysis):

    • In a 100 mL round-bottom flask, dissolve 3.49 g (10.0 mmol) of Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate in 25 mL of ethanol.

    • Prepare a solution of 1.20 g (30.0 mmol) of sodium hydroxide in 25 mL of deionized water.

    • Add the NaOH solution to the flask containing the malonate ester.

    • Equip the flask with a reflux condenser and a magnetic stir bar. Heat the mixture to reflux (approximately 80-90°C) with vigorous stirring.

    • Rationale: Using a molar excess of NaOH ensures the complete hydrolysis of both ester groups. Ethanol is used as a co-solvent to improve the solubility of the organic starting material in the aqueous base.

  • Reaction Monitoring:

    • Monitor the reaction progress using Thin Layer Chromatography (TLC). Take a small aliquot from the reaction mixture, neutralize it with a drop of dilute HCl, and spot it on a TLC plate against a spot of the starting material.

    • The reaction is complete when the spot corresponding to the starting material has disappeared (typically 2-4 hours).

  • Acidification and Decarboxylation:

    • Once hydrolysis is complete, cool the reaction mixture to room temperature in an ice-water bath.

    • Slowly and carefully add concentrated HCl dropwise while stirring. Carbon dioxide evolution will be observed as vigorous bubbling. Continue adding acid until the bubbling ceases and the solution is strongly acidic (pH 1-2, check with pH paper).

    • Causality: The addition of strong acid protonates the disodium salt to form the dicarboxylic acid, which is unstable and decarboxylates upon formation, a process accelerated by the heat generated during neutralization.[6][7] Keeping the solution cool initially helps to control the rate of gas evolution.

    • After the initial effervescence subsides, gently heat the mixture to 50-60°C for 30-60 minutes to ensure complete decarboxylation.

  • Work-up and Isolation:

    • Cool the mixture to room temperature. A solid precipitate of the product may form.

    • Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

    • Rationale: The organic solvent will extract the final carboxylic acid product from the aqueous solution. Multiple extractions are performed to maximize yield.

    • Combine the organic layers and wash them with brine (saturated NaCl solution, 1 x 50 mL) to remove residual water and inorganic salts.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water or ethyl acetate/hexane mixture, to yield the final product as a crystalline solid.

Analytical Characterization

The success of the derivatization is confirmed by comparing the spectroscopic data of the product with the starting material. The key changes to expect are the disappearance of signals corresponding to the diethyl ester and the appearance of a carboxylic acid proton.

Spectroscopic DataStarting Material (Expected)Product (Expected)
¹H NMR ~1.2 ppm (triplet, 6H, 2x -OCH₂CH₃ ), ~4.2 ppm (quartet, 4H, 2x -OCH₂ CH₃), ~7.5-7.8 ppm (aromatic protons, 4H)Absence of ethyl signals. Appearance of a broad singlet >10 ppm (1H, -COOH ). Aromatic protons remain.
¹³C NMR ~14 ppm (-OCH₂C H₃), ~62 ppm (-OC H₂CH₃), ~168 ppm (ester C =O)Absence of ethyl carbons. Appearance of a carboxylic acid carbon ~175-185 ppm.
IR Spectroscopy Strong C=O stretch for esters (~1730-1750 cm⁻¹), strong C=O stretch for ketone (~1680 cm⁻¹), N-H stretch (~3300 cm⁻¹)Broad O-H stretch for carboxylic acid (~2500-3300 cm⁻¹), C=O stretch for acid (~1710 cm⁻¹), ketone C=O remains.
Mass Spectrometry [M+H]⁺ = 350.15[M+H]⁺ = 250.09

Experimental Workflow Visualization

The entire experimental process can be summarized in the following workflow diagram.

G cluster_workflow Experimental Workflow A Setup: Dissolve malonate in EtOH. Prepare aqueous NaOH. B Hydrolysis: Combine reagents and reflux for 2-4 hours. A->B C Monitoring: Check reaction completion via TLC. B->C D Decarboxylation: Cool mixture, acidify with HCl until pH 1-2. Warm to 60°C for 1 hour. C->D If complete E Extraction: Extract product with Ethyl Acetate (3x). D->E F Purification: Wash with brine, dry over MgSO₄, concentrate via rotary evaporation. E->F G Final Product: Recrystallize crude solid. F->G H Analysis: Confirm structure via NMR, IR, MS. G->H

Caption: Step-by-step workflow for the derivatization protocol.

References

  • JoVE. (2025). Loss of Carboxy Group as CO2: Decarboxylation of Malonic Acid Derivatives. JoVE Science Education Database. [Link]

  • Organic Chemistry Tutor. (n.d.). Malonic Ester Synthetic Strategies. YouTube. [Link]

  • Taydakov, I. V., & Kiskin, M. A. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Beilstein Journal of Organic Chemistry, 16, 1863–1868. [Link]

  • Chemistry Stack Exchange. (2024). Decarboxylation of malonic esters. Chemistry Stack Exchange. [Link]

  • Taydakov, I. V., & Kiskin, M. A. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. PMC - NIH. [Link]

  • Organic Chemistry On-Line. (n.d.). The Malonic Ester Synthesis. [Link]

  • Chemistry LibreTexts. (2021). Alkylation of Enolate Ions. [Link]

Sources

Method

Application Notes and Protocols for the Scale-up Synthesis of Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate

For Researchers, Scientists, and Drug Development Professionals Introduction Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate is a valuable intermediate in the synthesis of various pharmaceutically active compo...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate is a valuable intermediate in the synthesis of various pharmaceutically active compounds. Its molecular structure, featuring a reactive β-keto ester moiety and an acetamidophenyl group, makes it a versatile building block for the construction of more complex molecules. This document provides a comprehensive guide to the scale-up synthesis of this compound, addressing key chemical principles, detailed experimental protocols, and critical considerations for transitioning from laboratory to pilot or production scale. As a senior application scientist, this guide is structured to provide not only a procedural outline but also the underlying scientific rationale to empower researchers in their drug development endeavors.

Chemical Properties and Structure

PropertyValue
Chemical Name Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate
CAS Number 81937-39-5[1]
Molecular Formula C₁₈H₂₃NO₆[1][2]
Molecular Weight 349.38 g/mol [2]
Appearance White to off-white solid
Purity Typically ≥98%

Synthetic Strategy: A Malonic Ester Approach

The most logical and widely applicable synthetic route to Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate is through a malonic ester synthesis. This classical C-C bond-forming reaction involves the alkylation of a diethyl malonate enolate with a suitable electrophile. In this case, the key electrophile is an α-halo ketone derivative of 4'-acetamidopropiophenone.

The overall synthesis can be conceptually divided into two main stages:

  • Preparation of the Key Intermediate: Synthesis of 2-bromo-1-(4-acetamidophenyl)propan-1-one.

  • Malonic Ester Alkylation: Reaction of the α-bromo ketone with diethyl malonate to yield the final product.

This two-step approach allows for a convergent and efficient synthesis, with each step being amenable to scale-up with appropriate process controls.

G cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Malonic Ester Alkylation 4-Acetamidopropiophenone 4-Acetamidopropiophenone 2-Bromo_Intermediate 2-Bromo-1-(4-acetamidophenyl)propan-1-one 4-Acetamidopropiophenone->2-Bromo_Intermediate α-Bromination Brominating_Agent Brominating Agent (e.g., Br₂) Brominating_Agent->2-Bromo_Intermediate Final_Product Diethyl 2-(1-(4-acetamidophenyl)- 1-oxopropan-2-yl)malonate 2-Bromo_Intermediate->Final_Product Alkylation (SN2) Diethyl_Malonate Diethyl Malonate Diethyl_Malonate->Final_Product Base Base (e.g., Sodium Ethoxide) Base->Final_Product

Caption: Overall synthetic workflow.

Stage 1: Synthesis of 2-Bromo-1-(4-acetamidophenyl)propan-1-one

The synthesis of the α-bromo ketone intermediate is a critical first step. This is typically achieved through the electrophilic substitution of the α-proton of 4'-acetamidopropiophenone with bromine.

Protocol for the Synthesis of 2-Bromo-1-(4-acetamidophenyl)propan-1-one

Materials:

  • 4'-Acetamidopropiophenone

  • Glacial Acetic Acid

  • Bromine (Br₂)

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Suitable organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)

Equipment:

  • Jacketed glass reactor with overhead stirrer, dropping funnel, and temperature probe

  • Condenser with a gas outlet connected to a scrubber (for bromine fumes)

  • Separatory funnel

  • Rotary evaporator

  • Crystallization vessel

Procedure:

  • Reaction Setup: Charge the jacketed reactor with 4'-acetamidopropiophenone (1.0 eq) and glacial acetic acid (sufficient volume to fully dissolve the starting material).

  • Bromination: Cool the solution to 10-15 °C. Slowly add a solution of bromine (1.0-1.1 eq) in glacial acetic acid via the dropping funnel over a period of 1-2 hours, maintaining the temperature below 20 °C. The reaction is exothermic, and careful control of the addition rate is crucial to prevent overheating and potential side reactions.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, carefully quench the reaction mixture by pouring it into ice-water.

  • Neutralization: Slowly add a saturated solution of sodium bicarbonate to neutralize the acetic acid and any remaining bromine. Be cautious as this will evolve CO₂ gas.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane) multiple times.

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude 2-bromo-1-(4-acetamidophenyl)propan-1-one can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol).

Stage 2: Malonic Ester Alkylation

This stage involves the nucleophilic substitution of the bromide from the intermediate with the enolate of diethyl malonate.

Protocol for the Synthesis of Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate

Materials:

  • 2-Bromo-1-(4-acetamidophenyl)propan-1-one (from Stage 1)

  • Diethyl Malonate

  • Sodium Ethoxide (NaOEt) or Sodium Hydride (NaH)

  • Anhydrous Ethanol (if using NaOEt) or Anhydrous Tetrahydrofuran (THF) (if using NaH)

  • Ammonium Chloride (NH₄Cl) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Suitable organic solvent for extraction (e.g., Ethyl Acetate)

Equipment:

  • Jacketed glass reactor with overhead stirrer, dropping funnel, and temperature probe under an inert atmosphere (e.g., Nitrogen or Argon)

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Crystallization vessel

Procedure:

  • Enolate Formation:

    • Using Sodium Ethoxide: In the reactor, dissolve sodium ethoxide (1.0-1.1 eq) in anhydrous ethanol. To this solution, add diethyl malonate (1.0-1.2 eq) dropwise at room temperature. Stir for 30-60 minutes to ensure complete formation of the malonate enolate.

    • Using Sodium Hydride: Suspend sodium hydride (1.1-1.2 eq, 60% dispersion in mineral oil) in anhydrous THF. Cool the suspension to 0 °C and add diethyl malonate (1.0 eq) dropwise. Allow the mixture to warm to room temperature and stir until hydrogen evolution ceases.

  • Alkylation: Dissolve the 2-bromo-1-(4-acetamidophenyl)propan-1-one (1.0 eq) in a minimal amount of the reaction solvent and add it dropwise to the enolate solution.

  • Reaction: Heat the reaction mixture to reflux (for ethanol) or maintain at room temperature to gentle reflux (for THF) and monitor the reaction progress by TLC or HPLC. The reaction time can vary from a few hours to overnight.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and quench by adding a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous mixture with ethyl acetate.

  • Washing: Wash the combined organic layers with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or isopropanol. If necessary, column chromatography can be employed for higher purity.[3]

Scale-up Synthesis Considerations

Transitioning the synthesis of Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate from the laboratory to a larger scale introduces a new set of challenges that must be addressed to ensure efficiency, safety, and product quality.

Process and Reaction Parameters
ParameterLaboratory ScaleScale-up ConsiderationsRationale
Heat Transfer Surface area to volume ratio is high, allowing for efficient heating and cooling.Surface area to volume ratio decreases, potentially leading to localized hot spots or difficulty in maintaining a consistent temperature.Inefficient heat dissipation can lead to side reactions, product degradation, and safety hazards. Jacketed reactors with efficient heat transfer fluids are essential.
Mass Transfer & Mixing Magnetic or overhead stirring is usually sufficient.Inadequate mixing can lead to concentration gradients, affecting reaction rates and selectivity.Proper impeller design and agitation speed are critical to ensure homogeneity and prevent solids from settling.
Reagent Addition Dropwise addition via a dropping funnel is common.Controlled addition using metering pumps is necessary to manage exotherms and maintain stoichiometry.Uncontrolled addition of reagents can lead to dangerous temperature spikes and the formation of byproducts.
Solvent Selection A wide range of solvents can be used.Solvents with higher flash points, lower toxicity, and ease of recovery are preferred.Safety, environmental regulations, and economic viability are major factors in solvent choice at scale.
Purification and Isolation
  • Crystallization: This is the preferred method for purification at scale due to its efficiency and cost-effectiveness. Careful selection of the crystallization solvent and controlled cooling profiles are necessary to obtain the desired crystal size and purity.

  • Filtration and Drying: The choice of filtration equipment (e.g., Nutsche filter dryer) becomes important for handling large quantities of solid product. Efficient drying under vacuum at a controlled temperature is crucial to remove residual solvents without degrading the product.

  • Chromatography: While effective at the lab scale, column chromatography is often not economically viable for large-scale purification of the final product. It may be used for the purification of critical intermediates if necessary.[3]

Safety Considerations
  • Bromine Handling: Bromine is highly corrosive and toxic. At scale, closed-system handling and dedicated scrubber systems are mandatory to neutralize any evolved bromine and HBr fumes.

  • Sodium Hydride Handling: Sodium hydride is a flammable solid and reacts violently with water. It should be handled under an inert atmosphere by trained personnel. The quenching of any excess NaH must be performed with extreme caution.

  • Solvent Hazards: The use of large volumes of flammable organic solvents requires appropriate fire safety measures, including grounding of equipment to prevent static discharge and the use of explosion-proof electricals.

  • Exothermic Reactions: Both the bromination and the alkylation steps can be exothermic. A thorough understanding of the reaction thermodynamics and the implementation of robust cooling systems are essential to prevent thermal runaways.

G cluster_0 Scale-up Challenges cluster_1 Mitigation Strategies Heat_Transfer Heat Transfer (Reduced Surface Area/Volume) Jacketed_Reactors Jacketed Reactors & Efficient Cooling Heat_Transfer->Jacketed_Reactors Mass_Transfer Mass Transfer & Mixing (Gradients, Settling) Optimized_Agitation Optimized Agitator Design & Baffles Mass_Transfer->Optimized_Agitation Reagent_Addition Reagent Addition (Exotherm Control) Metering_Pumps Metering Pumps & Controlled Dosing Reagent_Addition->Metering_Pumps Purification Purification (Crystallization vs. Chromatography) Process_Crystallization Process Crystallization Development Purification->Process_Crystallization Safety Safety (Reagent Handling, Exotherms) HAZOP_Analysis HAZOP Analysis & Robust Safety Protocols Safety->HAZOP_Analysis

Caption: Key scale-up challenges and mitigation strategies.

Analytical Characterization

To ensure the identity and purity of the synthesized Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate, a combination of analytical techniques should be employed.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Provides information on the structure of the molecule by showing the chemical environment of the hydrogen atoms.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Complements ¹H NMR by providing information on the carbon skeleton of the molecule.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product and to monitor the progress of the reaction.

  • Melting Point: A sharp melting point range is indicative of a pure crystalline solid.

Conclusion

The synthesis of Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate via a malonic ester pathway is a robust and scalable process. Success at a larger scale hinges on a thorough understanding of the reaction mechanisms, careful control of process parameters, and a proactive approach to safety and purification challenges. The protocols and considerations outlined in this document provide a solid foundation for researchers and drug development professionals to confidently and efficiently produce this valuable chemical intermediate.

References

  • Organic Syntheses. Diethyl acetamidomalonate. [Link]

  • National Center for Biotechnology Information. 2-Bromo-1-(4-hydroxyphenyl)ethanone. [Link]

  • Organic Syntheses. diethyl bis(hydroxymethyl)malonate. [Link]

  • PrepChem. Preparation of diethyl diethylmalonate. [Link]

  • PubChem. Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate. [Link]

  • Organic Syntheses. bromoacetone. [Link]

  • Royal Society of Chemistry. DMSO-promoted α-bromination of α-aryl ketones for the construction of 2-aryl-2-bromo-cycloketones. [Link]

  • Wiley Online Library. An improved procedure for the synthesis of labelled fatty acids utilizing diethyl malonate. [Link]

  • Chemistry Steps. Malonic Ester Synthesis. [Link]

  • Chad's Prep. The Malonic Ester Synthesis and the Acetoacetic Ester Synthesis. [Link]

  • ResearchGate. malonic ester synthesis. [Link]

  • Google Patents.
  • Master Organic Chemistry. The Malonic Ester and Acetoacetic Ester Synthesis. [Link]

  • Scribd. Exp't 13: Phase-Transfer-Catalyzed Alkylation of Diethyl Malonate. [Link]

  • Chemistry LibreTexts. 21.10: Malonic Ester Synthesis. [Link]

  • ResearchGate. 2-Bromo-1-(4-hydroxyphenyl)ethanone. [Link]

  • ResearchGate. Preparation of 2-bromo-1-(4-(substituted sulfonyl)piperazin-1-yl)ethanone (4a-c) Reagents and conditions: a) NaN 3 , H 2 O, 80°. b) Et 3 N, ethanol, reflux, 4 h. [Link]

  • Chemsrc. DIETHYL 2-(1-(4-ACETAMIDOPHENYL)-1-OXOPROPAN-2-YL)MALONATE. [Link]

  • ResearchGate. 1 H NMR and 13 C NMR characterization of MTC.. [Link]

  • ResearchGate. Clean synthesis of α-bromo ketones and their utilisation in the synthesis of 2-alkoxy-2,3-dihydro-2-aryl-1,4-benzodioxanes, 2-amino-4-aryl-1,3-thiazoles and piperidino-2-amino-1,3-thiazoles using polymer-supported reagents. [Link]

  • Royal Society of Chemistry. Clean synthesis of α-bromo ketones and their utilisation in the synthesis of 2-alkoxy-2,3-dihydro-2-aryl-1,4-benzodioxanes, 2-amino-4-aryl-1,3-thiazoles and piperidino-2-amino-1,3-thiazoles using polymer-supported. [Link]

  • Scribd. Prepartion of 4 Bromo 2 Chloroacetanilde. [Link]

Sources

Application

The Versatility of Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate: A Key Building Block in Modern Organic Synthesis

Abstract This comprehensive guide details the synthesis, characterization, and strategic applications of Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate. This molecule, possessing a unique combination of a ket...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the synthesis, characterization, and strategic applications of Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate. This molecule, possessing a unique combination of a ketone, an amide, and a reactive malonic ester moiety, serves as a highly versatile precursor for the synthesis of a diverse array of complex organic molecules, including heterocyclic compounds and potential pharmaceutical intermediates. We provide detailed, field-proven protocols, mechanistic insights, and a discussion of the strategic considerations essential for leveraging this building block in research and development settings.

Introduction: A Multifunctional Synthetic Chassis

Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate, with the CAS Number 81937-39-5, is a sophisticated organic molecule whose value lies in its densely packed array of functional groups.[1] The presence of an acetamidophenyl group, a common pharmacophore, coupled with a reactive α-keto malonate system, opens a vast landscape of synthetic possibilities. This structure is particularly relevant in the field of medicinal chemistry, where it has been identified as a potential intermediate or related compound in the synthesis of pharmaceuticals like Levosimendan.[2]

The core utility of this building block stems from the classical reactivity of diethyl malonate, a cornerstone in C-C bond formation.[3] The acidic methylene proton of the malonate group provides a nucleophilic handle for a variety of transformations, while the adjacent ketone and the distant amide offer sites for subsequent cyclization and functional group interconversion. This application note will elucidate the synthesis of this key intermediate and explore its subsequent utility in the construction of complex molecular architectures.

Physicochemical Properties and Characterization

A thorough understanding of the physical and chemical properties of Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate is paramount for its effective use.

PropertyValueSource
CAS Number 81937-39-5[1]
Molecular Formula C₁₈H₂₃NO₆[1]
Molecular Weight 349.38 g/mol [1]
Appearance White PowderN/A
Purity Typically >98%[4]
InChI Key DDOHSQHYRPGUIN-UHFFFAOYSA-N[4]

Synthesis Protocol: A Step-by-Step Guide

The synthesis of Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate is conceptually based on the well-established malonic ester synthesis, which involves the alkylation of a malonate enolate.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic disconnection points to diethyl malonate and 2-bromo-1-(4-acetamidophenyl)propan-1-one as the key starting materials. The core of the synthesis is the nucleophilic substitution of the bromide by the diethyl malonate anion.

G Target Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate Disconnection C-C Bond Formation (Malonic Ester Alkylation) Target->Disconnection SM1 Diethyl Malonate Disconnection->SM1 SM2 2-bromo-1-(4-acetamidophenyl)propan-1-one Disconnection->SM2

Detailed Experimental Protocol

This protocol is a representative procedure based on established principles of malonic ester alkylation.[5][6] Researchers should optimize conditions based on laboratory-specific equipment and reagent purity.

Materials:

  • Diethyl malonate

  • 2-bromo-1-(4-acetamidophenyl)propan-1-one

  • Sodium ethoxide (or a suitable base like potassium carbonate)

  • Anhydrous ethanol (or a suitable aprotic solvent like DMF or THF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Preparation of the Malonate Enolate: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve diethyl malonate (1.1 equivalents) in anhydrous ethanol.

  • To this solution, add a solution of sodium ethoxide (1.0 equivalent) in ethanol dropwise at room temperature. The formation of the sodium salt of diethyl malonate should result in a clear solution.

  • Alkylation Reaction: To the freshly prepared malonate enolate, add a solution of 2-bromo-1-(4-acetamidophenyl)propan-1-one (1.0 equivalent) in anhydrous ethanol dropwise over 30 minutes.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Partition the residue between diethyl ether and water. Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate.

Applications in Organic Synthesis: A Gateway to Molecular Complexity

The synthetic utility of Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate is vast, primarily revolving around the further transformation of its functional groups.

Synthesis of Heterocyclic Scaffolds

The 1,3-dicarbonyl moiety of the malonate group, in conjunction with the adjacent ketone, provides an ideal framework for cyclocondensation reactions to form a variety of heterocyclic systems.

G cluster_0 Starting Material cluster_1 Reaction Pathways cluster_2 Resulting Heterocycles Target Diethyl 2-(1-(4-acetamidophenyl)- 1-oxopropan-2-yl)malonate Hydrazine Reaction with Hydrazine Derivatives Target->Hydrazine Urea Reaction with Urea/Thiourea Target->Urea Amines Reaction with Amines Target->Amines Pyrazoles Pyrazoles / Pyrazolones Hydrazine->Pyrazoles Pyrimidines Pyrimidines / Barbiturates Urea->Pyrimidines Pyridones Pyridones / Dihydropyridines Amines->Pyridones

Protocol Example: Synthesis of a Substituted Pyrazole

  • Dissolve Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate (1.0 equivalent) in glacial acetic acid.

  • Add hydrazine hydrate (1.1 equivalents) dropwise to the solution at room temperature.

  • Heat the reaction mixture to 80-100 °C for 2-4 hours.

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with cold water, and dry to obtain the crude pyrazole derivative.

  • Recrystallize from a suitable solvent (e.g., ethanol/water) for purification.

Decarboxylation to Synthesize β-Keto Esters and Ketones

The malonic ester group can be hydrolyzed and subsequently decarboxylated to yield a β-keto ester or, with further hydrolysis and decarboxylation, a ketone. This Krapcho-type decarboxylation is a powerful tool for carbon chain extension. The hydrolysis of a related compound, diethyl 2-(perfluorophenyl)malonate, has been shown to be sensitive to reaction conditions, with vigorous hydrolysis leading to decarboxylation.[7][8]

Protocol Outline: Hydrolysis and Decarboxylation

  • Heat a solution of Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate in a mixture of a strong acid (e.g., HBr or HCl) and an organic solvent (e.g., acetic acid or dioxane) at reflux.

  • The reaction progress can be monitored by the evolution of CO₂.

  • After completion, the reaction is worked up by neutralization and extraction to isolate the resulting β-keto ester or ketone.

Conclusion: A Versatile Tool for the Synthetic Chemist

Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate is a highly functionalized and valuable building block for organic synthesis. Its straightforward preparation from readily available starting materials and the diverse reactivity of its constituent functional groups make it an attractive starting point for the synthesis of complex molecules, particularly in the realm of medicinal chemistry and drug discovery. The protocols and synthetic strategies outlined in this application note provide a solid foundation for researchers to explore the full potential of this versatile compound.

References

  • Organic Syntheses Procedure: diethyl acetamidomalonate. Available from: [Link]

  • PrepChem: Preparation of diethyl malonate. Available from: [Link]

  • Cenmed: Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate (C007B-518657). Available from: [Link]

  • Taydakov, I. V., & Kiskin, M. A. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Beilstein Journal of Organic Chemistry, 16, 1863–1868. Available from: [Link]

  • Google Patents: CN103922959A - Method for preparing intermediate diethyl acetamidomalonate through organic synthesis.
  • PubChem: Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate. Available from: [Link]

  • MDPI: Malonates in Cyclocondensation Reactions. Available from: [Link]

  • Lotusfeet Pharma: diethyl 2-(1-(4-acetaMidophenyl)-1-oxopropan-2-yl)Malonate 81937-39-5. Available from: [Link]

  • Google Patents: CN1237571A - Preparation method of diethyl malonate.
  • Synthetic Route to Diethyl Alkyl(substituted Ary1)malonates with the Aid of Temporary Arene. (1995). Journal of the Chemical Society, Perkin Transactions 1, (21), 2729.
  • PubMed: On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Available from: [Link]

  • Scribd: Exp't 13: Phase-Transfer-Catalyzed Alkylation of Diethyl Malonate. Available from: [Link]

  • ChemWhat: diethyl 2-(1-(4-acetaMidophenyl)-1-oxopropan-2-yl)Malonate CAS#: 81937-39-5. Available from: [Link]

  • ResearchGate: The Alkylation of Malonic Ester. Available from: [Link]

Sources

Method

Application Notes and Protocols for the Utilization of Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate in the Generation of Compound Libraries

For Researchers, Scientists, and Drug Development Professionals Introduction: A Scaffold for Innovation in Drug Discovery In the landscape of modern drug discovery, the strategic design and synthesis of compound librarie...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Scaffold for Innovation in Drug Discovery

In the landscape of modern drug discovery, the strategic design and synthesis of compound libraries are paramount to identifying novel therapeutic agents. The selection of a core scaffold is a critical decision that dictates the chemical space accessible for exploration. Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate is a promising, yet underexplored, scaffold for combinatorial chemistry. Its structure is rich with multiple functional groups—a reactive malonate moiety, a ketone, and an acetamidophenyl group—offering several points for chemical diversification. This document provides a detailed guide on the potential applications of this scaffold in the synthesis of diverse compound libraries, complete with hypothetical, yet chemically sound, protocols to empower researchers in their quest for new drug candidates.

The 4-acetamidophenyl moiety is a well-known structural feature in medicinal chemistry, most famously in the analgesic paracetamol (acetaminophen). This fragment can participate in crucial hydrogen bonding interactions with biological targets. The adjacent keto-malonate system is a versatile platform for a variety of chemical transformations, including the construction of complex heterocyclic systems. The presence of these functionalities in a single molecule makes Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate an attractive starting point for generating libraries of compounds with potential biological relevance.

Core Principles of Library Synthesis Using the Target Scaffold

The utility of Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate in compound library synthesis is predicated on the reactivity of its constituent functional groups. The following are key strategic approaches for diversification:

  • Alkylation and Acylation of the Malonate: The acidic α-proton of the diethyl malonate group can be readily deprotonated by a suitable base to form a stabilized enolate.[1][2] This nucleophilic enolate can then be reacted with a diverse set of electrophiles, such as alkyl halides or acyl chlorides, to introduce a wide range of substituents.[3]

  • Heterocycle Formation: The 1,3-dicarbonyl-like system of the keto-malonate is an excellent precursor for the synthesis of various heterocycles.[4] For instance, condensation with hydrazines can yield pyrazoles, while reaction with amidines or ureas can lead to pyrimidines.

  • Modification of the Ketone: The ketone carbonyl group can be a site for various transformations. It can be reduced to an alcohol, which can then be further functionalized, or it can participate in condensation reactions.

  • Functionalization of the Acetamido Group: While more challenging, the acetamido group can be hydrolyzed to the corresponding aniline, which opens up another avenue for diversification through reactions such as amide bond formation or sulfonylation.

Proposed Protocol 1: Parallel Synthesis of a Pyrazole Library

This protocol outlines a hypothetical parallel synthesis of a library of pyrazole derivatives from Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate. The reaction involves the condensation of the keto-malonate with a variety of substituted hydrazines.

Rationale

The reaction between a 1,3-dicarbonyl compound and a hydrazine is a classic and reliable method for the synthesis of pyrazoles, a class of heterocycles with a broad spectrum of biological activities. By using a library of diverse hydrazines, a wide array of substituted pyrazoles can be generated from the common scaffold.

Experimental Workflow

G cluster_0 Library Synthesis Workflow start Dispense Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate solution to reaction vials add_hydrazines Add diverse substituted hydrazine solutions start->add_hydrazines add_catalyst Add acid catalyst (e.g., acetic acid) add_hydrazines->add_catalyst reaction Heat reaction mixtures (e.g., 80-100 °C) add_catalyst->reaction workup Aqueous workup and extraction reaction->workup purification Purification (e.g., parallel flash chromatography) workup->purification characterization Characterization (LC-MS, NMR of selected compounds) purification->characterization end Compound Library Plates characterization->end

Figure 1: Workflow for the parallel synthesis of a pyrazole library.
Step-by-Step Protocol
  • Preparation of Stock Solution: Prepare a 0.5 M stock solution of Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate in a suitable solvent such as ethanol or dioxane.

  • Dispensing: In a 96-well reaction block, dispense 200 µL of the stock solution (0.1 mmol) into each well.

  • Addition of Hydrazines: Prepare 0.6 M stock solutions of a diverse set of substituted hydrazines (e.g., phenylhydrazine, 4-fluorophenylhydrazine, 2,4-dinitrophenylhydrazine, etc.) in the same solvent. Add 200 µL of each unique hydrazine solution to a corresponding well in the reaction block (0.12 mmol, 1.2 equivalents).

  • Addition of Catalyst: Add 20 µL of glacial acetic acid to each well.

  • Reaction: Seal the reaction block and heat to 90 °C for 12 hours with stirring.

  • Work-up: Cool the reaction block to room temperature. Quench each reaction with 500 µL of saturated sodium bicarbonate solution. Extract each well with 2 x 500 µL of ethyl acetate.

  • Isolation: Transfer the combined organic extracts to a new 96-well plate and evaporate the solvent under a stream of nitrogen.

  • Purification: Purify the crude products using a parallel flash chromatography system.

  • Analysis: Analyze the purity of the library members by LC-MS. For selected compounds, perform full characterization by ¹H NMR, ¹³C NMR, and HRMS.

Data Table: Representative Library Members
Hydrazine Building BlockExpected Pyrazole Product
PhenylhydrazineDiethyl 5-(4-acetamidophenyl)-1-phenyl-3-methyl-1H-pyrazole-4,4(5H)-dicarboxylate
4-MethylphenylhydrazineDiethyl 5-(4-acetamidophenyl)-3-methyl-1-(p-tolyl)-1H-pyrazole-4,4(5H)-dicarboxylate
4-ChlorophenylhydrazineDiethyl 5-(4-acetamidophenyl)-1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4,4(5H)-dicarboxylate
2,4-DinitrophenylhydrazineDiethyl 5-(4-acetamidophenyl)-1-(2,4-dinitrophenyl)-3-methyl-1H-pyrazole-4,4(5H)-dicarboxylate

Proposed Protocol 2: Knoevenagel Condensation for a Library of α,β-Unsaturated Compounds

This protocol describes a proposed synthesis of a library of α,β-unsaturated compounds via the Knoevenagel condensation of Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate with a variety of aldehydes.

Rationale

The Knoevenagel condensation is a robust and high-yielding reaction that forms a new carbon-carbon double bond.[5] By reacting the active methylene group of the keto-malonate with a diverse collection of aldehydes, a library of compounds with varying steric and electronic properties can be rapidly assembled. These products can serve as Michael acceptors for further diversification.

Experimental Workflow

G cluster_1 Knoevenagel Condensation Workflow start Dispense Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate and aldehyde solutions add_base Add base and catalyst (e.g., piperidine and acetic acid) start->add_base reaction Stir at room temperature add_base->reaction workup Acidic workup and extraction reaction->workup purification Purification (e.g., crystallization or chromatography) workup->purification characterization Characterization (LC-MS, NMR) purification->characterization end Library of α,β-Unsaturated Products characterization->end

Figure 2: Workflow for the Knoevenagel condensation library synthesis.
Step-by-Step Protocol
  • Reagent Preparation: In a series of reaction vials, place Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate (0.1 mmol, 34.9 mg).

  • Aldehyde Addition: To each vial, add a unique aldehyde (0.1 mmol, 1.0 equivalent) from a library of diverse aldehydes (e.g., benzaldehyde, 4-methoxybenzaldehyde, 2-thiophenecarboxaldehyde).

  • Solvent and Catalyst Addition: Add 1 mL of toluene to each vial, followed by piperidine (0.01 mmol, 1 µL) and glacial acetic acid (0.01 mmol, 0.6 µL).

  • Reaction: Stir the reaction mixtures at room temperature for 24 hours. Monitor the progress of the reaction by TLC.

  • Work-up: Dilute each reaction mixture with 2 mL of ethyl acetate and wash with 1 M HCl (2 x 2 mL), saturated sodium bicarbonate solution (2 x 2 mL), and brine (1 x 2 mL).

  • Isolation: Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the products by flash chromatography or recrystallization.

  • Analysis: Characterize the purified compounds by LC-MS, ¹H NMR, and ¹³C NMR.

Trustworthiness and Self-Validation

The proposed protocols are based on well-established and highly reliable chemical transformations. The progress of each reaction can be easily monitored by standard analytical techniques such as Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). The identity and purity of the final compounds can be unequivocally confirmed by a suite of analytical methods including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). For library synthesis, it is recommended to perform full characterization on a representative subset of the library to validate the synthetic protocol.

Conclusion

Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate represents a versatile and valuable scaffold for the construction of diverse compound libraries. Its rich chemical functionality allows for the application of a wide range of synthetic methodologies to generate novel molecules with the potential for interesting biological activities. The protocols outlined in this document, while hypothetical, are grounded in robust and well-documented chemical principles and provide a solid starting point for researchers to explore the potential of this exciting scaffold in their drug discovery endeavors.

References

  • PubChem. Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate. National Center for Biotechnology Information. Available from: [Link]

  • Filo. Synthesis of Heterocycles by Diethyl Malonate. Available from: [Link]

  • ResearchGate. Scheme 1. Synthesis of N-(4-acetamidophenyl)-2-arylhydrazono-cyanoacetamides 4a-c. Available from: [Link]

  • Organic Syntheses. diethyl acetamidomalonate. Available from: [Link]

  • Serafino, T., et al. (2001). Malonates in Cyclocondensation Reactions. Molecules, 6(4), 338–352. Available from: [Link]

  • Organic Chemistry Tutor. Malonic Ester Synthesis. Available from: [Link]

  • ResearchGate. Synthesis of Heterocyclic Compounds by the Reactions of Exocyclic α,β-Unsaturated Ketones. Available from: [Link]

  • Frontiers. Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis. Available from: [Link]

  • PubChem. Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate. Available from: [Link]

  • Master Organic Chemistry. The Malonic Ester and Acetoacetic Ester Synthesis. Available from: [Link]

  • Chemistry LibreTexts. 21.10: Malonic Ester Synthesis. Available from: [Link]

  • Chemistry LibreTexts. 23.8 Malonic Ester Synthesis. Available from: [Link]

  • YouTube. Diethyl malonate complete chapter - synthesis, properties and applications. Available from: [Link]

  • SlidePlayer. Combinatorial libraries: strategies and methods for 'lead' discovery - Arylgermanes as Linkers for Solid Phase Synthesis. Available from: [Link]

  • Biomedical Journal of Scientific & Technical Research. Molecular Modification: A Strategy in Drug Discovery and Drug Design. Available from: [Link]

  • Lam, K. S. (2014). Combinatorial chemistry in drug discovery. Drug development research, 75(4), 236-46. Available from: [Link]

  • Tsuji, J. (2005). Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Proceedings of the Japan Academy, Series B, 81(8), 284-301. Available from: [Link]

  • YouTube. Alkylation of Stabilized Enolates | Malonate & β-Keto Ester Synthesis Explained. Available from: [Link]

  • ResearchGate. Design and synthesis of newer potential 4-(N-acetylamino)phenol derived piperazine derivatives as potential cognition enhancers. Available from: [Link]

  • MDPI. Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Available from: [Link]

  • Wikipedia. Knoevenagel condensation. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate

Welcome to the technical support center for the synthesis of Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate (CAS No: 81937-39-5).[1][2][3][4] This guide is designed for researchers, scientists, and drug devel...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate (CAS No: 81937-39-5).[1][2][3][4] This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges of this synthesis. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles.

Overview of the Synthesis

The synthesis of Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate involves the alkylation of diethyl malonate with a suitable electrophile, 2-bromo-1-(4-acetamidophenyl)propan-1-one. This reaction falls under the classic malonic ester synthesis, a powerful C-C bond-forming reaction.[5]

The overall reaction is as follows:

synthesis_overview cluster_reagents Reactants reagents product Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate reagents->product + NaOEt Ethanol diethyl_malonate Diethyl malonate alkyl_halide 2-bromo-1-(4-acetamidophenyl)propan-1-one

Caption: Overall synthetic scheme.

Frequently Asked Questions (FAQs)

Q1: I am not getting any product. What are the most critical parameters for this reaction to succeed?

A1: A complete failure to form the desired product often points to fundamental issues with your reagents or reaction conditions. Here are the most critical factors to verify:

  • Quality of the Alkylating Agent: The electrophile, 2-bromo-1-(4-acetamidophenyl)propan-1-one, can be unstable. It is susceptible to decomposition, especially if exposed to moisture or light for extended periods. Ensure it is pure and used shortly after preparation or purification.

  • Anhydrous Conditions: The enolate of diethyl malonate is a strong base and will readily react with any available protons. The presence of water in your solvent (ethanol) or on your glassware will quench the enolate, preventing the alkylation from occurring.[6] Ensure your ethanol is absolute and your glassware is flame-dried or oven-dried before use.

  • Effective Base Formation: Sodium ethoxide is typically prepared in situ by reacting sodium metal with absolute ethanol. Incomplete reaction of the sodium, or using old sodium metal coated with an oxide layer, will result in a lower concentration of the active base. The solution should be homogenous before the addition of diethyl malonate.

Q2: My yield is very low. What are the common side reactions that could be consuming my starting materials?

A2: Low yields are a common issue. Several side reactions can compete with the desired alkylation:

  • Dialkylation: The mono-alkylated product still has one acidic proton on the alpha-carbon and can be deprotonated to react with another molecule of the alkyl halide.[7] This is more likely if an excess of the alkylating agent or base is used.

  • Elimination (E2) Reaction: The basic conditions can promote the elimination of HBr from the secondary alkyl bromide, 2-bromo-1-(4-acetamidophenyl)propan-1-one, to form an α,β-unsaturated ketone. This is a significant competing pathway for secondary halides.[7]

  • O-Alkylation: While less common for the highly stabilized enolate of diethyl malonate, alkylation can occur on the oxygen atom of the enolate, leading to a ketene acetal byproduct.[7]

  • Self-condensation of the Alkylating Agent: The α-bromo ketone can undergo self-condensation or other decomposition pathways under basic conditions.

Q3: I see multiple spots on my TLC plate that I can't identify. What are the likely impurities?

A3: Besides unreacted starting materials and the common side products mentioned in Q2, you might be observing:

  • Hydrolyzed Starting Material: If there is water present, the diethyl malonate can be hydrolyzed to malonic acid, especially during acidic or basic work-up.[7]

  • Transesterification Products: If you use a base like sodium methoxide in ethanol, you can get a mixture of methyl and ethyl esters. Always match the alkoxide base to the alcohol of the ester (i.e., sodium ethoxide for diethyl malonate).[7]

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems encountered during the synthesis.

Problem 1: No Reaction or Very Low Conversion

no_reaction cluster_reagents Reagent Checks cluster_conditions Condition Checks cluster_workup Work-up Analysis start No or Low Product Formation check_reagents Verify Reagent Quality start->check_reagents check_conditions Review Reaction Conditions start->check_conditions check_workup Analyze Work-up Procedure start->check_workup base Freshly prepared NaOEt? check_reagents->base malonate Purity of Diethyl Malonate? check_reagents->malonate alkyl_halide Purity and stability of 2-bromo-1-(4-acetamidophenyl)propan-1-one? check_reagents->alkyl_halide anhydrous Strictly Anhydrous Conditions? check_conditions->anhydrous temperature Correct Reaction Temperature? check_conditions->temperature stirring Adequate Stirring? check_conditions->stirring quenching Premature quenching? check_workup->quenching extraction Correct pH for extraction? check_workup->extraction

Caption: Troubleshooting workflow for no/low product.

Detailed Steps:

  • Verify Reagent Integrity:

    • Sodium Ethoxide: Prepare it fresh for each reaction by dissolving clean sodium metal in absolute ethanol under an inert atmosphere.

    • Diethyl Malonate: Use freshly distilled diethyl malonate.

    • 2-bromo-1-(4-acetamidophenyl)propan-1-one: Synthesize this reagent and purify it by recrystallization shortly before use. Confirm its identity by melting point or ¹H NMR.

  • Ensure Anhydrous Conditions:

    • Flame-dry all glassware and allow it to cool under an inert atmosphere (nitrogen or argon).

    • Use absolute (anhydrous) ethanol as the solvent.

  • Optimize Reaction Parameters:

    • Temperature Control: The formation of the enolate is typically done at room temperature or slightly below. The alkylation step may require gentle heating (reflux) to proceed at a reasonable rate.[6]

    • Addition Order: Add the diethyl malonate to the sodium ethoxide solution, followed by the slow, dropwise addition of the alkylating agent.[7]

Problem 2: Significant Formation of Byproducts
Observed Byproduct Probable Cause Recommended Solution
Dialkylated Product Excess base or alkylating agent; rapid addition of alkylating agent.Use a 1:1 molar ratio of diethyl malonate to the alkylating agent. A slight excess of diethyl malonate can favor mono-alkylation. Add the alkylating agent slowly to the reaction mixture.[7]
Elimination Product (α,β-Unsaturated Ketone) Reaction temperature is too high; base is too strong or sterically unhindered.Maintain the reaction temperature as low as possible while still allowing for a reasonable reaction rate. Consider using a bulkier base like potassium tert-butoxide, although this may require a change in solvent.
O-Alkylated Product Less common, but can be influenced by solvent and counter-ion.Using a protic solvent like ethanol generally favors C-alkylation. This is usually not a major issue with diethyl malonate.[7]

Experimental Protocols

Protocol 1: Synthesis of 2-bromo-1-(4-acetamidophenyl)propan-1-one

This procedure is adapted from general methods for the α-bromination of ketones.[8]

  • To a solution of 1-(4-acetamidophenyl)propan-1-one (1 equivalent) in glacial acetic acid, add bromine (1 equivalent) dropwise at a temperature below 20°C with vigorous stirring.

  • After the addition is complete, continue stirring until the reaction mixture becomes colorless.

  • Cool the reaction mixture in an ice bath to precipitate the product.

  • Filter the crude product and wash with cold 50% ethanol until the washings are colorless.

  • Recrystallize the product from 95% ethanol to obtain pure 2-bromo-1-(4-acetamidophenyl)propan-1-one.

Protocol 2: Synthesis of Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate

This is a representative procedure based on standard malonic ester synthesis protocols.[5]

  • In a flame-dried, three-necked flask equipped with a reflux condenser and an addition funnel under an inert atmosphere, prepare a solution of sodium ethoxide by dissolving sodium metal (1.05 equivalents) in absolute ethanol.

  • To the stirred sodium ethoxide solution, add diethyl malonate (1 equivalent) dropwise at room temperature.

  • After the addition is complete, stir the mixture for 30 minutes.

  • Add a solution of 2-bromo-1-(4-acetamidophenyl)propan-1-one (1 equivalent) in absolute ethanol dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • To the residue, add water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Product Characterization

The final product, Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate, is a white powder with the following properties:[9]

  • Molecular Formula: C₁₈H₂₃NO₆[1][2][3][4]

  • Molecular Weight: 349.38 g/mol [1][2][3][4]

  • Purity (typical): >95%[9]

For confirmation of the structure, it is essential to obtain ¹H NMR, ¹³C NMR, and mass spectrometry data and compare them with expected values.

References

  • BenchChem. (n.d.). Common side products in the alkylation of diethyl malonate.
  • Zambito, A. J., & Howe, E. E. (n.d.).
  • Synblock. (n.d.). Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate.
  • ResearchGate. (n.d.). Scheme 1. Alkylation of diethyl malonate (1) under microwave (MW) conditions.
  • Cenmed. (n.d.). Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate (C007B-518657).
  • PrepChem.com. (n.d.). Preparation of diethyl malonate.
  • Guidechem. (n.d.). How to prepare diethyl malonate?
  • Synthetic Route to Diethyl Alkyl(substituted Ary1)malonates with the Aid of Temporary Arene. (n.d.).
  • Google Patents. (n.d.). CN104610082A - Preparation method of diethyl acetamidomalonate.
  • Scribd. (n.d.). Exp't 13: Phase-Transfer-Catalyzed Alkylation of Diethyl Malonate.
  • CymitQuimica. (n.d.). Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate.
  • Lotusfeet Pharma. (n.d.). diethyl 2-(1-(4-acetaMidophenyl)-1-oxopropan-2-yl)Malonate 81937-39-5.
  • Sciencemadness. (2020, June 5). Synthesis of diethyl diethylmalonate.
  • Chemistry LibreTexts. (2025, March 12). 22.7: Alkylation of Enolate Ions.
  • PubChem. (n.d.). Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate.
  • Pearson+. (n.d.). Draw the products of the following reactions: e. diethyl malonate...
  • ResearchGate. (n.d.). (PDF) 2-Bromo-N-(4-bromophenyl)acetamide.
  • bromoacetone. (n.d.). Organic Syntheses.
  • Google Patents. (n.d.). CN101279896B - Preparation of 2-bromo-4-methylphenol.
  • 2-Bromo-1-(4-Chlorophenyl) Propan-1-One Manufacturer & Supplier in India. (n.d.).
  • Sigma-Aldrich. (n.d.). 2-Bromo-1-(4-methylphenyl)-1-propanone.
  • 95+ White Powder diethyl 2-(1-(4-acetaMidophenyl)-1-oxopropan-2-yl)

Sources

Optimization

Technical Support Center: Overcoming Purification Challenges with Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate

Welcome to the technical support center for Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate (CAS No. 81937-39-5)[1][2].

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate (CAS No. 81937-39-5)[1][2]. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this key synthetic intermediate. Here, we will address common purification challenges and provide troubleshooting strategies to ensure you obtain a high-purity product for your downstream applications.

Introduction

Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate is a complex molecule featuring an acetamide, a ketone, and two ester functionalities[1][2]. Its structural complexity can lead to challenges in purification. This guide provides a systematic approach to overcoming these hurdles, ensuring the integrity of your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude product?

A1: The most common impurities often stem from the starting materials and side reactions. These can include unreacted diethyl malonate, the starting α-halo ketone, and products from side reactions such as hydrolysis of the ester groups or self-condensation of the starting materials.

Q2: My crude NMR shows a complex mixture. Where should I start with purification?

A2: For complex mixtures, flash column chromatography is typically the most effective initial purification step.[3] It allows for the separation of compounds with different polarities. Thin-layer chromatography (TLC) should be used beforehand to determine an appropriate solvent system.

Q3: Can I use recrystallization to purify Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate?

A3: Recrystallization can be a powerful purification technique, especially for removing minor impurities, provided a suitable solvent system can be found. It is most effective when your target compound is a solid at room temperature and the impurities have different solubility profiles.

Q4: I am observing degradation of my compound during purification. What could be the cause?

A4: Degradation can be caused by several factors, including prolonged exposure to acidic or basic conditions, which can lead to hydrolysis of the ester or amide groups.[4][5][6][7][8] Thermal instability can also be a factor, especially if purification involves heating.

Q5: How can I effectively remove unreacted diethyl malonate?

A5: Unreacted diethyl malonate can sometimes be removed by a basic wash, but this carries the risk of hydrolyzing your product.[9] A more reliable method is fractional distillation under reduced pressure if your product is not volatile, or more commonly, careful flash column chromatography.[9]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Broad or Tailing Peaks in HPLC/TLC 1. Keto-enol tautomerism of the β-keto ester functionality.[10][11] 2. Compound is interacting too strongly with the stationary phase. 3. Presence of acidic or basic impurities.1. For HPLC, try increasing the column temperature to speed up the interconversion between tautomers.[11] Using a mixed-mode column can also improve peak shape.[11] 2. Adjust the mobile phase polarity. For normal phase, increase the polarity; for reverse phase, decrease it. 3. Add a small amount of a modifier to the mobile phase (e.g., triethylamine for basic compounds, acetic or formic acid for acidic compounds).
Low Yield After Column Chromatography 1. Compound is irreversibly adsorbed onto the silica gel.[3][12] 2. The chosen solvent system is not optimal, leading to co-elution with impurities or poor separation. 3. The compound is unstable on silica gel.1. Consider using a different stationary phase, such as alumina or a bonded phase like diol or amine.[12][13] Dry loading the sample can sometimes mitigate this. 2. Perform a thorough TLC analysis with a range of solvent systems to find the optimal conditions for separation.[14] 3. If instability is suspected, minimize the time the compound spends on the column by using a faster flow rate or switching to a less acidic stationary phase.
Presence of Hydrolyzed Byproducts 1. Exposure to acidic or basic conditions during workup or purification.[4][5][6][7][8] 2. Use of protic solvents like methanol at elevated temperatures.1. Maintain neutral pH during aqueous workup. Use a buffered wash if necessary. 2. Avoid prolonged heating in protic solvents. If concentration is needed, use a rotary evaporator at a moderate temperature.
Difficulty in Removing Starting Materials 1. Similar polarity between the product and starting materials. 2. Incomplete reaction.1. Optimize the solvent system for column chromatography to maximize the difference in Rf values. A gradient elution may be necessary. 2. Ensure the reaction has gone to completion using TLC or another analytical technique before starting the workup.

Detailed Purification Protocol: Flash Column Chromatography

This protocol provides a general guideline for the purification of Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate using flash column chromatography.

Preparation of the Crude Sample:
  • After the reaction workup, concentrate the crude product under reduced pressure to obtain a viscous oil or solid.

  • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate) for TLC analysis.

Thin-Layer Chromatography (TLC) Analysis:
  • Spot the dissolved crude sample onto a silica gel TLC plate.

  • Develop the TLC plate using various solvent systems to find the optimal mobile phase for separation. A good starting point is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[15]

  • Aim for an Rf value of ~0.3 for the target compound.

  • Visualize the spots using a UV lamp (254 nm) and/or a suitable staining agent.

Column Preparation:
  • Select an appropriately sized flash chromatography column based on the amount of crude material.

  • Prepare a slurry of silica gel in the initial, least polar mobile phase determined from the TLC analysis.

  • Carefully pack the column with the slurry, ensuring there are no air bubbles or cracks in the stationary phase.

  • Equilibrate the column by running the mobile phase through it until the packing is stable.

Sample Loading:
  • Liquid Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.

  • Dry Loading: If the compound has poor solubility in the mobile phase, dissolve it in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[14] Carefully add this powder to the top of the column.

Elution and Fraction Collection:
  • Begin eluting the column with the mobile phase.

  • If a gradient elution is necessary, gradually increase the polarity of the mobile phase as determined by your TLC analysis.

  • Collect fractions in an organized manner (e.g., in test tubes or vials).

  • Monitor the elution of the compounds by spotting fractions onto a TLC plate and visualizing them.

Analysis and Product Isolation:
  • Combine the fractions that contain the pure product, as determined by TLC.

  • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate.

  • Confirm the purity and identity of the final product using analytical techniques such as NMR, LC-MS, and/or melting point.

Purification Workflow Diagram

PurificationWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_purification Purification cluster_final Final Steps Crude Crude Product Dissolved Dissolve in Solvent Crude->Dissolved TLC TLC Analysis Dissolved->TLC Solvent Determine Solvent System TLC->Solvent Column Pack Column Solvent->Column Load Load Sample Column->Load Elute Elute & Collect Fractions Load->Elute Combine Combine Pure Fractions Elute->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure Pure Product Evaporate->Pure

Caption: A typical workflow for the purification of Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate.

References

  • Benchchem. Technical Support Center: Purification of Products from Diethyl Malonate Reactions.
  • Benchchem. Purification of Polar Organic Compounds by Flash Chromatography: Application Notes and Protocols.
  • Wikipedia. Diethyl malonate. Available from: [Link]

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. Available from: [Link]

  • Biotage. Very polar compound purification using aqueous normal-phase flash column chromatography. Available from: [Link]

  • PrepChem.com. Preparation of diethyl malonate. Available from: [Link]

  • Lab-ex Kft. Strategies for the Flash Purification of Highly Polar Compounds. Available from: [Link]

  • Beilstein Journals. On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Available from: [Link]

  • Sorbent Technologies, Inc. Flash Chromatography Basics. Available from: [Link]

  • Google Patents. Production of malonic acid. US2373011A.
  • University of Calgary. Ch21: Malonic esters. Available from: [Link]

  • ACS Publications. THE KINETICS OF THE ALKALINE HYDROLYSIS OF DIETHYL MALONATE, DIETHYL SUCCINATE AND DIETHYL SEBACATE IN WATER-DIOXANE MIXTURES1. The Journal of Physical Chemistry. Available from: [Link]

  • Google Patents. Preparation method of diethyl malonate. CN101525290A.
  • ResearchGate. Purification of baker's yeast β-keto ester oxidoreductase. Available from: [Link]

  • Google Patents. Malonic acid derivatives and methods for their synthesis. EP0254080B1.
  • Organic Syntheses. diethyl methylenemalonate. Available from: [Link]

  • Google Patents. PROCESS FOR PURIFYING AN a-KETO ESTER. US20110009663A1.
  • Google Patents. Process for preparing malonic acid and alkylmalonic acids. US5886219A.
  • Organic Syntheses. diethyl acetamidomalonate. Available from: [Link]

  • StudySmarter. Malonic Ester Synthesis: Mechanism & Use. Available from: [Link]

  • NIH. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Available from: [Link]

  • ResearchGate. Synthesis and possible keto-enol tautomerism of β-keto ester III.... Available from: [Link]

  • ResearchGate. (PDF) Michael addition reaction and its examples. Available from: [Link]

  • ACS Publications. Crystallization of Malonic and Succinic Acids on SAMs: Toward the General Mechanism of Oriented Nucleation on Organic Monolayers. Langmuir. Available from: [Link]

  • ChemWhat. diethyl 2-(1-(4-acetaMidophenyl)-1-oxopropan-2-yl)Malonate CAS#: 81937-39-5. Available from: [Link]

  • ResearchGate. Mastering .beta.-Keto Esters. Available from: [Link]

  • Master Organic Chemistry. The Michael Addition Reaction and Conjugate Addition. Available from: [Link]

  • Wikipedia. Michael addition reaction. Available from: [Link]

  • Google Patents. Method for preparing acyclic beta keto ester. CN100335456C.
  • Chemistry Steps. Michael Addition Reaction Mechanism. Available from: [Link]

  • BYJU'S. Michael Addition Mechanism. Available from: [Link]

  • American Chemical Society. The malonic ester synthesis in the undergraduate laboratory. Available from: [Link]

  • AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Available from: [Link]

  • Organic Chemistry Portal. Malonic Ester Synthesis. Available from: [Link]

  • Master Organic Chemistry. The Malonic Ester and Acetoacetic Ester Synthesis. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides. Available from: [Link]

  • Chemistry Steps. Malonic Ester Synthesis. Available from: [Link]

  • Chromatography Forum. beta keto esters by HPLC. Available from: [Link]

  • Wikipedia. Malonic acid. Available from: [Link]

  • Google Patents. Preparation and purification method of solid malonic acid. CN103408418B.

Sources

Troubleshooting

Technical Support Center: Optimizing Reactions for Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate

Welcome to the technical support guide for the synthesis of Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate. This document is designed for researchers, scientists, and professionals in drug development, provid...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate. This document is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and optimization strategies. Our goal is to move beyond simple protocols and offer a deeper understanding of the reaction mechanisms to empower you to resolve challenges in your synthesis.

The synthesis in focus is a C-alkylation of diethyl malonate, a classic and versatile reaction in organic synthesis. It proceeds via a nucleophilic substitution (S_N2) mechanism where the enolate of diethyl malonate attacks an α-haloketone, specifically a 2-halo-1-(4-acetamidophenyl)propan-1-one. The efficiency of this reaction is highly dependent on the careful selection of solvent and temperature.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis. Each answer provides not just a solution, but the underlying chemical principles to guide your experimental design.

Q1: My reaction yield is consistently low. What are the most likely causes?

Low yields in malonic ester syntheses can often be attributed to several key factors: incomplete deprotonation of the diethyl malonate, suboptimal solvent choice, or competing side reactions.[1] A systematic approach is crucial for diagnosis.[2]

  • Inefficient Enolate Formation: The first step is the deprotonation of diethyl malonate to form a nucleophilic enolate.[3] If this step is incomplete, a significant portion of your starting material will not react. This can be due to an inappropriate base or the presence of moisture.[1]

  • Poor Solvent Selection: The choice of solvent critically influences the reactivity of the malonate enolate. The wrong solvent can shield the nucleophile, slowing down the desired S_N2 reaction.[4][5]

  • Side Reactions: The formation of undesired byproducts, such as dialkylated malonate or products from reactions with the acetamido group, can consume starting materials and reduce the yield of your target compound.[2]

Q2: Which solvent system is optimal for this reaction and why?

The alkylation of diethyl malonate is an S_N2 reaction. The rate of S_N2 reactions is profoundly affected by the solvent.[4] For this synthesis, polar aprotic solvents are strongly recommended .[6]

  • Why Polar Aprotic Solvents? Solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile (CH₃CN) are ideal.[6][7] They are polar enough to dissolve the malonate enolate salt but lack acidic protons.[8] This means they solvate the cation (e.g., Na⁺ or K⁺) but leave the enolate anion "naked" and highly reactive. This heightened nucleophilicity significantly accelerates the rate of the S_N2 attack on the α-haloketone.[5][6] The reaction between bromoethane and potassium iodide, for instance, is 500 times faster in acetone (a polar aprotic solvent) than in methanol (a polar protic solvent).[4][8]

  • Why Not Polar Protic Solvents? Protic solvents like ethanol or water should be avoided. They possess acidic hydrogens that can form strong hydrogen bonds with the anionic enolate nucleophile.[6] This creates a "solvent cage" around the nucleophile, stabilizing it and effectively shielding it from the electrophilic α-haloketone.[8] This stabilization drastically reduces the nucleophile's reactivity and slows down the S_N2 reaction.[4] An exception is when using an alkoxide base that matches the ester (e.g., sodium ethoxide in ethanol), but even then, polar aprotic solvents often give better results for alkylations.[7]

Here is a diagram illustrating the effect of the solvent on the nucleophile:

Caption: Solvent effect on nucleophile reactivity.

Q3: What is the recommended temperature range for this reaction?

Temperature control is a delicate balance. The reaction needs enough thermal energy to overcome the activation energy barrier, but excessive heat can promote side reactions.[9][10]

  • Initial Deprotonation: The formation of the malonate enolate is typically exothermic. This step should be performed at a controlled temperature, often starting at 0-5 °C and then allowing the mixture to warm to room temperature to ensure complete deprotonation.[9][10] Adding the base to the malonate solution slowly at a lower temperature can help manage the exotherm.

  • Alkylation Step: For the S_N2 reaction itself, a moderately elevated temperature is usually beneficial. A range of 50-80 °C is a good starting point for optimization.

    • Too Low: At room temperature, the reaction may be sluggish, leading to low conversion even after extended periods.

    • Too High: Temperatures exceeding 100 °C can increase the likelihood of side reactions. These may include elimination reactions of the α-haloketone, decomposition of the product, or undesired reactions involving the acetamido group. Some related reactions are run at high temperatures (up to 250°C), but these are typically for less reactive substrates.[11]

It is recommended to monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal temperature and reaction time for your specific setup.

Q4: I am observing multiple spots on my TLC plate. What are the possible side products and how can I minimize them?

The most common side product in malonic ester synthesis is the dialkylated product .[1] Another possibility is a Claisen-type self-condensation of the starting ester, although this is less likely under standard alkylation conditions.[9][10] Given the structure of your electrophile, N- or O-acylation side reactions are also a consideration, though generally less favored.[12][13]

Minimizing Dialkylation:

  • Stoichiometry: Use a slight excess of diethyl malonate relative to the α-haloketone. This increases the probability that the electrophile will encounter the mono-alkylated enolate.

  • Order of Addition: A very effective technique is to add the base to the diethyl malonate first to pre-form the enolate. Then, add this enolate solution slowly to the solution of the α-haloketone.[9][10] This ensures that the concentration of the electrophile is always high relative to the enolate, favoring the initial alkylation step.

Minimizing Other Side Reactions:

  • Base Selection: Use a non-nucleophilic, strong base like Sodium Hydride (NaH).[7] This will efficiently deprotonate the malonate without competing as a nucleophile itself. If using an alkoxide like sodium ethoxide, ensure it matches the ester to prevent transesterification.[7]

  • Temperature Control: As mentioned, avoid excessive temperatures which can provide the activation energy for alternative reaction pathways.

Experimental Protocols & Optimization
Protocol 1: General Synthesis of Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate

This is a representative procedure. It should be optimized based on your specific laboratory conditions and analytical results.

  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents).

  • Wash the NaH with anhydrous hexane (2x) to remove the mineral oil, and then place the flask under a positive pressure of nitrogen.

  • Add anhydrous DMF to the flask, enough to create a stirrable slurry. Cool the flask to 0 °C in an ice bath.

  • In a separate flask, dissolve diethyl malonate (1.0 equivalent) in a small amount of anhydrous DMF.

  • Enolate Formation: Add the diethyl malonate solution dropwise to the stirred NaH/DMF slurry at 0 °C. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure complete deprotonation.

  • Alkylation: Dissolve 2-bromo-1-(4-acetamidophenyl)propan-1-one (1.0 equivalent) in anhydrous DMF. Add this solution dropwise to the malonate enolate solution at room temperature.

  • Reaction: Heat the reaction mixture to 60 °C and monitor its progress by TLC. The reaction is typically complete within 4-8 hours.

  • Workup: Cool the reaction mixture to room temperature and carefully quench by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: Troubleshooting Workflow for Low Yield

When faced with low yield, a structured approach is essential. The following workflow can help you systematically identify and resolve the issue.

G cluster_sm Starting Material Analysis cluster_fix Corrective Actions start Low Yield Observed check_sm Analyze Crude Mixture (NMR, LC-MS) start->check_sm sm_present High % of Unreacted Diethyl Malonate? check_sm->sm_present electrophile_present High % of Unreacted α-Haloketone? sm_present->electrophile_present No fix_base Problem: Incomplete Deprotonation 1. Use fresh, anhydrous base (NaH). 2. Ensure anhydrous solvent. 3. Increase reaction time for enolate formation. sm_present->fix_base Yes fix_conditions Problem: Suboptimal Conditions 1. Increase reaction temperature (e.g., to 80°C). 2. Increase reaction time. 3. Verify reagent purity. electrophile_present->fix_conditions Yes fix_side_reactions Problem: Side Reactions 1. Check for dialkylation product. 2. Use slow addition of enolate to electrophile. 3. Lower reaction temperature. electrophile_present->fix_side_reactions No end_node Re-run Reaction & Analyze fix_base->end_node fix_conditions->end_node fix_side_reactions->end_node

Caption: A systematic workflow for troubleshooting low reaction yields.

Data Summary: Solvent Selection Guide

The choice of solvent is arguably the most critical parameter in this S_N2 reaction. This table summarizes the properties and effects of common solvents.

Solvent ClassExample SolventsKey CharacteristicsImpact on S_N2 RateRecommendation
Polar Aprotic DMF, DMSO, AcetonitrilePolar, no acidic protons. Solvates cations well, but not anions.[6]Excellent. Maximizes nucleophilicity of the enolate.[4][8]Highly Recommended
Polar Protic Ethanol, Methanol, WaterPolar, contain O-H or N-H bonds. Forms H-bonds with anions.[6]Poor. Stabilizes and "cages" the nucleophile, reducing reactivity.[4]Not Recommended (unless using matching alkoxide base)
Non-Polar Hexane, TolueneLow polarity. Poor solubility for ionic reagents (enolate salt).Very Poor. Reagents will not dissolve, preventing the reaction.[8]Not Recommended
References
  • Benchchem. (2025).
  • OpenOChem Learn. (n.d.). SN2 Effect of Solvent.
  • Benchchem. (2025).
  • Benchchem. (2025). Technical Support Center: Optimizing Unsymmetrical Malonic Ester Synthesis.
  • University of Pretoria. (n.d.).
  • Benchchem. (2025).
  • Chemistry LibreTexts. (2014). 8.
  • Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction.
  • YouTube. (2014). Solvent Effects on Sn2 Reactions.
  • Patsnap Eureka. (2025). Malonic Ester Synthesis: Steps, Mechanism, and Examples.
  • Chemistry Stack Exchange. (2015). Choice of base for malonic ester synthesis.
  • ECHEMI. (n.d.). Choice of base for malonic ester synthesis.
  • NIH. (n.d.).
  • Beilstein Journal of Organic Chemistry. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)
  • Quora. (2023).
  • ResearchGate. (2025). Regioselective direct ortho C-acylation of phenol and naphthol derivatives catalyzed by modified ZnCl2 on Al2O3 as catalyst under solvent-free and microwave conditions.

Sources

Optimization

Technical Support Center: Stability and Degradation of Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate

From the desk of the Senior Application Scientist Welcome to the technical support guide for Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate. This document is designed for researchers, chemists, and drug devel...

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the technical support guide for Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate. This document is designed for researchers, chemists, and drug development professionals to provide in-depth insights into the stability profile and potential degradation pathways of this molecule. We will address common experimental challenges and provide practical, field-proven guidance in a question-and-answer format, supplemented with detailed protocols and troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: What are the primary structural features of this molecule that influence its chemical stability?

Answer: To understand the stability of Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate, it's essential to analyze its core functional groups. The molecule's reactivity is governed by three key areas:

  • The Diethyl Malonate Moiety: This is a classic β-dicarbonyl system. The two ester groups are susceptible to hydrolysis, a reaction that can be catalyzed by both acids and bases.[1][2] The central methylene group's protons are acidic, but the primary stability concern is the integrity of the ester linkages.

  • The β-Keto Ester System: The malonate group is positioned alpha to a ketone. This arrangement makes the entire system prone to a specific and important degradation sequence: hydrolysis of the esters to form a β-keto acid, followed by rapid decarboxylation (loss of CO₂) upon gentle heating to yield a ketone.[1][3][4]

  • The Acetanilide (Acetamidophenyl) Group: This part of the molecule contains an amide bond. Amides are generally more stable to hydrolysis than esters but can be cleaved under more forceful acidic or basic conditions.[5][6] The aromatic ring itself is relatively stable but could be a site for oxidative or photolytic reactions.

Q2: I am observing new peaks in my HPLC chromatogram after leaving my compound in a buffered solution. What is likely happening?

Answer: The appearance of new, typically more polar, peaks on a reverse-phase HPLC chromatogram is a classic sign of chemical degradation. Given the molecule's structure, the most probable cause is hydrolysis .

  • Causality: The ester groups of the diethyl malonate are the most labile part of the molecule in aqueous media. Hydrolysis converts the neutral ester group (-COOEt) into a charged and more polar carboxylic acid group (-COOH). This change in polarity results in earlier elution times on a standard C18 column.

  • Troubleshooting Steps:

    • Check the pH: The rate of hydrolysis is highly pH-dependent.[7] Both acidic and basic conditions will accelerate the degradation. The compound will likely exhibit maximum stability in a slightly acidic to neutral pH range (approximately pH 4-6).

    • Analyze a Freshly Prepared Sample: Immediately after dissolution, run an HPLC to get a baseline (t=0) purity profile. Compare this to the aged sample to confirm that the new peaks are not impurities from the original synthesis.

    • Consider Temperature: Elevated temperatures will increase the rate of hydrolysis.[7] Ensure your solutions are stored at recommended temperatures (e.g., 2-8°C) if they are not for immediate use.

Q3: What are the most probable degradation products I should expect to see?

Answer: Based on the functional groups present, we can predict a logical pathway of degradation products (DP). Identifying these can be crucial for developing a stability-indicating analytical method.

  • DP-1 (Mono-acid): Hydrolysis of one of the two ethyl ester groups. This would be the first product of mild hydrolysis.

  • DP-2 (Di-acid): Subsequent hydrolysis of the second ester group, yielding the malonic acid derivative.

  • DP-3 (Decarboxylated Ketone): The di-acid (DP-2) is a β-keto acid, which is thermally unstable and readily loses CO₂.[3][8] This is a very likely and significant degradation product, resulting in N-(4-(2-methyl-3-oxobutanoyl)phenyl)acetamide.

  • DP-4 (Amide Cleavage Product): Under harsher conditions (e.g., strong acid or base), the amide bond can hydrolyze to give Diethyl 2-(1-(4-aminophenyl)-1-oxopropan-2-yl)malonate and acetic acid.[5]

The primary degradation pathway under mild stress is expected to be Parent → DP-1 → DP-2 → DP-3.

G parent Parent Compound dp1 DP-1 (Mono-acid) parent->dp1 Mild Hydrolysis dp4 DP-4 (Amide Cleavage) parent->dp4 Harsh Hydrolysis dp2 DP-2 (Di-acid) dp1->dp2 Hydrolysis dp3 DP-3 (Decarboxylated Ketone) dp2->dp3 Decarboxylation (Heat)

Caption: Predicted degradation pathways for the target molecule.

Q4: What are the optimal storage conditions for the solid compound and its solutions?

Answer: Proper storage is critical to ensure the long-term integrity of the compound.

  • Solid Form:

    • Temperature: Store in a freezer, preferably at -20°C or below.

    • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) and in a tightly sealed container to protect from moisture, which can initiate hydrolysis even in the solid state over time.

    • Light: Protect from light by using an amber vial or by wrapping the container in aluminum foil.

  • In Solution:

    • Solvent Choice: For long-term storage, use anhydrous aprotic solvents (e.g., Acetonitrile, THF, DMSO).

    • Aqueous Solutions: Avoid storing in aqueous solutions for extended periods. If aqueous buffers are necessary for an experiment, prepare the solution fresh. If temporary storage is unavoidable, use a buffer in the pH 4-6 range and store at 2-8°C for no more than 24-48 hours.

    • Degas Solvents: For sensitive experiments, using degassed solvents can help prevent oxidative degradation.

Troubleshooting Guide & Experimental Protocols

This section provides actionable protocols for investigating the stability of your compound, aligned with industry standards such as the International Council for Harmonisation (ICH) guidelines.[7][9]

Forced Degradation Studies: An Overview

Forced degradation, or stress testing, is essential for understanding the intrinsic stability of a molecule.[10] It involves subjecting the compound to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[9][11] The goal is typically to achieve 5-20% degradation of the active ingredient.[9]

Stress Condition Typical Reagents and Conditions Primary Degradation Pathway Targeted
Acid Hydrolysis 0.1 M HCl, Room Temperature or 40-60°CEster and Amide Hydrolysis
Base Hydrolysis 0.1 M NaOH, Room TemperatureEster and Amide Hydrolysis (Ester hydrolysis is very rapid)
Oxidation 3% H₂O₂, Room TemperatureOxidation of electron-rich moieties (e.g., aromatic ring)
Thermal 60-80°C (Solid & Solution)Thermally-induced degradation (e.g., decarboxylation)
Photolytic 1.2 million lux hours visible light & 200 watt hours/m² near UV[12][13]Photochemical degradation
Protocol 1: Forced Degradation Study Workflow

This protocol outlines a systematic approach to stress testing. A stability-indicating HPLC method is required. High-performance liquid chromatography (HPLC) is a cornerstone technique for stability testing due to its ability to separate and quantify the parent compound from its degradation products.[14][15]

G cluster_prep 1. Preparation cluster_stress 2. Stress Application cluster_analysis 3. Analysis prep_solution Prepare Stock Solution (e.g., 1 mg/mL in ACN) prep_stress Aliquot stock into vials for each stress condition prep_solution->prep_stress prep_control Prepare Control Samples (Unstressed, Dark Control) prep_stress->prep_control quench Quench reaction (neutralize if needed) prep_control->quench acid Acidic (0.1 M HCl) acid->quench base Basic (0.1 M NaOH) base->quench oxid Oxidative (3% H2O2) oxid->quench thermal Thermal (60°C) thermal->quench photo Photolytic (ICH Q1B) photo->quench hplc Analyze by HPLC-UV/MS quench->hplc data Integrate peaks, calculate % degradation hplc->data

Caption: General workflow for a forced degradation study.

  • Preparation:

    • Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., acetonitrile).

    • For each condition (acid, base, oxidative, thermal, photolytic), add a specific volume of the stock solution to a vial containing the stressor solution. The final concentration of the organic solvent should be low to ensure it does not interfere with the reaction.

    • Prepare a control sample by adding the stock solution to the solvent/buffer used for the stress tests without the stressor agent.

    • For photostability, prepare a "dark control" by wrapping a sample vial in aluminum foil and placing it alongside the exposed sample.[16]

  • Stress Application:

    • Hydrolysis: Add stock solution to pre-warmed solutions of 0.1 M HCl and 0.1 M NaOH. Monitor over time (e.g., 2, 4, 8, 24 hours) at a controlled temperature (e.g., 40°C).

    • Oxidation: Add stock solution to a 3% solution of hydrogen peroxide. Leave at room temperature and monitor over time.

    • Thermal: Place a vial of the compound in solution and another of the solid powder in an oven at 60°C.

    • Photostability: Expose the sample in a photostability chamber meeting ICH Q1B requirements.[13][17] Ensure exposure to a minimum of 1.2 million lux hours of visible light and 200 watt hours/square meter of near-UV light.[11]

  • Sample Analysis:

    • At each time point, withdraw an aliquot of the stressed sample.

    • Quench the reaction. For acid/base samples, this involves neutralization with an equimolar amount of base/acid.

    • Dilute the sample to a suitable concentration for HPLC analysis.

    • Analyze using a validated stability-indicating HPLC method. A mass spectrometer (MS) detector is highly recommended for identifying the mass of the degradation products.[14][18]

  • Data Interpretation:

    • Calculate the percentage of the parent compound remaining.

    • Calculate the percentage of each major degradation product formed (using relative peak area).

    • Use mass spectrometry data to propose structures for the observed degradation products, comparing their masses to the predicted degradants (DP-1 to DP-4). Further structural elucidation can be performed using techniques like NMR.[14]

Protocol 2: Sample HPLC Method for Stability Analysis
  • Column: C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 254 nm and/or Mass Spectrometry (ESI+)

  • Injection Volume: 10 µL

Sample Data Summary Table

Results from a forced degradation study should be tabulated clearly.

Stress Condition Time (h) % Parent Remaining % Area DP-1 % Area DP-2 % Area DP-3 % Total Degradation
0.1 M HCl @ 40°C2485.28.14.51.114.8
0.1 M NaOH @ RT425.615.340.112.574.4
3% H₂O₂ @ RT2492.1---7.9 (other peaks)
Thermal (Solid, 60°C)7299.5---0.5
Photolytic (ICH)-96.8---3.2

Note: This is example data for illustrative purposes.

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). Vertex AI Search.
  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH. ICH.
  • Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Meet the expert: The Importance of Photostability Testing. (2023). Sampled.
  • ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products). (2025). YouTube.
  • Forced Degrad
  • Photostability. SGS USA.
  • Analytical Techniques In Stability Testing. (2025).
  • Biodegradation of the acetanilide herbicides alachlor, metolachlor, and propachlor. PubMed.
  • ICH GUIDELINES: STRESS DEGRAD
  • Guide to Photostability Testing: ICH Guidelines. (2024). BioBoston Consulting.
  • Stability and Pharmaceutical Testing Analysis in the Efficacy and Safety of Medic
  • Forced Degrad
  • Pharmaceutical Stability Analysis.
  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023). LCGC.
  • Alkylation, Hydrolysis and Decarboxyl
  • Hydrolysis and Decarboxylation of ß-Keto Ester Example. (2014). YouTube.
  • Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. PMC - NIH.
  • Analytical Methods to Determine the Stability of Biopharmaceutical Products | Request PDF.
  • The complete degradation of acetanilide by a consortium of microbes isolated
  • On the hydrolysis of diethyl 2-(perfluorophenyl)
  • What is the mechanism of Acetanilide? (2024).
  • 9.
  • Recent advances in the transesterification of β-keto esters. (2021). RSC Publishing.
  • Acetanilide – Knowledge and References. Taylor & Francis.
  • The complete degradation of acetanilide by a consortium of microbes isolated
  • Diethyl malon
  • Diethyl Malon
  • DIETHYL MALON
  • [Solved] Malonic ester on hydrolysis and he
  • Diethyl Malonate: Versatile Building Block in Organic Synthesis. (2024). ChemicalBook.
  • Decarboxylation of malonic esters. (2024). Chemistry Stack Exchange.
  • The Malonic Ester and Acetoacetic Ester Synthesis. (2025). Master Organic Chemistry.
  • Malonic Ester Synthesis: Steps, Mechanism, and Examples. (2025).
  • Malonic Ester Synthesis. OpenOChem Learn.

Sources

Troubleshooting

Technical Support Center: Synthesis and Purification of Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate

Welcome to the technical support center for the synthesis and analysis of Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate. This guide is designed for researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and analysis of Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this valuable β-keto ester intermediate. The following troubleshooting guide and frequently asked questions are structured to provide in-depth technical insights and practical, field-proven solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My reaction yield is significantly lower than expected. What are the potential causes and how can I optimize the reaction?

Answer:

Low yields in the synthesis of Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate, which is typically prepared via a malonic ester synthesis pathway, can stem from several factors. The most common synthetic route involves the alkylation of diethyl malonate with an α-halo ketone, such as 2-bromo-1-(4-acetamidophenyl)propan-1-one.

Causality Behind Low Yields:

  • Incomplete Enolate Formation: The first critical step is the deprotonation of diethyl malonate to form a nucleophilic enolate. The pKa of the α-hydrogens of diethyl malonate is approximately 13.[1] If the base used is not strong enough or is used in insufficient quantity, the equilibrium will not favor the enolate, leading to a low concentration of the active nucleophile.

  • Side Reactions of the Alkylating Agent: The α-bromo ketone starting material can undergo competing elimination reactions in the presence of a base, especially if sterically hindered.

  • Dialkylation: The mono-alkylated product still possesses one acidic proton, which can be deprotonated to react with another molecule of the alkylating agent, leading to a dialkylated impurity and consuming the desired product.[2]

  • Hydrolysis of Esters: The presence of water in the reaction mixture, especially under basic or acidic conditions during workup, can lead to the hydrolysis of the ester functionalities of both the starting material and the product.

Troubleshooting and Optimization Protocol:

  • Ensure Anhydrous Conditions: All glassware should be thoroughly dried, and anhydrous solvents must be used. Moisture will consume the base and can lead to unwanted hydrolysis.

  • Choice and Stoichiometry of the Base: Sodium ethoxide (NaOEt) in ethanol is a commonly used base for this reaction.[3] It is crucial to use at least one full equivalent of the base to ensure complete deprotonation of the diethyl malonate. The base should be added to the diethyl malonate in the solvent before the addition of the alkylating agent.

  • Control of Reaction Temperature: The enolate formation is typically carried out at room temperature or slightly elevated temperatures. The subsequent alkylation is an S(_N)2 reaction and might require gentle heating to proceed at a reasonable rate.[4] However, excessive heat can promote elimination side reactions. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal temperature.

  • Minimizing Dialkylation: To reduce the formation of the dialkylated product, a slight excess of diethyl malonate (e.g., 1.1 to 1.5 equivalents) relative to the alkylating agent can be used.[5]

Visualizing the Reaction Pathway:

Synthesis Pathway DEM Diethyl Malonate Enolate Diethyl Malonate Enolate DEM->Enolate Deprotonation Base Base (e.g., NaOEt) Product Desired Product Enolate->Product Alkylation (SN2) AlkylHalide 2-bromo-1-(4-acetamidophenyl) propan-1-one Dialkylated Dialkylated Impurity Product->Dialkylated Further Deprotonation & Alkylation

Caption: Synthetic pathway for Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate.

FAQ 2: I am observing a significant amount of an unknown impurity in my crude product. How can I identify and remove it?

Answer:

The presence of impurities is a common challenge. A systematic approach involving analysis, identification, and targeted purification is necessary.

Common Impurities and Their Origins:

Impurity NameStructureLikely Origin
Diethyl MalonateEtOOC-CH₂-COOEtUnreacted starting material
2-bromo-1-(4-acetamidophenyl)propan-1-oneAc-NH-Ph-CO-CH(Br)-CH₃Unreacted starting material
Diethyl 2,2-bis(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate(Ac-NH-Ph-CO-CH(CH₃))₂-C-(COOEt)₂Dialkylation of the product
Malonic Acid Monoethyl EsterHOOC-CH₂-COOEtPartial hydrolysis of diethyl malonate
Product-derived monoacidAc-NH-Ph-CO-CH(CH₃)-CH(COOH)(COOEt)Partial hydrolysis of the product

Analytical Workflow for Impurity Identification:

  • High-Performance Liquid Chromatography (HPLC): Develop an HPLC method to separate the product from potential impurities. A reversed-phase C18 column with a gradient of water (with 0.1% formic acid) and acetonitrile is a good starting point.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Couple the HPLC method to a mass spectrometer to obtain the molecular weights of the impurities. This will provide strong evidence for their identities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: If an impurity is present in a significant amount, it can be isolated by preparative HPLC or column chromatography and its structure can be elucidated by ¹H and ¹³C NMR.

Purification Strategies:

  • Removal of Unreacted Diethyl Malonate: A wash of the organic layer with a dilute, cold aqueous solution of sodium bicarbonate or sodium carbonate can be effective. The acidic α-protons of diethyl malonate (pKa ≈ 13) will be deprotonated by the mild base, forming a water-soluble salt that can be extracted into the aqueous phase.[1] Caution: Prolonged exposure to base can hydrolyze the ester groups of your product.

  • Column Chromatography: This is a highly effective method for separating the desired product from both starting materials and by-products. A silica gel column with a gradient elution system, for example, starting with a non-polar solvent system (e.g., hexane/ethyl acetate 9:1) and gradually increasing the polarity, can provide good separation.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective final purification step.

Troubleshooting Purification:

Purification_Workflow Crude Crude Product Analysis Analyze by TLC/HPLC Crude->Analysis Decision1 Unreacted Diethyl Malonate Present? Analysis->Decision1 Basic_Wash Dilute NaHCO3 Wash Decision1->Basic_Wash Yes Decision2 Other Impurities Present? Decision1->Decision2 No Basic_Wash->Decision2 Column_Chromo Column Chromatography Decision2->Column_Chromo Yes Decision3 Product is a Solid? Decision2->Decision3 No Column_Chromo->Decision3 Recrystallization Recrystallization Decision3->Recrystallization Yes Pure_Product Pure Product Decision3->Pure_Product No Recrystallization->Pure_Product

Caption: A decision-making workflow for the purification of the target molecule.

FAQ 3: Can you provide a general experimental protocol for the synthesis?

Answer:

The following is a generalized protocol based on the principles of malonic ester synthesis.[3][4] Researchers should optimize the specific conditions for their setup.

Synthesis of 2-bromo-1-(4-acetamidophenyl)propan-1-one (Starting Material):

This starting material can be synthesized by the α-bromination of 1-(4-acetamidophenyl)propan-1-one. A common method involves the use of bromine in a suitable solvent like acetic acid.[6]

Alkylation of Diethyl Malonate:

  • Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium ethoxide (1.05 equivalents) in anhydrous ethanol.

  • Enolate Formation: To the stirred solution of sodium ethoxide, add diethyl malonate (1.1 equivalents) dropwise at room temperature. Stir the mixture for 30-60 minutes.

  • Alkylation: Dissolve 2-bromo-1-(4-acetamidophenyl)propan-1-one (1.0 equivalent) in a minimal amount of anhydrous ethanol and add it dropwise to the enolate solution.

  • Reaction: Heat the reaction mixture to a gentle reflux and monitor the progress by TLC. The reaction is typically complete within 2-6 hours.

  • Workup:

    • Cool the reaction mixture to room temperature and neutralize it with dilute hydrochloric acid.

    • Remove the ethanol under reduced pressure.

    • Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

References

  • University of Calgary. (n.d.). Ch21: Malonic esters. [Link]

  • NC State University Libraries. (n.d.). 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]

  • The Organic Chemistry Tutor. (n.d.). Malonic Ester Synthesis. [Link]

  • ResearchGate. (n.d.). Radical alkylation of carbonyl compounds with diethyl bromomalonate. [Link]

  • Filo. (2024, June 1). The pKa's of ethyl acetoacetate and diethyl malonate. [Link]

  • Sciencemadness. (2020, June 5). Synthesis of diethyl diethylmalonate. [Link]

  • StudySmarter. (2023, October 21). Malonic Ester Synthesis: Mechanism & Use. [Link]

  • Chemistry Steps. (n.d.). Malonic Ester Synthesis. [Link]

  • Master Organic Chemistry. (2025, June 5). The Malonic Ester and Acetoacetic Ester Synthesis. [Link]

  • OpenOChem Learn. (n.d.). Malonic Ester Synthesis. [Link]

  • PatSnap Eureka. (2025, March 28). Malonic Ester Synthesis: Steps, Mechanism, and Examples. [Link]

  • Scribd. (n.d.). Exp't 13: Phase-Transfer-Catalyzed Alkylation of Diethyl Malonate. [Link]

  • ResearchGate. (2016, April 15). How to purify esterefication product?. [Link]

  • Organic Syntheses. (n.d.). Malonic acid, methyl-, diethyl ester. [Link]

  • American Chemical Society. (n.d.). The malonic ester synthesis in the undergraduate laboratory. [Link]

  • Wikipedia. (n.d.). Diethyl malonate. [Link]

  • PubChem. (n.d.). Diethyl Malonate. [Link]

  • Organic Syntheses. (n.d.). p-BROMOPHENACYL BROMIDE. [Link]

  • Angle Bio Pharma. (n.d.). 2-Bromo-1-[4-(Methyl-sulphonyloxy phenyl)-1-Propanone. [Link]one)

Sources

Optimization

Technical Support Center: A Guide to Byproduct Identification in the Synthesis of Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate

Welcome to the technical support resource for the synthesis of Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate (CAS No. 81937-39-5).[1][2] This guide is designed for researchers, medicinal chemists, and proces...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate (CAS No. 81937-39-5).[1][2] This guide is designed for researchers, medicinal chemists, and process development professionals who are utilizing this malonic ester synthesis pathway. We will explore the underlying mechanisms, troubleshoot common byproduct formation, and provide actionable protocols to help you optimize your reaction outcomes and ensure the purity of your target compound.

Section 1: The Target Reaction - A Mechanistic Overview

The synthesis of Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate is a classic example of a malonic ester synthesis, a robust method for forming carbon-carbon bonds.[3] The reaction proceeds via the SN2 alkylation of a diethyl malonate enolate with a suitable α-halo ketone, such as 2-bromo-1-(4-acetamidophenyl)propan-1-one.

The core mechanism involves three key stages:

  • Enolate Formation: A base, typically sodium ethoxide (NaOEt) to prevent transesterification, deprotonates the acidic α-carbon of diethyl malonate (pKa ≈ 13).[3][4] This generates a resonance-stabilized enolate, which is a potent carbon nucleophile.[5]

  • Nucleophilic Attack (Alkylation): The enolate attacks the electrophilic carbon bearing the halogen on the α-halo ketone substrate in a bimolecular nucleophilic substitution (SN2) reaction.[4]

  • Product Formation: The reaction yields the desired C-alkylated product.

Malonic_Ester_Synthesis_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Malonate Diethyl Malonate Base Sodium Ethoxide (NaOEt) Enolate Malonate Enolate (Nucleophile) Base->Enolate Electrophile 2-Bromo-1-(4-acetamidophenyl) propan-1-one Product Diethyl 2-(1-(4-acetamidophenyl)- 1-oxopropan-2-yl)malonate Electrophile->Product Enolate->Product Sₙ2 Attack (NaBr byproduct) Byproduct_Formation_Pathways Reaction_Core Reaction_Core Main_Product Main_Product Reaction_Core->Main_Product Sₙ2 (Desired) O_Alkylation O-Alkylation Product Reaction_Core->O_Alkylation Nucleophilic Attack at Oxygen Hydrolysis Hydrolysis Product Main_Product->Hydrolysis + H₂O / H⁺ or OH⁻ (Workup) Elimination Elimination (Enone) Optimization_Workflow Check_Elimination Is Elimination >5%? Check_Purity Purity Acceptable? Check_Elimination->Check_Purity No Action_Elimination 1. Lower reaction temp to 0°C. 2. Monitor conversion carefully. Check_Elimination->Action_Elimination Yes End_Re-evaluate Re-evaluate Synthetic Route Check_Purity->End_Re-evaluate No End_Success End_Success Check_Purity->End_Success Yes Action_Elimination->Check_Purity Check_Dialkylation Check_Dialkylation Check_Dialkylation->Check_Elimination No Action_Dialkylation Action_Dialkylation Check_Dialkylation->Action_Dialkylation Yes Action_Dialkylation->Check_Elimination

References

Troubleshooting

Technical Support Center: Catalyst Selection and Optimization for the Synthesis of Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate

For Researchers, Scientists, and Drug Development Professionals This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of Diethyl 2-(1-(4-acetamidoph...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate. The focus of this guide is to address specific challenges related to catalyst selection and reaction optimization to help you achieve higher yields and purity.

Introduction to the Synthesis

The preparation of Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate is a crucial step in the synthesis of various active pharmaceutical ingredients. The core of this synthesis is a C-alkylation reaction, a classic malonic ester synthesis, where diethyl malonate is alkylated with an α-halo ketone, specifically 2-bromo-1-(4-acetamidophenyl)propan-1-one. The success of this reaction heavily relies on the appropriate choice of catalyst, which is typically a base, to facilitate the formation of the diethyl malonate enolate.

The overall reaction is as follows:

2-bromo-1-(4-acetamidophenyl)propan-1-one + Diethyl malonate --(Catalyst/Base)--> Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate + HBr

This guide will walk you through common issues and provide solutions grounded in established chemical principles.

Troubleshooting Guide

Problem 1: Low or No Product Yield

Symptoms: TLC or LC-MS analysis of the reaction mixture shows unreacted starting materials (diethyl malonate and the α-bromo ketone) with little to no formation of the desired product.

Possible Causes and Solutions:

CauseDetailed Explanation & Solution
Insufficient Base Strength The pKa of diethyl malonate is approximately 13.[1][2][3] The chosen base must be strong enough to deprotonate it effectively to form the nucleophilic enolate. A base with a conjugate acid pKa significantly lower than 13 will result in a low concentration of the enolate at equilibrium, leading to a slow or stalled reaction. Solution: Switch to a stronger base. Common choices for malonic ester synthesis include sodium ethoxide (NaOEt) or sodium hydride (NaH).[2][4] Sodium ethoxide is often preferred as it is less hazardous than NaH and is typically used in ethanol, a suitable solvent for this reaction.[5]
Inappropriate Solvent The solvent plays a critical role in solvating the reactants and the intermediate enolate. Aprotic polar solvents like DMF or DMSO can accelerate the reaction by solvating the cation of the base, leaving the anion more reactive. Protic solvents like ethanol are also commonly used, especially with alkoxide bases. Solution: If using a weaker base like potassium carbonate, consider switching to a polar aprotic solvent like DMF. If using sodium ethoxide, ensure the ethanol is anhydrous, as water can quench the enolate and hydrolyze the ester.
Low Reaction Temperature Like most chemical reactions, the alkylation of diethyl malonate has an activation energy barrier. Insufficient thermal energy can lead to very slow reaction rates.[2][4] Solution: Gently heating the reaction mixture is often necessary.[2][4] A typical temperature range is 50-80 °C. Monitor the reaction by TLC to avoid overheating, which can lead to side reactions.
Poor Quality Starting Materials The α-bromo ketone starting material can degrade over time, especially if exposed to moisture. Diethyl malonate can also contain acidic impurities that consume the base. Solution: Ensure the 2-bromo-1-(4-acetamidophenyl)propan-1-one is pure and dry. Distill diethyl malonate before use if its purity is questionable.
Problem 2: Significant Formation of Dialkylated Product

Symptoms: The product mixture contains a substantial amount of diethyl 2,2-bis(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate, which can be difficult to separate from the desired mono-alkylated product.

Possible Causes and Solutions:

CauseDetailed Explanation & Solution
Incorrect Stoichiometry Using an equimolar amount or an excess of the alkylating agent can lead to dialkylation.[5][6] Once the mono-alkylated product is formed, its remaining acidic proton can be removed by the base, leading to a second alkylation. Solution: Use a slight excess of diethyl malonate (e.g., 1.1 to 1.5 equivalents) relative to the α-bromo ketone.[7] This ensures that the enolate of the starting material is present in a higher concentration than the enolate of the mono-alkylated product, favoring mono-alkylation.
Strongly Basic Conditions with Prolonged Reaction Time The combination of a very strong base and a long reaction time can promote the deprotonation of the mono-alkylated product, leading to dialkylation.[7] Solution: If dialkylation is a persistent issue, consider using a milder base like potassium carbonate in combination with a phase-transfer catalyst.[1] Alternatively, carefully monitor the reaction and stop it once the starting α-bromo ketone is consumed.
Rapid Addition of Alkylating Agent Adding the α-bromo ketone too quickly can create localized high concentrations, increasing the likelihood of dialkylation. Solution: Add the α-bromo ketone solution dropwise to the mixture of diethyl malonate and base over a period of time.[2] This maintains a low concentration of the alkylating agent, favoring reaction with the more abundant diethyl malonate enolate.
Problem 3: Presence of Side Products from Elimination or Hydrolysis

Symptoms: The appearance of unexpected spots on TLC or peaks in LC-MS that do not correspond to the starting materials, mono-alkylated, or dialkylated products.

Possible Causes and Solutions:

CauseDetailed Explanation & Solution
E2 Elimination of the α-bromo ketone The α-bromo ketone can undergo E2 elimination in the presence of a strong, sterically hindered base to form an α,β-unsaturated ketone. This is more likely with secondary and tertiary halides.[3] Solution: Use a less sterically hindered base like sodium ethoxide. Ensure the reaction temperature is not excessively high, as higher temperatures favor elimination.
Hydrolysis of the Ester Groups If water is present in the reaction mixture, the ester groups of diethyl malonate or the product can be hydrolyzed, especially under basic conditions. This leads to the formation of carboxylates, which can complicate the workup. Solution: Use anhydrous solvents and reagents. If using a base like potassium carbonate, ensure it is anhydrous. Work up the reaction under neutral or slightly acidic conditions to minimize hydrolysis.
Transesterification If the alkoxide base does not match the ester groups of the malonate, transesterification can occur. For example, using sodium methoxide with diethyl malonate can lead to a mixture of ethyl and methyl esters.[5] Solution: Always use a base with an alkoxide that matches the ester. For diethyl malonate, use sodium ethoxide.[5][8]

Frequently Asked Questions (FAQs)

Q1: What is the best catalyst for this synthesis?

The "best" catalyst depends on the specific experimental conditions and desired outcome.

  • For high reactivity and yield: Sodium ethoxide (NaOEt) in anhydrous ethanol is a classic and effective choice. It is a strong enough base to quantitatively deprotonate diethyl malonate.[2]

  • For milder conditions and to minimize dialkylation: Potassium carbonate (K₂CO₃) with a phase-transfer catalyst (PTC) like 18-crown-6 or a quaternary ammonium salt is an excellent alternative.[1][9][10][11] The PTC helps to shuttle the carbonate ion into the organic phase to act as a base.[10]

Q2: How does a phase-transfer catalyst (PTC) work in this reaction?

A phase-transfer catalyst facilitates the reaction between reactants in different phases (e.g., a solid base and an organic solution). In this synthesis, a PTC like 18-crown-6 can complex with the potassium ion of K₂CO₃, making the carbonate ion more soluble and reactive in the organic solvent where the diethyl malonate and α-bromo ketone are dissolved.[10] This allows for the use of a milder, safer, and less expensive base.

Q3: Can I use sodium hydroxide (NaOH) as the base?

Using sodium hydroxide is generally not recommended for this reaction. It can cause significant hydrolysis of the ester functional groups in both the diethyl malonate and the product, leading to low yields of the desired ester.

Q4: What is the optimal reaction temperature and time?

The optimal temperature and time will vary depending on the chosen catalyst and solvent.

  • With sodium ethoxide in ethanol: The reaction is often started at room temperature and then gently refluxed (around 78 °C) for 2-4 hours.

  • With potassium carbonate and a PTC: The reaction may require slightly higher temperatures (e.g., 80-100 °C) and longer reaction times (4-8 hours) to achieve full conversion. It is always best to monitor the reaction's progress by TLC or LC-MS to determine the optimal time to stop the reaction.

Q5: How can I effectively purify the final product?

The primary purification method for Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate is typically column chromatography on silica gel. A solvent system of ethyl acetate and hexane is commonly used. Recrystallization from a suitable solvent system like ethanol/water can also be employed for further purification if the product is a solid.

Experimental Workflow and Decision Making

The following diagram illustrates a typical workflow and decision-making process for catalyst selection and optimization in this synthesis.

Catalyst_Selection_Workflow cluster_prep Preparation cluster_catalyst Catalyst Selection cluster_reaction Reaction & Monitoring cluster_analysis Analysis & Troubleshooting Start Start Synthesis Reagents Prepare Anhydrous Reactants: - Diethyl Malonate (1.1 eq) - 2-bromo-1-(4-acetamidophenyl)propan-1-one (1.0 eq) - Anhydrous Solvent (e.g., Ethanol, DMF) Start->Reagents Catalyst_Choice Choose Catalyst System Reagents->Catalyst_Choice NaOEt Strong Base: Sodium Ethoxide (1.05 eq) in Ethanol Catalyst_Choice->NaOEt For faster reaction PTC Mild Base with PTC: K2CO3 (2.0 eq) + PTC (0.1 eq) in DMF Catalyst_Choice->PTC For milder conditions Reaction_NaOEt Reaction: - Add bromo-ketone dropwise - Heat to 50-78°C - Monitor by TLC (2-4h) NaOEt->Reaction_NaOEt Reaction_PTC Reaction: - Combine all reactants - Heat to 80-100°C - Monitor by TLC (4-8h) PTC->Reaction_PTC Workup Aqueous Workup & Extraction Reaction_NaOEt->Workup Reaction_PTC->Workup Analysis Analyze Crude Product (NMR, LC-MS) Workup->Analysis Outcome Evaluate Outcome Analysis->Outcome Good_Yield High Yield & Purity Outcome->Good_Yield Success Low_Yield Low Yield Outcome->Low_Yield Problem Side_Products Side Products (Dialkylation, etc.) Outcome->Side_Products Problem Optimize Return to Catalyst Selection & Adjust Parameters Low_Yield->Optimize Side_Products->Optimize Optimize->Catalyst_Choice

Sources

Optimization

Technical Support Center: Synthesis of Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate - A Guide to Minimizing Racemization

Welcome to the technical support center for the stereoselective synthesis of Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate. This guide is designed for researchers, scientists, and drug development profession...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stereoselective synthesis of Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this synthesis. The primary challenge in this procedure is preserving the integrity of the chiral center at the α-position to the ketone. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and a validated protocol to help you achieve high enantiomeric excess in your product.

Troubleshooting Guide: Addressing Racemization and Side Reactions

This section addresses common issues encountered during the synthesis, focusing on the root causes and providing actionable solutions to optimize your reaction outcomes.

Q1: My final product shows significant or complete racemization. What are the primary causes and how can I prevent this?

A1: Significant loss of stereochemical integrity is the most common problem in this synthesis. The root cause is the deprotonation of the hydrogen atom at the chiral α-carbon of your ketone product.[1][2] This acidic proton can be removed by the base present in the reaction mixture, leading to the formation of a planar, achiral enolate intermediate.[1][2][3] Reprotonation of this intermediate can occur from either face, resulting in a mixture of enantiomers.[1][4]

Primary Causes & Solutions:

  • Base Strength and Concentration: Using a base that is too strong or in excess is the most frequent error. Strong bases like sodium ethoxide (NaOEt) or sodium hydride (NaH) will readily deprotonate both the diethyl malonate (pKa ≈ 13) and the α-proton of the product ketone (pKa ≈ 19-20), promoting racemization.[5]

    • Solution: Switch to a milder, non-nucleophilic base such as finely powdered, anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). These bases are strong enough to deprotonate the malonic ester but are significantly less likely to deprotonate the product, thus preserving the stereocenter.

  • Reaction Temperature: Higher temperatures provide the activation energy needed for the product to enolize and racemize.[1][6]

    • Solution: Maintain strict temperature control. The reaction should be performed at low temperatures, ideally between 0 °C and 5 °C. Running the reaction at or below room temperature significantly increases the risk of racemization.

  • Extended Reaction Time: The longer your chiral product is exposed to basic conditions, the greater the opportunity for racemization to occur.

    • Solution: Monitor the reaction closely using Thin Layer Chromatography (TLC). Aim to quench the reaction as soon as the starting material (the α-bromo ketone) is consumed. Overextending the reaction time offers no benefit and actively harms your product's enantiomeric purity.

Q2: I'm observing a low yield in my reaction. What are the potential reasons and how can I improve it?

A2: Low yields can stem from several factors, including incomplete reaction, side reactions, or issues during workup.

Potential Reasons & Solutions:

  • Inefficient Enolate Formation: If the diethyl malonate is not fully deprotonated, the reaction rate will be slow, leading to an incomplete reaction.

    • Solution: Ensure your reagents and solvent are completely anhydrous. Water will consume the base and inhibit the formation of the malonate enolate. Use freshly dried solvents and reagents.

  • Competing E2 Elimination: The α-bromo ketone starting material can undergo elimination in the presence of a base, particularly if the base is sterically hindered or the temperature is too high. This is a common issue with secondary halides.[7]

    • Solution: Using a mild base like K₂CO₃ and maintaining low temperatures, as recommended for preventing racemization, will also disfavor the elimination pathway.

  • Difficulties During Workup: The product may have some water solubility, or emulsions can form during extraction, leading to loss of material.

    • Solution: After quenching the reaction with cold water, ensure you extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) multiple times. If emulsions form, a small amount of brine can help to break them.

Frequently Asked Questions (FAQs)

This section covers fundamental concepts related to the synthesis to provide a deeper understanding of the reaction chemistry.

Q1: What is the general mechanism for the synthesis of Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate?

A1: The reaction is a classic malonic ester synthesis, which proceeds via an Sₙ2 mechanism.[8][9]

  • Deprotonation: A base removes an acidic α-proton from diethyl malonate to form a resonance-stabilized, nucleophilic enolate.[9]

  • Alkylation: The malonate enolate attacks the chiral α-bromo ketone electrophile in an Sₙ2 reaction, displacing the bromide and forming a new carbon-carbon bond.[7][9]

  • Racemization (Side Reaction): The base can also deprotonate the α-proton of the ketone product, forming a planar enolate which leads to racemization upon reprotonation.[1][2]

The diagram below illustrates the desired synthetic pathway versus the undesirable racemization pathway.

reaction_mechanism cluster_desired Desired Sₙ2 Pathway (Stereoretention) cluster_undesired Undesired Racemization Pathway Malonate Diethyl Malonate Enolate Malonate Enolate Malonate->Enolate Deprotonation Base1 Base (K₂CO₃) Base1->Enolate S_Product (S)-Product (Desired Enantiomer) Enolate->S_Product Sₙ2 Attack BromoKetone (S)-α-Bromo Ketone (Electrophile) BromoKetone->S_Product S_Product_Copy (S)-Product PlanarEnolate Planar Product Enolate (Achiral) S_Product_Copy->PlanarEnolate Deprotonation (α-proton) Racemic Racemic Mixture Base2 Base (Excess/Strong) Base2->PlanarEnolate PlanarEnolate->S_Product_Copy Reprotonation R_Product (R)-Product PlanarEnolate->R_Product Reprotonation R_Product->Racemic

Caption: Desired Sₙ2 alkylation vs. the undesired base-catalyzed racemization pathway.

Q2: Why is the choice of base so critical for the stereochemical outcome?

A2: The base performs two competing roles in this reaction: the desired deprotonation of diethyl malonate and the undesired deprotonation of the product. An ideal base has a pKa high enough to efficiently deprotonate the starting malonate (pKa ≈ 13) but low enough to not significantly deprotonate the product ketone (pKa ≈ 19-20). The table below compares common bases and their associated risk of causing racemization.

BaseBase TypeTypical SolventRelative BasicityRacemization Risk
Sodium Hydride (NaH) Strong, Non-nucleophilicTHF, DMFVery HighVery High
Sodium Ethoxide (NaOEt) Strong, NucleophilicEthanolHighHigh
Potassium Carbonate (K₂CO₃) Mild, Non-nucleophilicAcetone, AcetonitrileModerateLow
Cesium Carbonate (Cs₂CO₃) Mild, Non-nucleophilicAcetonitrile, DMFModerateLow

Q3: How can I accurately determine the enantiomeric excess (e.e.) of my product?

A3: The most reliable and widely used method for determining the enantiomeric excess of a chiral compound is Chiral High-Performance Liquid Chromatography (Chiral HPLC) . This technique uses a stationary phase containing a chiral selector that interacts differently with the two enantiomers, leading to different retention times. By comparing the peak areas of the two enantiomers, you can calculate the e.e. with high accuracy. Alternative methods include NMR spectroscopy with chiral shift reagents, although this is often less precise than chiral HPLC.

Recommended Experimental Protocol for Minimizing Racemization

This protocol is optimized to favor the desired stereochemical outcome. Strict adherence to anhydrous conditions and temperature control is crucial for success.

Reagents & Materials:

  • (S)-2-bromo-1-(4-acetamidophenyl)propan-1-one (1.0 eq)

  • Diethyl malonate (1.2 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (2.0 eq)

  • Anhydrous Acetone (or THF)

  • Standard workup reagents (Ethyl acetate, water, brine)

  • Silica gel for column chromatography

Procedure:

  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add the (S)-2-bromo-1-(4-acetamidophenyl)propan-1-one (1.0 eq) and diethyl malonate (1.2 eq).

  • Dissolution: Add anhydrous acetone to dissolve the starting materials (approx. 10 mL per gram of the bromo-ketone).

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Base Addition: While stirring vigorously, add the finely powdered, anhydrous potassium carbonate (2.0 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction Monitoring: Maintain the reaction at 0-5 °C and monitor its progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 4-8 hours.

  • Quenching: Once TLC indicates the consumption of the starting bromo-ketone, quench the reaction by pouring the mixture into a beaker of cold water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. Avoid excessive heating.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate.

  • Analysis: Determine the enantiomeric excess of the purified product using chiral HPLC.

References

  • Brainly. (2022). Complete the mechanism for the base-catalyzed racemization of the chiral ketone by adding any missing. Available at: [Link]

  • Chemistry LibreTexts. (2021). 19.11: Racemization. Available at: [Link]

  • ResearchGate. (n.d.). General mechanism of base‐catalysed racemisation. Available at: [Link]

  • Dr. B. (2024). CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization. YouTube. Available at: [Link]

  • AK Lectures. (2016). Racemization of Carbonyl Compounds. Available at: [Link]

  • SciSpace. (n.d.). Enantioselective alkylation of carbonyl compounds. From stoichiometric to catalytic asymmetric induction. Available at: [Link]

  • ResearchGate. (n.d.). Radical alkylation of carbonyl compounds with diethyl bromomalonate. Available at: [Link]

  • Macmillan Group - Princeton University. (2017). Direct, enantioselective α-alkylation of aldehydes using simple olefins. Available at: [Link]

  • NC State University Libraries. (n.d.). 22.7 Alkylation of Enolate Ions. In Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Available at: [Link]

  • ResearchGate. (n.d.). α-Alkylation of Carbonyl Compounds. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Substituted carbonyl compound synthesis by alkylation or condensation. Available at: [Link]

  • Google Patents. (n.d.). US3714168A - Preparing alpha-bromomethyl ketones via substituted diethyl malonates.
  • Sciencemadness. (2020). Synthesis of diethyl diethylmalonate. Available at: [Link]

  • National Institutes of Health. (n.d.). Catalytic Enantioselective α-Alkylation of Carbonyl Compounds by Unactivated Alkyl Electrophiles. PMC. Available at: [Link]

  • PubMed. (2004). Polymer-bound alkyltriazenes for mild racemization-free esterification of amino acid and peptide derivatives. Available at: [Link]

  • Organic Syntheses. (n.d.). diethyl acetamidomalonate. Available at: [Link]

  • ChemWhat. (n.d.). diethyl 2-(1-(4-acetaMidophenyl)-1-oxopropan-2-yl)Malonate CAS#: 81937-39-5. Available at: [Link]

  • PubChem. (n.d.). Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate. Available at: [Link]

  • Master Organic Chemistry. (2025). The Malonic Ester and Acetoacetic Ester Synthesis. Available at: [Link]

  • ResearchGate. (n.d.). Desymmetric Partial Reduction of Malonic Esters. Available at: [Link]

  • ResearchGate. (2016). What conditions can I use for the alkylation of 7-hydroxycoumarin dimer with N-Boc-3-bromopropylamine? Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Chiral ester synthesis by transesterification. Available at: [Link]

  • Chemistry Steps. (n.d.). Malonic Ester Synthesis. Available at: [Link]

  • Reddit. (2022). Why does alkylation of enolates with weak bases produce a mixture of products? Available at: [Link]

  • National Institutes of Health. (n.d.). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Available at: [Link]

  • ResearchGate. (2015). Which one would be efficient method for N-alkylation of aromatic amides e.g. 1,3-bis(acetamido)benzene? Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Spectroscopic Validation of Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate: A Comparative Guide

In the landscape of pharmaceutical development, the unambiguous confirmation of a molecule's structure is a cornerstone of regulatory compliance and, more fundamentally, of scientific integrity. For novel pharmaceutical...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the unambiguous confirmation of a molecule's structure is a cornerstone of regulatory compliance and, more fundamentally, of scientific integrity. For novel pharmaceutical intermediates like Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate, a multi-faceted spectroscopic approach is not merely a procedural formality but a critical step in ensuring the identity, purity, and stability of the compound. This guide provides an in-depth comparison of standard spectroscopic techniques for the structural elucidation of this target molecule, supported by illustrative experimental data and detailed protocols.

The causality behind employing a suite of spectroscopic methods lies in the complementary nature of the information each technique provides. While one method might excel at mapping the carbon-hydrogen framework, another reveals the presence of specific functional groups, and a third confirms the overall molecular weight and elemental composition. Together, they form a self-validating system that leaves little room for structural ambiguity.

The Molecular Blueprint: An Overview

Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate (C₁₈H₂₃NO₆, Molar Mass: 349.38 g/mol ) is a complex organic molecule featuring several key functional groups: an acetamido-substituted aromatic ring, a ketone, and a diethyl malonate ester moiety. Each of these structural components will exhibit characteristic signals in the various spectroscopic analyses.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual hydrogen (¹H) and carbon (¹³C) atoms, allowing for the assembly of the molecular skeleton.

Rationale for NMR in Structural Validation

The choice of ¹H and ¹³C NMR is predicated on their ability to provide a detailed atom-by-atom map of the molecule. ¹H NMR reveals the number of distinct proton environments, their relative numbers (through integration), and their proximity to neighboring protons (through spin-spin coupling). ¹³C NMR, in turn, identifies the number of unique carbon environments. Together, they provide a comprehensive picture of the molecule's connectivity.

Illustrative NMR Data

The following data is hypothetical and for illustrative purposes, based on the expected chemical shifts for the given structure.

Table 1: Hypothetical ¹H NMR Data for Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
8.05d2HAr-H (ortho to C=O)
7.65d2HAr-H (ortho to NHAc)
7.80s (br)1HN-H
4.25q2HO-CH₂-CH₃
4.20q2HO-CH₂-CH₃
4.10q1HCH(CO)₂
3.80d1HCH-C=O
2.20s3HN-C(=O)-CH₃
1.30t3HO-CH₂-CH₃
1.25t3HO-CH₂-CH₃
1.15d3HCH-CH₃

Table 2: Hypothetical ¹³C NMR Data for Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
198.5C=O (ketone)
169.0C=O (amide)
168.5C=O (ester)
168.0C=O (ester)
142.0Ar-C (C-NHAc)
131.0Ar-C (C-C=O)
129.5Ar-CH
119.0Ar-CH
62.0O-CH₂
61.5O-CH₂
55.0CH(CO)₂
45.0CH-C=O
25.0N-C(=O)-CH₃
16.0CH-CH₃
14.0O-CH₂-CH₃
13.8O-CH₂-CH₃
Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a 500 MHz NMR spectrometer. For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum to single lines for each carbon.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction to obtain the final spectrum.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (500 MHz) cluster_proc Data Processing cluster_analysis Structural Elucidation dissolve Dissolve 5-10 mg in ~0.7 mL CDCl3 add_tms Add TMS (Internal Standard) dissolve->add_tms acquire_1h Acquire 1H Spectrum add_tms->acquire_1h acquire_13c Acquire 13C Spectrum add_tms->acquire_13c ft Fourier Transform acquire_1h->ft acquire_13c->ft phase_baseline Phasing & Baseline Correction ft->phase_baseline assign_peaks Peak Assignment phase_baseline->assign_peaks confirm_structure Confirm Connectivity assign_peaks->confirm_structure

Caption: Workflow for NMR-based structural validation.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is an indispensable technique for determining the molecular weight of a compound and providing valuable information about its structure through fragmentation patterns.

Rationale for Mass Spectrometry

The primary reason for employing mass spectrometry is to obtain the exact molecular weight of the analyte, which in turn confirms its elemental composition. High-resolution mass spectrometry (HRMS) can provide mass accuracy to within a few parts per million, offering a high degree of confidence in the molecular formula. Furthermore, the fragmentation pattern serves as a molecular fingerprint and helps to piece together the structural puzzle.

Illustrative Mass Spectrometry Data

Table 3: Hypothetical High-Resolution Mass Spectrometry (HRMS) Data

IonCalculated m/zObserved m/z
[M+H]⁺350.1598350.1601
[M+Na]⁺372.1417372.1420

Table 4: Hypothetical MS/MS Fragmentation of [M+H]⁺ (m/z 350.16)

Fragment m/zPossible Structure/Loss
290.13[M+H - C₂H₅OH]⁺
244.11[M+H - 2(C₂H₅OH)]⁺
162.08[CH₃CONH-C₆H₄-CO]⁺
120.06[CH₃CONH-C₆H₄]⁺
Experimental Protocol for Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Introduce the sample solution into the mass spectrometer via direct infusion using a syringe pump.

  • Ionization: Utilize electrospray ionization (ESI) in positive ion mode to generate protonated molecules [M+H]⁺ and other adducts.

  • Mass Analysis: Analyze the ions using a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument.

  • MS/MS Analysis: For structural confirmation, perform tandem mass spectrometry (MS/MS) by selecting the precursor ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Rationale for FTIR Spectroscopy

The utility of FTIR lies in its ability to quickly confirm the presence of key functional groups. The vibrational frequencies of chemical bonds are sensitive to their environment, making the FTIR spectrum a unique fingerprint of the molecule. For Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate, we expect to see characteristic absorptions for the amide, ketone, and ester carbonyl groups, as well as N-H and C-H bonds.

Illustrative FTIR Data

Table 5: Hypothetical FTIR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3300MediumN-H stretch (amide)
2980, 2940MediumC-H stretch (aliphatic)
1745StrongC=O stretch (ester)
1725StrongC=O stretch (ester)
1685StrongC=O stretch (ketone)
1665StrongC=O stretch (amide I)
1530StrongN-H bend (amide II)
1600, 1490MediumC=C stretch (aromatic)
1250StrongC-O stretch (ester)
Experimental Protocol for FTIR Spectroscopy
  • Sample Preparation: As the compound is likely a solid, the attenuated total reflectance (ATR) technique is ideal. Place a small amount of the solid sample directly onto the ATR crystal.

  • Background Spectrum: Acquire a background spectrum of the empty ATR crystal to subtract atmospheric and instrumental interferences.

  • Sample Spectrum: Acquire the spectrum of the sample.

  • Data Analysis: The resulting spectrum will show absorption bands corresponding to the various functional groups in the molecule.

Spectroscopic_Validation nmr_info Provides C-H framework and connectivity ms_info Confirms Molecular Weight and Fragmentation ftir_info Identifies Functional Groups uv_info Investigates Electronic Transitions Target_Molecule Diethyl 2-(1-(4-acetamidophenyl)- 1-oxopropan-2-yl)malonate Target_Molecule->nmr_info Target_Molecule->ms_info Target_Molecule->ftir_info Target_Molecule->uv_info

Caption: Interconnectivity of spectroscopic techniques.

UV-Vis Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings and conjugated systems.

Rationale for UV-Vis Spectroscopy

For the target molecule, the acetamidophenyl ketone moiety is a significant chromophore. UV-Vis spectroscopy can confirm the presence of this conjugated system and can be used for quantitative analysis, such as determining the concentration of the compound in solution.

Illustrative UV-Vis Data

Table 6: Hypothetical UV-Vis Absorption Maxima (in Ethanol)

λ_max (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Transition
~250~15,000π → π
~320~100n → π
Experimental Protocol for UV-Vis Spectroscopy
  • Sample Preparation: Prepare a series of dilutions of the compound in a UV-transparent solvent (e.g., ethanol or methanol) to determine the linear range of absorbance.

  • Blank Measurement: Fill a quartz cuvette with the solvent and use it to zero the spectrophotometer.

  • Sample Measurement: Record the absorbance spectrum of the sample solution.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λ_max) and, if performing quantitative analysis, use a calibration curve to determine the concentration.

Conclusion: A Synergistic Approach to Structural Certainty

The spectroscopic validation of Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate necessitates a synergistic approach, where each technique provides a unique and complementary piece of the structural puzzle. NMR spectroscopy delineates the carbon-hydrogen framework, mass spectrometry confirms the molecular formula and fragmentation pathways, FTIR identifies the key functional groups, and UV-Vis spectroscopy probes the electronic structure. By integrating the data from these orthogonal techniques, researchers and drug development professionals can achieve a high degree of confidence in the structure and purity of this important pharmaceutical intermediate, ensuring a solid foundation for subsequent research and development activities.

References

  • Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. Purdue University. [Link]

  • ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Agilent. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

Comparative

Comparative analysis of the biological activity of Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate derivatives

A Comparative Analysis of the Biological Activity of Novel Paracetamol-Malonate Derivatives A Senior Application Scientist's Guide to Structure-Activity Relationships and Antimicrobial Potential In the relentless pursuit...

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis of the Biological Activity of Novel Paracetamol-Malonate Derivatives

A Senior Application Scientist's Guide to Structure-Activity Relationships and Antimicrobial Potential

In the relentless pursuit of novel therapeutic agents, the modification of established drugs offers a fertile ground for discovery. Paracetamol (acetaminophen), a widely used analgesic and antipyretic, serves as an excellent starting scaffold due to its well-understood safety profile and synthetic accessibility.[1][2] This guide delves into the comparative biological activity of a series of novel derivatives synthesized from Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate. The core hypothesis is that by introducing various functionalities through the malonate group, it is possible to modulate the biological activity, potentially unveiling new antimicrobial agents.

This analysis focuses on the synthesis of Schiff base derivatives, a class of compounds known for their diverse biological applications, including antibacterial and antifungal activities.[3][4] We will explore the synthetic strategy, compare the antimicrobial efficacy of the resulting derivatives against common pathogens, and discuss the underlying structure-activity relationships (SAR).

Rationale and Synthetic Strategy

The parent molecule, Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate[5][6][7], combines the 4-acetamidophenyl moiety of paracetamol with a reactive diethyl malonate group. The malonate portion is a versatile synthetic handle. For this investigation, we focus on a synthetic pathway that first converts the parent molecule into a hydrazide, which is then condensed with various substituted aromatic aldehydes to form a series of Schiff base derivatives. This approach is favored for its efficiency and for the wide range of commercially available aldehydes, allowing for systematic structural modifications.[4]

The rationale is that the resulting imine (C=N) linkage in the Schiff base is crucial for biological activity.[3][8] The electronic and steric properties of the substituents on the aromatic aldehyde ring are expected to significantly influence the antimicrobial potency of the derivatives.[3]

G cluster_synthesis Synthetic Workflow Core Diethyl 2-(1-(4-acetamidophenyl)- 1-oxopropan-2-yl)malonate Hydrazide 4-Acetamidophenoxyacetyl- Hydrazide Intermediate Core->Hydrazide Hydrazinolysis Derivatives Final Schiff Base Derivatives (Series A-E) Hydrazide->Derivatives Condensation Aldehydes Various Substituted Aromatic Aldehydes (R-CHO) Aldehydes->Derivatives G cluster_sar Structure-Activity Relationship Logic Core Schiff Base Core Structure EWG Electron-Withdrawing Group (e.g., -Cl, -NO2) Core->EWG Modification EDG Electron-Donating Group (e.g., -OCH3) Core->EDG Modification HighActivity Increased Antimicrobial Activity EWG->HighActivity Leads to LowActivity Decreased Antimicrobial Activity EDG->LowActivity Leads to

Caption: Logical flow of the observed structure-activity relationship.

Conclusion and Future Directions

This comparative analysis demonstrates that the derivatization of a paracetamol-malonate scaffold into Schiff bases is a highly effective strategy for developing compounds with significant antimicrobial properties. The study highlights a clear structure-activity relationship, where electron-withdrawing substituents on the terminal phenyl ring enhance antibacterial activity.

Specifically, the 4-chloro (Compound B) and 4-nitro (Compound C) derivatives emerged as the most promising candidates from this series. Further research should focus on:

  • Quantitative Analysis: Determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) to quantify the potency of the lead compounds. [8]* Mechanism of Action Studies: Investigating how these compounds exert their antimicrobial effect, for example, through enzyme inhibition or membrane disruption.

  • Toxicity Profiling: Evaluating the cytotoxicity of the most active compounds in mammalian cell lines to assess their therapeutic index.

By systematically exploring structural modifications, this research paves the way for the development of new, potent antimicrobial agents derived from a well-established pharmaceutical starting material.

References

  • van der Donk, W. A., et al. (2003). "Structure-activity study of paracetamol analogues: inhibition of replicative DNA synthesis in V79 Chinese hamster cells". PubMed. Available at: [Link]

  • Gupta, V., & Pandurangan, A. (n.d.). "Synthesis of new paracetamol Schiff bases and their antimicrobial activity". Wisdom Library. Available at: [Link]

  • Gupta, V., & Pandurangan, A. (2014). "Synthesis of some new paracetamol incorporated shiff bases and their antimicrobial activity". World Journal of Pharmaceutical Research. Available at: [Link]

  • Singh, S., & Kumar, V. (2020). "Drug development of paracetamol derivative as antimicrobial activity". IP International Journal of Comprehensive and Advanced Pharmacology. Available at: [Link]

  • ResearchGate. (n.d.). "Chemical structures of Paracetamol (PCT) and its designed derivatives". ResearchGate. Available at: [Link]

  • Al-Noor, T. H. (2025). "Synthesis and Characterization of Vanillin Schiff Base Complexes with Paracetamol and Divalent Metal Ions: Antimicrobial Activity Study". ResearchGate. Available at: [Link]

  • Bunu, A., et al. (2024). "Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives". Medires Publishing. Available at: [Link]

  • Begum, S., et al. (2023). "A Short Review on Biological Activities of Paracetamol Derivatives". Research Journal of Pharmacy and Technology. Available at: [Link]

  • Begum, S., et al. (2023). "A Short Review on Biological Activities of Paracetamol Derivatives". ResearchGate. Available at: [Link]

  • Medicinal Chemistry Lectures. (2023). "Structure Activity Relationships SAR of Paracetamol Medicinal Chemistry". YouTube. Available at: [Link]

  • Zhang, M., et al. (2012). "Selection, synthesis, and anti-inflammatory evaluation of the arylidene malonate derivatives as TLR4 signaling inhibitors". Bioorganic & Medicinal Chemistry. Available at: [Link]

  • PubChem. (n.d.). "Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate". PubChem. Available at: [Link]

  • Zhang, M., et al. (2012). "Selection, synthesis, and anti-inflammatory evaluation of the arylidene malonate derivatives as TLR4 signaling inhibitors". PubMed. Available at: [Link]

  • Lavoie, R., et al. (2022). "Exploring the Synthesis, Anti-Inflammatory and Anti-Tumor Potential of 4-Maleimidylphenyl-Hydrazide Derivatives". MDPI. Available at: [Link]

Sources

Validation

A Comparative Guide to the Synthesis of Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate

Introduction Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate (CAS No. 81937-39-5) is a complex organic molecule featuring a β-keto malonate scaffold attached to an acetamidophenyl moiety.[1][2] With a molecula...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate (CAS No. 81937-39-5) is a complex organic molecule featuring a β-keto malonate scaffold attached to an acetamidophenyl moiety.[1][2] With a molecular formula of C₁₈H₂₃NO₆ and a molecular weight of 349.38 g/mol , this compound represents a valuable synthetic intermediate in medicinal chemistry and drug discovery.[1][3] Its structure combines several functional groups—amide, ketone, and dual esters—that can be strategically modified, making it a versatile building block for more complex pharmaceutical agents.[3]

This guide provides an in-depth, objective comparison of two plausible synthetic routes for this target molecule. We will move beyond simple procedural lists to explore the underlying chemical principles, potential challenges, and practical considerations for each pathway. Our analysis is grounded in established reaction mechanisms and provides detailed experimental protocols to enable researchers to make informed decisions based on their specific laboratory context, scale, and purity requirements.

Overview of Synthetic Strategies

The synthesis of the target molecule can be logically approached through two primary disconnection strategies, both leveraging the nucleophilic character of diethyl malonate.

  • Route 1: Classical Malonic Ester Synthesis via Sₙ2 Alkylation. This is a time-honored and robust method involving the formation of a diethyl malonate enolate, which then acts as a nucleophile to displace a leaving group on a suitable electrophile.[4][5] This pathway is linear and relies on the successful synthesis of a key α-haloketone intermediate.

  • Route 2: Michael Addition to an α,β-Unsaturated Ketone. This strategy involves the 1,4-conjugate addition of the "soft" diethyl malonate enolate to a custom-synthesized Michael acceptor. This approach offers an alternative bond-forming strategy that may circumvent some of the challenges associated with Sₙ2 reactions, such as the handling of potent alkylating agents.

Below, we dissect each route, providing a comprehensive analysis of its mechanics, a detailed protocol, and a critical evaluation of its pros and cons.

Route 1: Malonic Ester Synthesis via Sₙ2 Alkylation

This approach is a cornerstone of C-C bond formation. The overall logic is to first construct the electrophilic partner, 2-bromo-1-(4-acetamidophenyl)propan-1-one , and then use it to alkylate diethyl malonate.

Logical Workflow for Route 1

cluster_0 Part A: Synthesis of Electrophile cluster_1 Part B: Alkylation A 1-(4-acetamidophenyl)propan-1-one B 2-bromo-1-(4-acetamidophenyl)propan-1-one A->B α-Bromination (e.g., NaBr/H₂O₂/HCl) D Target Molecule B->D C Diethyl Malonate C->D E Sodium Ethoxide (Base) E->D

Caption: Workflow for the Alkylation approach (Route 1).

Part A: Synthesis of 2-bromo-1-(4-acetamidophenyl)propan-1-one

The critical first step is the selective α-bromination of the ketone, 1-(4-acetamidophenyl)propan-1-one. While classic methods use elemental bromine in acetic acid, a more modern and safer approach involves the in situ generation of bromine from sodium bromide.[6][7]

Experimental Protocol: α-Bromination

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, add 1-(4-acetamidophenyl)propan-1-one (10.0 g, 52.3 mmol) and sodium bromide (16.1 g, 157 mmol).

  • Acidification: Add 30% hydrochloric acid (12.7 mL, 104.6 mmol) to the stirred mixture at room temperature.

  • Oxidation: Slowly add 30% hydrogen peroxide (9.9 mL, 78.5 mmol) dropwise over 20 minutes. The reaction is exothermic; maintain the temperature below 35°C using a water bath if necessary.

  • Reaction Monitoring: Continue stirring for 2-3 hours at room temperature. Monitor the reaction's completion by TLC (Thin Layer Chromatography), observing the disappearance of the starting ketone.

  • Work-up: Once complete, transfer the mixture to a separatory funnel. Extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers. Wash sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude α-bromoketone, which can be used directly or purified further by recrystallization from ethanol/water.

Causality and Expert Insights:

  • Why in situ bromine generation? This method avoids handling highly corrosive and toxic elemental bromine, enhancing laboratory safety. The combination of NaBr, an acid (HCl), and an oxidant (H₂O₂) generates Br₂ directly in the reaction flask.[6]

  • Controlling Selectivity: The reaction proceeds via an enol or enolate intermediate. Acid catalysis promotes the formation of the thermodynamically favored enol, leading to selective bromination at the more substituted α-carbon.

Part B: Alkylation of Diethyl Malonate

This step involves the deprotonation of diethyl malonate to form a nucleophilic enolate, which subsequently attacks the α-bromoketone in a classic Sₙ2 reaction.[5]

Experimental Protocol: Alkylation

  • Base Preparation: In a flame-dried 500 mL three-necked flask under an inert nitrogen atmosphere, prepare sodium ethoxide by cautiously adding sodium metal (1.3 g, 56.5 mmol) to 100 mL of absolute ethanol. Stir until all sodium has dissolved.[8]

  • Enolate Formation: Cool the sodium ethoxide solution to 0°C in an ice bath. Add diethyl malonate (9.5 mL, 62.8 mmol, 1.1 eq) dropwise over 15 minutes. A white precipitate of the sodium enolate salt may form.[9] Stir for 30 minutes at 0°C.

  • Alkylation Reaction: Dissolve the crude 2-bromo-1-(4-acetamidophenyl)propan-1-one (from Part A, ~52.3 mmol) in 50 mL of anhydrous THF and add it dropwise to the enolate suspension.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the mixture to reflux (approx. 65-70°C) for 3-4 hours, monitoring by TLC.[8]

  • Work-up: Cool the reaction to room temperature and remove the ethanol/THF under reduced pressure. Add 100 mL of water to the residue and extract the product with diethyl ether (3 x 75 mL).

  • Purification: Combine the organic extracts and wash with a saturated sodium bicarbonate solution (to remove unreacted diethyl malonate) and then with brine.[10] Dry over anhydrous sodium sulfate, filter, and concentrate. The crude product should be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to separate the desired mono-alkylated product from potential di-alkylated byproducts and other impurities.[8][10]

Causality and Expert Insights:

  • Choice of Base and Solvent: Sodium ethoxide is the base of choice as its corresponding alcohol is ethanol, preventing transesterification of the diethyl ester groups.[5] Absolute (anhydrous) ethanol is crucial to prevent quenching the base and hydrolyzing the esters.

  • Controlling Dialkylation: A notorious side reaction in malonic ester synthesis is dialkylation.[11] By using a slight excess of diethyl malonate (1.1 eq), we shift the equilibrium to favor mono-alkylation. However, this necessitates a purification step to remove the unreacted starting material.

  • Purification Strategy: The boiling points of mono- and di-alkylated malonates can be very close, making distillation ineffective.[8] Column chromatography is therefore the most reliable method for achieving high purity.[10] A preliminary wash with sodium bicarbonate is an effective way to remove the acidic unreacted diethyl malonate (pKa ≈ 13).[10]

Route 2: Michael Addition of Diethyl Malonate

This alternative pathway involves the 1,4-conjugate addition of a malonate enolate to an α,β-unsaturated ketone. This requires the initial synthesis of the Michael acceptor, 1-(4-acetamidophenyl)prop-2-en-1-one .

Logical Workflow for Route 2

cluster_0 Part A: Synthesis of Michael Acceptor cluster_1 Part B: Michael Addition A 4'-Acetamidoacetophenone B 1-(4-acetamidophenyl)prop-2-en-1-one A->B E_prod Target Molecule B->E_prod 1,4-Conjugate Addition C Formaldehyde, Dimethylamine HCl C->B D_mal Diethyl Malonate D_mal->E_prod F_base Sodium Ethoxide (Base) F_base->E_prod

Caption: Workflow for the Michael Addition approach (Route 2).

Part A: Synthesis of 1-(4-acetamidophenyl)prop-2-en-1-one

The α,β-unsaturated ketone can be synthesized from 4'-acetamidoacetophenone via a Mannich reaction, followed by the elimination of the aminomethyl group.

Experimental Protocol: Mannich Reaction & Elimination

  • Reaction Setup: In a 250 mL flask, combine 4'-acetamidoacetophenone (10.0 g, 56.4 mmol), dimethylamine hydrochloride (5.5 g, 67.7 mmol), and paraformaldehyde (2.0 g, 66.7 mmol) in 100 mL of ethanol.

  • Acidification: Add a few drops of concentrated hydrochloric acid to catalyze the reaction.

  • Reaction: Heat the mixture to reflux for 4-6 hours. The intermediate Mannich base will form.

  • Elimination & Work-up: Cool the mixture and remove the ethanol under reduced pressure. The resulting crude Mannich base hydrochloride is then heated (e.g., in a high-boiling solvent like DMF or via steam distillation) to induce elimination, yielding the desired α,β-unsaturated ketone.

  • Purification: The product can be purified by recrystallization or column chromatography. Note: α,β-unsaturated ketones can be unstable and prone to polymerization, so they should be used relatively quickly.

Causality and Expert Insights:

  • Mannich Reaction: This reaction is a classic method for aminomethylation of an acidic proton (in this case, on the methyl group of acetophenone). It creates the precursor needed for elimination.

  • Stability Concerns: The primary challenge of this route is the stability of the Michael acceptor. It is susceptible to polymerization, especially upon heating or in the presence of acid/base catalysts. Careful handling and prompt use in the next step are advised.

Part B: Michael Addition

The soft enolate of diethyl malonate will preferentially attack the β-carbon of the conjugated system in a 1,4-addition, which is a thermodynamically controlled process.

Experimental Protocol: Michael Addition

  • Enolate Formation: Prepare the sodium enolate of diethyl malonate from sodium (1.2 g, 52.2 mmol) and diethyl malonate (8.8 mL, 58.0 mmol) in 100 mL of absolute ethanol, as described in Route 1, Part B, steps 1-2.

  • Addition Reaction: Cool the enolate solution to 0°C. Add a solution of 1-(4-acetamidophenyl)prop-2-en-1-one (from Part A, ~56.4 mmol) in 50 mL of anhydrous THF dropwise.

  • Reaction Completion: Stir the reaction at room temperature overnight. The reaction is typically slower than Sₙ2 alkylation and may not require heating, which helps prevent polymerization of the starting enone. Monitor by TLC.

  • Work-up and Purification: The work-up is similar to Route 1. After quenching with water and extracting with an organic solvent, the crude product is purified by column chromatography to remove any unreacted starting materials or byproducts.

Causality and Expert Insights:

  • Regioselectivity: The choice of a soft, resonance-stabilized nucleophile like the malonate enolate strongly favors the 1,4-conjugate addition over a 1,2-direct addition to the carbonyl group.

  • Milder Conditions: The final C-C bond formation step can often be performed at lower temperatures than the Sₙ2 alkylation, which can be advantageous for preserving thermally sensitive functional groups. The primary drawback remains the synthesis and handling of the enone intermediate.

Quantitative and Qualitative Comparison

To provide a clear, objective benchmark, the two routes are compared across several key performance metrics.

MetricRoute 1: Sₙ2 AlkylationRoute 2: Michael AdditionJustification & Analysis
Overall Yield Moderate to GoodPotentially LowerRoute 1 is a very established reaction.[4] Route 2 depends heavily on the yield and stability of the enone intermediate, which can polymerize, lowering the overall yield.
Number of Steps 2 (from 1-(4-acetamidophenyl)propan-1-one)2 (from 4'-acetamidoacetophenone)Both routes require a two-step sequence from a commercially available starting material.
Reagent Safety & Handling High Hazard (α-bromoketone is a potent lachrymator and alkylating agent)Moderate Hazard (Paraformaldehyde is toxic; Mannich base can be an irritant)The α-bromoketone intermediate in Route 1 is a significant safety concern requiring careful handling in a fume hood. Route 2's reagents are generally less acutely hazardous.
Key Challenges - Controlling dialkylation[11]- Handling the lachrymatory intermediate- Purification from byproducts- Stability/polymerization of the enone- Potentially slower reaction rates- Optimizing the Mannich/elimination stepThe challenges in Route 1 are well-documented with established solutions (stoichiometry control, chromatography). The stability issue in Route 2 can be more unpredictable.
Purification Difficulty HighModerateSeparating mono- and di-alkylated products in Route 1 can be challenging.[8] The product of Route 2 is less likely to have structurally similar byproducts, potentially simplifying purification.
Scalability & Robustness HighModerateThe malonic ester synthesis (Route 1) is a classic, robust, and highly scalable reaction. The potential for polymerization in Route 2 poses a significant challenge for large-scale synthesis.

Conclusion and Recommendation

Both the Sₙ2 alkylation (Route 1) and the Michael addition (Route 2) present viable synthetic pathways to Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate.

Route 1 (Sₙ2 Alkylation) stands out as the more robust and reliable method. Its underlying chemistry is exceptionally well-documented, and its primary challenge—controlling dialkylation—can be effectively managed through stoichiometric control and rigorous purification. Despite the hazardous nature of the α-bromoketone intermediate, the predictability and scalability of this route make it the recommended choice for most research and development applications where a dependable supply of the target molecule is required.

Route 2 (Michael Addition) serves as a mechanistically interesting alternative . Its main advantage lies in avoiding a potent lachrymatory alkylating agent in the final step. However, this benefit is offset by the challenges associated with the synthesis and stability of the required α,β-unsaturated ketone. This route may be considered for smaller-scale synthesis or when the specific hazards of α-haloketones are prohibitive, but it would require more significant process optimization to be considered reliable.

For researchers and drug development professionals, Route 1 offers a higher probability of success and a clearer path to scale-up , making it the superior strategic choice for synthesizing this valuable intermediate.

References

  • Scribd. (n.d.). Exp't 13: Phase-Transfer-Catalyzed Alkylation of Diethyl Malonate. Retrieved from [Link]

  • Sciencemadness. (2020). Synthesis of diethyl diethylmalonate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Malonic acid, methyl-, diethyl ester. Retrieved from [Link]

  • Organic Syntheses. (n.d.). diethyl acetamidomalonate. Retrieved from [Link]

  • ChemWhat. (n.d.). diethyl 2-(1-(4-acetaMidophenyl)-1-oxopropan-2-yl)Malonate CAS#: 81937-39-5. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Substituted arene synthesis by carbonyl or carboxyl compound α-arylation. Retrieved from [Link]

  • Organic Chemistry On-Line. (n.d.). Malonic Ester Synthesis. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1996). Synthetic Route to Diethyl Alkyl(substituted Ary1)malonates with the Aid of Temporary Arene. Retrieved from [Link]

  • National Institutes of Health. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Retrieved from [Link]

  • ResearchGate. (2015). Microwave-Assisted Synthesis of α-Aryl Malonates: Key Intermediates for the Preparation of Azaheterocycles. Retrieved from [Link]

  • European Journal of Organic Chemistry. (2013). NMR Spectra of New Compounds. Retrieved from [Link]

  • National Institutes of Health. (2017). Palladium Catalyzed β-Arylation of α-Keto Esters. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 10.7: Alkylation of Enolate Ions. Retrieved from [Link]

  • PubChem. (n.d.). Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate. Retrieved from [Link]

  • ResearchGate. (2000). Development of .BETA.-keto ester and .malonate. chemistry Palladium-catalyzed new reactions of their allylic esters. Retrieved from [Link]

  • Reddit. (2022). Diethyl Malonate di-alkylation (help please!). Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-BROMOPHENACYL BROMIDE. Retrieved from [Link]

  • Angle Bio Pharma. (n.d.). 2-Bromo-1-[4-(Methyl-sulphonyloxy phenyl)-1-Propanone. Retrieved from [Link]

  • Enlai Biotech. (n.d.). 95+ White Powder diethyl 2-(1-(4-acetaMidophenyl)-1-oxopropan-2-yl)Malonate CAS 81937-39-5. Retrieved from [Link]

  • Chem-Space. (n.d.). Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate. Retrieved from [Link]

  • Organic Syntheses. (2023). Synthesis of Diethyl (1-Diazo-2-oxopropyl)phosphonate. Retrieved from [Link]6_v100p0084.pdf)

Sources

Comparative

Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate vs. [alternative precursor] for [target molecule] synthesis

In the landscape of pharmaceutical manufacturing, the synthetic route chosen for an active pharmaceutical ingredient (API) is a critical decision, balancing efficiency, cost, and environmental impact. This guide provides...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical manufacturing, the synthetic route chosen for an active pharmaceutical ingredient (API) is a critical decision, balancing efficiency, cost, and environmental impact. This guide provides an in-depth comparison of two synthetic pathways to N-(4-hydroxyphenyl)acetamide, a widely used analgesic and antipyretic agent commonly known as paracetamol.[1] We will explore a potential route starting from Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate and contrast it with the traditional and industrially prevalent synthesis utilizing 4-aminophenol as the key precursor.

Introduction to the Target Molecule: Paracetamol

Paracetamol is a cornerstone of over-the-counter pain and fever relief.[1][2] Its synthesis is a staple in both industrial and academic settings, making it an excellent case study for the evaluation of synthetic methodologies. The efficiency and sustainability of its production are of significant interest due to its high global demand.[3]

Synthetic Pathway 1: A Plausible Route from Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate

While less documented in readily available literature, a plausible retrosynthetic analysis of paracetamol suggests that Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate could serve as a precursor. The core "4-acetamidophenyl" moiety is already present in this starting material. The synthetic challenge lies in the conversion of the side chain to a hydroxyl group. A proposed synthetic sequence is outlined below.

Proposed Retrosynthetic Analysis

paracetamol Paracetamol (Target Molecule) intermediate1 1-(4-acetamidophenyl)propan-1-one paracetamol->intermediate1 Baeyer-Villiger Oxidation precursor1 Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate intermediate1->precursor1 Krapcho Decarboxylation

Caption: Retrosynthetic analysis of Paracetamol from the malonate precursor.

Experimental Protocol (Hypothetical)

Step 1: Krapcho Decarboxylation

The initial step would likely involve a Krapcho decarboxylation to remove one of the ester groups from the malonate.

  • Dissolve Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate in a suitable high-boiling polar aprotic solvent such as dimethyl sulfoxide (DMSO).

  • Add a stoichiometric amount of a salt, such as lithium chloride, and water.

  • Heat the reaction mixture to a temperature sufficient to effect decarboxylation, typically in the range of 100-180 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and perform an aqueous workup to isolate the intermediate, 1-(4-acetamidophenyl)propan-1-one.

Step 2: Baeyer-Villiger Oxidation

The resulting ketone would then undergo a Baeyer-Villiger oxidation to introduce the hydroxyl group.

  • Dissolve the intermediate from Step 1 in a suitable solvent like dichloromethane or chloroform.

  • Add a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), in a controlled manner, maintaining the reaction temperature with an ice bath.

  • Stir the reaction mixture until the starting material is consumed, as indicated by TLC.

  • Quench the excess peroxy acid with a reducing agent, for example, a solution of sodium sulfite.

  • Wash the organic layer with a sodium bicarbonate solution to remove acidic byproducts.

  • Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product by recrystallization to obtain paracetamol.

Data Presentation (Anticipated)
ParameterStep 1: DecarboxylationStep 2: OxidationOverall
Precursor Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate1-(4-acetamidophenyl)propan-1-one-
Reagents LiCl, DMSO, H₂Om-CPBA, DCM-
Anticipated Yield HighModerate to HighModerate
Purity GoodGood after purificationHigh
Key Challenges High reaction temperature, potential side reactionsControl of exothermicity, purification from byproductsTwo-step process, atom economy

Synthetic Pathway 2: The Established Route from 4-Aminophenol

The most common and industrially practiced synthesis of paracetamol involves the acetylation of 4-aminophenol using acetic anhydride.[2][4] This method is favored for its simplicity, high yield, and cost-effectiveness.

Reaction Workflow

start 4-Aminophenol + Acetic Anhydride reaction Acetylation Reaction (Aqueous medium or organic solvent) start->reaction workup Cooling & Crystallization reaction->workup filtration Vacuum Filtration workup->filtration purification Recrystallization filtration->purification product Pure Paracetamol purification->product

Caption: Workflow for the synthesis of Paracetamol from 4-aminophenol.

Experimental Protocol
  • Suspend 4-aminophenol in water.[5]

  • Add acetic anhydride to the suspension.[2] Some procedures may use a catalyst like pyridine or perform the reaction in an organic solvent like ethyl acetate for better solubility.[6]

  • Heat the reaction mixture gently, for instance, in a water bath at approximately 85 °C, to facilitate the reaction.[2]

  • Monitor the reaction for completion.

  • Cool the reaction mixture in an ice bath to induce the crystallization of the crude paracetamol.[2]

  • Collect the crude product by vacuum filtration and wash it with cold water.

  • Purify the crude solid by recrystallization from hot water to obtain pure paracetamol crystals.[2]

Data Presentation
ParameterValueReference
Precursor 4-Aminophenol[2][4]
Reagent Acetic Anhydride[2][4]
Typical Yield >85%[6]
Purity High after recrystallization[2]
Key Advantages Single step, high atom economy, readily available starting materials, well-established and optimized process[2][4][7]

Comparative Analysis

FeatureDiethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate Route4-Aminophenol Route
Number of Steps 2 (Decarboxylation, Oxidation)1 (Acetylation)
Precursor Complexity More complex, likely requiring multi-step synthesis itself.Simpler, commercially available in bulk. Can be derived from phenol.[8]
Reagent Safety & Cost Requires high-boiling solvents (DMSO) and potentially explosive peroxy acids (m-CPBA).Uses acetic anhydride, which is corrosive, but the overall process is less hazardous.[4]
Atom Economy Lower, due to the loss of the malonate and propanone moieties.Higher, with acetic acid as the main byproduct.[2]
Process Maturity Hypothetical/Research stage.Mature, industrially optimized process.
Green Chemistry Perspective Involves high temperatures and potentially hazardous reagents.Can be performed in aqueous media, reducing the need for organic solvents.[9]

Conclusion

From this comparative analysis, the synthesis of paracetamol from 4-aminophenol emerges as the superior route for large-scale production. Its single-step nature, high yield, use of readily available starting materials, and amenability to greener reaction conditions make it a more efficient and economical choice.

The proposed pathway from Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate, while chemically plausible, is more complex and less atom-economical. This precursor might find utility in the synthesis of more complex paracetamol analogs where the additional functionality can be strategically exploited, but for the synthesis of the parent compound, it is not a competitive alternative to the established 4-aminophenol route.

This guide underscores the importance of retrosynthetic analysis and process optimization in chemical synthesis. While novel routes are of academic interest, the established methods often prevail in industrial applications due to their robustness and efficiency.

References

  • Two-Step Synthesis of Paracetamol (Acetaminophen), a Practical Illustration of Carbonyl Reactivity for Year-One Biosciences Students | Journal of Chemical Education. (2023-09-15). Available at: [Link]

  • Synthesis of Acetaminophen (Tylenol®) Experimental Procedure. Available at: [Link]

  • Synthesis of Acetaminophen. Available at: [Link]

  • diethyl acetamidomalonate - Organic Syntheses Procedure. Available at: [Link]

  • US10286504B2 - Synthesis of paracetamol (acetaminophen) from biomass-derived p-hydroxybenzamide - Google Patents.
  • Synthesis and physiological effects of new 4-aminophenol derivatives as paracetamol analogues - PubMed. (2025-03-01). Available at: [Link]

  • Can I synthesize 4-aminophenol and/or acetic anhydride at home? [closed] - Chemistry Stack Exchange. (2022-05-03). Available at: [Link]

  • How is acetaminophen synthesized from phenol and acetic anhydride? - Quora. (2023-01-20). Available at: [Link]

  • DIETHYL MALONATE - Ataman Kimya. Available at: [Link]

  • Diethyl malonate - Wikipedia. Available at: [Link]

  • Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate - PubChem. Available at: [Link]

  • Synthesis of paracetamol and 4-aminophenol from hydroquinone - ACS Green Chemistry. Available at: [Link]

  • Paracetamol - Wikipedia. Available at: [Link]

  • 9.6: Synthesis of Target Molecules- Introduction of Retrosynthetic Analysis - Chemistry LibreTexts. (2021-12-15). Available at: [Link]

  • Synthesis of paracetamol by acetylation - The Royal Society of Chemistry. Available at: [Link]

  • The reaction mechanism of acetaminophen synthesis - ResearchGate. Available at: [Link]

Sources

Validation

A Comparative Guide to Catalytic Efficiency in the Synthesis of Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate (CAS...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate

Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate (CAS No: 81937-39-5) is a complex organic molecule with a molecular formula of C18H23NO6 and a molecular weight of 349.38 g/mol .[1][2] Its structural features, including a substituted aromatic ring, a ketone, and a malonic ester group, suggest its potential as a valuable intermediate in the synthesis of pharmaceuticals and other bioactive compounds. The efficient and selective synthesis of this molecule is therefore of significant interest to the scientific community.

Synthetic Strategy: The Michael Addition Reaction

The synthesis of the target molecule is conceptually based on the Michael addition , a fundamental carbon-carbon bond-forming reaction in organic chemistry.[3][4] This reaction involves the conjugate addition of a nucleophile, in this case, the enolate of diethyl malonate (the Michael donor), to an α,β-unsaturated carbonyl compound (the Michael acceptor).[3][5][6]

The likely Michael acceptor for this synthesis is 1-(4-acetamidophenyl)prop-2-en-1-one .

Reaction Mechanism

The general mechanism of the Michael addition proceeds in several steps:[3][4][5]

  • Enolate Formation: A base abstracts an acidic α-hydrogen from the diethyl malonate to form a resonance-stabilized enolate ion. The choice of base is critical and can influence the reaction rate and selectivity.

  • Nucleophilic Attack: The enolate attacks the β-carbon of the α,β-unsaturated ketone.

  • Protonation: The resulting enolate intermediate is protonated by a proton source (often the conjugate acid of the base or the solvent) to yield the final product.

Michael_Addition_Mechanism cluster_reactants Reactants cluster_catalysis Catalysis cluster_intermediates Intermediates cluster_product Product Donor Diethyl Malonate (Michael Donor) Enolate Enolate of Diethyl Malonate Donor->Enolate Deprotonation Acceptor 1-(4-acetamidophenyl)prop-2-en-1-one (Michael Acceptor) Adduct Intermediate Adduct Acceptor->Adduct Base Base Base->Enolate Enolate->Adduct Nucleophilic Attack Product Diethyl 2-(1-(4-acetamidophenyl)- 1-oxopropan-2-yl)malonate Adduct->Product Protonation

Caption: Generalized workflow of the Michael addition for the synthesis of the target molecule.

Comparative Analysis of Catalytic Systems

The efficiency of the Michael addition can be significantly influenced by the choice of catalyst. Here, we compare several classes of catalysts that could be employed for this synthesis, with their potential advantages and disadvantages.

Catalyst TypeExamplesMechanistic RolePotential AdvantagesPotential Disadvantages
Base Catalysts Sodium ethoxide (NaOEt), Potassium carbonate (K2CO3), Triethylamine (Et3N)Deprotonation of diethyl malonate to form the enolate.Readily available, cost-effective, well-established procedures.Can lead to side reactions, may require stoichiometric amounts, limited stereocontrol.
Organocatalysts Chiral amines (e.g., 1,2-diphenylethanediamine), Thioureas, Proline derivativesActivation of the Michael acceptor and/or donor through hydrogen bonding or iminium ion formation.Can provide high enantioselectivity, metal-free, generally mild reaction conditions.[7][8]May require higher catalyst loading, catalyst synthesis can be complex.
Lewis Acid Catalysts Metal triflates (e.g., Sc(OTf)3, Yb(OTf)3), Metal chlorides (e.g., TiCl4, ZnCl2)Coordination to the carbonyl oxygen of the Michael acceptor, increasing its electrophilicity.Can accelerate the reaction, may influence stereoselectivity.Sensitive to moisture, may require inert atmosphere, potential for metal contamination in the product.
Phase Transfer Catalysts Quaternary ammonium salts (e.g., Tetrabutylammonium bromide)Facilitate the transfer of the enolate from an aqueous or solid phase to an organic phase where the reaction occurs.Useful for reactions with insoluble bases, can improve reaction rates.May require specific solvent systems, catalyst can sometimes be difficult to remove.

Experimental Protocols: A Foundational Approach

While a specific, optimized protocol for the synthesis of Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate is not available, the following general procedures for related syntheses can serve as a starting point for experimental design.

Protocol 1: Base-Catalyzed Michael Addition (Hypothetical)

This protocol is adapted from standard procedures for Michael additions of diethyl malonate.

  • Reaction Setup: To a solution of diethyl malonate (1.1 equivalents) in a suitable solvent (e.g., ethanol, THF) at room temperature, add a base such as sodium ethoxide (1.0 equivalent).

  • Addition of Michael Acceptor: Stir the mixture for 30 minutes to ensure complete formation of the enolate. Then, add a solution of 1-(4-acetamidophenyl)prop-2-en-1-one (1.0 equivalent) in the same solvent dropwise over 15 minutes.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup: Once the reaction is complete, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Organocatalyzed Asymmetric Michael Addition (Conceptual)

This approach aims to achieve an enantioselective synthesis, which is often crucial for pharmaceutical applications.

  • Reaction Setup: In a reaction vessel, dissolve the organocatalyst (e.g., a chiral thiourea derivative, 5-10 mol%) and 1-(4-acetamidophenyl)prop-2-en-1-one (1.0 equivalent) in a non-polar solvent (e.g., toluene, dichloromethane) at room temperature.

  • Addition of Michael Donor: Add diethyl malonate (1.2 equivalents) to the mixture.

  • Reaction Conditions: Stir the reaction at the specified temperature (which may range from -20 °C to room temperature to optimize enantioselectivity) and monitor by TLC or HPLC.

  • Purification: Upon completion, directly load the reaction mixture onto a silica gel column for purification to isolate the enantioenriched product.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A1 Dissolve Reactants and Catalyst A2 Add Second Reactant A1->A2 B1 Stir at Controlled Temperature A2->B1 B2 Monitor Progress (TLC/HPLC) B1->B2 C1 Quench Reaction B2->C1 If complete C2 Extraction C1->C2 C3 Purification (Column Chromatography) C2->C3 D1 Characterization (NMR, MS) C3->D1 D2 Purity & Yield Determination D1->D2

Caption: A generalized experimental workflow for the synthesis and analysis of the target compound.

Conclusion and Future Outlook

The synthesis of Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate via a Michael addition is a chemically feasible process. The choice of catalyst will be paramount in determining the efficiency, selectivity, and overall viability of the synthesis. While base catalysis offers a straightforward and cost-effective approach, the development of organocatalytic or Lewis acid-catalyzed methods holds the promise of achieving high levels of stereocontrol, which is often a critical consideration in the synthesis of pharmaceutical intermediates.

Further research is necessary to establish optimized reaction conditions and to perform a direct comparative study of different catalytic systems for this specific transformation. Such studies would involve screening various catalysts, solvents, temperatures, and reaction times to maximize the yield and purity of the desired product. The insights gained from such investigations would be invaluable for the efficient and scalable production of this promising chemical entity.

References

  • Wikipedia. Michael addition. Available at: [Link]

  • Chemistry LibreTexts. 23.10: Conjugate Carbonyl Additions - The Michael Reaction. Available at: [Link]

  • Filo. Explain the step-by-step mechanism of the Michael addition reaction between diethyl malonate and methyl vinyl ketone. Available at: [Link]

  • Bakırcı Çetinkaya, İ. (2016). Enantioselective Michael addition of diethyl malonate to nitroolefins with bifunctional 2-aminodmap/urea. Middle East Technical University.
  • Chemistry Steps. Michael Addition Reaction Mechanism. Available at: [Link]

  • RSC Publishing. Enantioselective Michael addition of malonates to α,β-unsaturated ketones catalyzed by 1,2-diphenylethanediamine. Available at: [Link]

Sources

Comparative

Advantages of using Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate in complex molecule synthesis

A Comparative Guide to the Synthesis of Levosimendan Intermediates For researchers and professionals in drug development, the efficient and reliable synthesis of complex heterocyclic molecules is a cornerstone of innovat...

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Synthesis of Levosimendan Intermediates

For researchers and professionals in drug development, the efficient and reliable synthesis of complex heterocyclic molecules is a cornerstone of innovation. This guide provides an in-depth technical comparison of the synthetic route to key pyridazinone intermediates, specifically focusing on the advantages of utilizing Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate . This malonate derivative serves as a crucial building block in the synthesis of the cardiotonic agent Levosimendan.[1][2] We will objectively compare this "Malonate Pathway" with the more traditional "γ-Keto Acid Pathway," providing experimental insights and data to inform synthetic strategy.

Executive Summary: The Strategic Advantage of the Malonate Pathway

The synthesis of 6-(4-aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one, the direct precursor to Levosimendan, can be approached from two primary directions. The Malonate Pathway, which proceeds through the title compound, offers significant advantages in terms of convergence, control, and efficiency over the linear γ-Keto Acid Pathway. While the latter is a viable method, the Malonate Pathway provides a more elegant and potentially higher-yielding route for complex, multi-functionalized pyridazinones.

Comparative Analysis of Synthetic Routes

The Malonate Pathway: A Convergent and Controlled Approach

The Malonate Pathway involves the alkylation of diethyl malonate with a suitable electrophile, in this case, a derivative of 2-bromo-N-(4-acetylphenyl)propanamide, to form Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate. This intermediate then undergoes cyclization with hydrazine to yield the desired pyridazinone core.

A key advantage of this approach lies in the principles of malonic ester synthesis. The activated methylene group of diethyl malonate provides a reliable nucleophile for C-C bond formation under relatively mild conditions, typically using a base like sodium ethoxide.[3][4] This allows for the late-stage introduction of a significant portion of the target molecule's carbon skeleton, a hallmark of a convergent synthesis.

Advantages of the Malonate Pathway:

  • Convergence: The key bond formations occur late in the synthetic sequence, which can lead to higher overall yields.

  • Versatility: The malonic ester synthesis is a well-established and versatile reaction with a broad substrate scope, allowing for the synthesis of a wide array of analogues.[3]

  • Control over Stereochemistry: The introduction of the chiral center at the α-position of the ketone can be influenced by the choice of starting materials and reaction conditions, offering potential for stereoselective synthesis.

The γ-Keto Acid Pathway: A Linear and Traditional Method

The more conventional route to this class of pyridazinones involves the initial formation of a γ-keto acid.[5][6] This is typically achieved through a Friedel-Crafts acylation of an activated aromatic ring (like acetanilide) with a cyclic anhydride, such as succinic anhydride or its derivatives.[7] The resulting γ-keto acid is then cyclized with hydrazine to form the pyridazinone ring.

While this method is straightforward, it is a linear synthesis, meaning that any inefficiencies in the early steps are carried through the entire sequence, potentially leading to lower overall yields.

Disadvantages of the γ-Keto Acid Pathway:

  • Linear Synthesis: This approach can be less efficient for complex molecules compared to a convergent strategy.

  • Harsh Conditions: Friedel-Crafts reactions often require strong Lewis acids and can have regioselectivity issues with substituted aromatic rings.

  • Limited Versatility: The substitution pattern on the pyridazinone ring is largely determined by the initial choice of anhydride and aromatic substrate, making the synthesis of analogues more cumbersome.

Quantitative Performance Comparison

Parameter Malonate Pathway γ-Keto Acid Pathway
Key Reaction Malonate Alkylation & CyclizationFriedel-Crafts Acylation & Cyclization
Typical Yield (Alkylation/Acylation) Generally high (70-90%) for malonate alkylations.Can be variable (60-85%) depending on substrate and conditions.[7]
Typical Yield (Cyclization) High (often >90%) for pyridazinone formation from dicarbonyl compounds.Generally high (80-95%) for cyclization of γ-keto acids.[7]
Overall Steps (to pyridazinone core) Fewer steps in the convergent approach.More linear steps, potentially lowering overall yield.
Reagent & Condition Severity Milder bases (e.g., NaOEt) and moderate temperatures.[3]Strong Lewis acids (e.g., AlCl3) and potentially harsh conditions.[7]

Experimental Protocols

Protocol 1: Synthesis of Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate (Malonate Pathway Intermediate)

This protocol is a representative procedure for the alkylation of diethyl malonate.

Materials:

  • Diethyl malonate

  • Sodium ethoxide (NaOEt)

  • 2-bromo-N-(4-acetylphenyl)propanamide

  • Anhydrous ethanol

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve sodium ethoxide (1.05 eq.) in anhydrous ethanol.

  • To this solution, add diethyl malonate (1.0 eq.) dropwise at room temperature. Stir for 30 minutes to ensure complete formation of the enolate.

  • Add a solution of 2-bromo-N-(4-acetylphenyl)propanamide (1.0 eq.) in anhydrous ethanol dropwise to the enolate solution.

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of 4-(4-acetamidophenyl)-4-oxobutanoic acid (γ-Keto Acid Pathway Intermediate)

This protocol is a representative procedure for the Friedel-Crafts acylation.

Materials:

  • Acetanilide

  • Succinic anhydride

  • Anhydrous aluminum chloride (AlCl3)

  • Nitrobenzene (solvent)

  • Hydrochloric acid (concentrated)

  • Ice

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer and a reflux condenser, suspend anhydrous aluminum chloride (2.2 eq.) in nitrobenzene.

  • To this suspension, add acetanilide (1.0 eq.) portion-wise, keeping the temperature below 10 °C.

  • Add succinic anhydride (1.1 eq.) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 60-70 °C for 8-10 hours.

  • Cool the reaction mixture and pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • The resulting precipitate is filtered, washed with cold water, and then with a cold solvent like ethanol to remove nitrobenzene.

  • The crude product is then recrystallized from a suitable solvent (e.g., ethanol/water) to yield the pure γ-keto acid.

Visualization of Synthetic Pathways

Synthesis_Pathways cluster_0 Malonate Pathway cluster_1 γ-Keto Acid Pathway malonate Diethyl Malonate title_compound Diethyl 2-(1-(4-acetamidophenyl)- 1-oxopropan-2-yl)malonate malonate->title_compound Alkylation (NaOEt) electrophile 2-bromo-N-(4-acetylphenyl)propanamide electrophile->title_compound pyridazinone_malonate 6-(4-aminophenyl)-5-methyl- 4,5-dihydropyridazin-3(2H)-one title_compound->pyridazinone_malonate Cyclization hydrazine_malonate Hydrazine hydrazine_malonate->pyridazinone_malonate acetanilide Acetanilide keto_acid 4-(4-acetamidophenyl)- 4-oxobutanoic acid acetanilide->keto_acid Friedel-Crafts Acylation (AlCl3) succinic_anhydride Succinic Anhydride succinic_anhydride->keto_acid pyridazinone_keto 6-(4-aminophenyl)-4,5- dihydropyridazin-3(2H)-one keto_acid->pyridazinone_keto Cyclization hydrazine_keto Hydrazine hydrazine_keto->pyridazinone_keto

Caption: Comparative workflow of the Malonate vs. γ-Keto Acid pathways.

Conclusion: Strategic Synthesis Design

The choice of a synthetic route is a critical decision in the development of complex molecules. While the γ-Keto Acid Pathway provides a functional method for the synthesis of the pyridazinone core of Levosimendan, the Malonate Pathway, utilizing Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate , represents a more sophisticated and advantageous strategy. Its convergent nature, reliance on well-understood and high-yielding reactions, and inherent versatility make it a superior choice for both laboratory-scale synthesis of analogues and potential scale-up for pharmaceutical production. This guide provides the foundational knowledge for researchers to make an informed decision that aligns with their synthetic goals, prioritizing efficiency, control, and elegance in design.

References

Validation

A Senior Application Scientist's Guide to Cross-Validation of Analytical Results for Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate

Abstract In pharmaceutical development, the journey of a molecule from synthesis to a final drug product is underpinned by rigorous analytical scrutiny. For intermediates like Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In pharmaceutical development, the journey of a molecule from synthesis to a final drug product is underpinned by rigorous analytical scrutiny. For intermediates like Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate, a structural analog to precursors of widely used active pharmaceutical ingredients (APIs), ensuring the reliability of analytical data is not merely a procedural step but a cornerstone of quality and safety. This guide provides an in-depth, experience-driven comparison of analytical methodologies for the characterization and quantification of this keto-ester derivative. Recognizing the limited public data on this specific intermediate, this document establishes a robust cross-validation framework by leveraging established methods for its structural analogs, primarily N-acetyl-p-aminophenol (Acetaminophen) derivatives. We will explore the strategic implementation of High-Performance Liquid Chromatography (HPLC) as a primary quantitative method and cross-validate its results against orthogonal techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. This guide is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale required to build self-validating analytical systems.

Introduction: The Imperative of Analytical Cross-Validation

The compound in focus, Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate, is a complex organic intermediate. Its structure, featuring a substituted acetamidophenyl core, a ketone, and a diethyl malonate group, presents unique analytical challenges. The presence of multiple functional groups makes it susceptible to various degradation pathways and isomeric impurities, demanding highly specific and accurate analytical methods.

Cross-validation is the formal process of comparing results from two or more distinct analytical methods to ensure their equivalence and reliability.[1] This is not merely about method transfer between labs but about building confidence in the analytical data package.[2][3][4] For a critical intermediate, relying on a single analytical technique is a significant risk. An orthogonal method, one that relies on a different scientific principle of separation or detection, provides a powerful check against systemic errors, matrix effects, or unforeseen interferences inherent to a single method.

This guide will focus on a primary HPLC-UV method for purity and assay determination, cross-validated by GC-MS for volatile and thermally stable impurities, and qNMR for an absolute, standard-free quantification. This multi-faceted approach ensures a comprehensive understanding of the intermediate's quality profile.

The Cross-Validation Workflow

The process of cross-validation should be systematic and well-documented. It involves more than just running samples on different instruments; it's a holistic comparison of the methods' performance characteristics.[5]

G cluster_0 Phase 1: Primary Method Validation (HPLC) cluster_1 Phase 2: Orthogonal Method Setup cluster_2 Phase 3: Cross-Validation Execution P1 Method Development & Optimization P2 Full Validation (ICH Q2(R1)) [Accuracy, Precision, Linearity, Specificity, LOD/LOQ] P1->P2 C1 Analyze Same Homogeneous Batch (HPLC, GC-MS, qNMR) P2->C1 O1 GC-MS Method Development (for volatile impurities) O1->C1 O2 qNMR Protocol Design (for absolute quantification) O2->C1 C2 Compare Purity & Assay Results C1->C2 C3 Statistical Analysis (e.g., Bland-Altman, t-test) C2->C3 R1 R1 C3->R1 Acceptance Criteria Met? R2 Methods Deemed Correlated & Mutually Validated R1->R2 Yes R3 Investigate Discrepancies & Re-optimize Methods R1->R3 No

Caption: A workflow for the cross-validation of analytical methods.

Primary Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

HPLC is the workhorse of pharmaceutical analysis, particularly for non-volatile and thermally labile compounds like our target molecule.[6][7] A reversed-phase method is the logical starting point due to the compound's moderate polarity.

Experimental Protocol: HPLC-UV
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: C18 stationary phase, 4.6 x 150 mm, 2.5 µm particle size. A modern, smaller particle size column is chosen to improve efficiency and reduce run times.[8]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile

  • Gradient:

    Time (min) %B
    0.0 30
    15.0 80
    17.0 80
    17.1 30

    | 20.0 | 30 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 245 nm (based on the UV absorbance of the acetamidophenyl chromophore).[9]

  • Injection Volume: 5 µL

  • Sample Preparation: Accurately weigh ~25 mg of the compound into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile.

Rationale and Expertise

The choice of a C18 column provides a versatile stationary phase for separating the main compound from potential impurities of varying polarities. The formic acid in the mobile phase helps to protonate any acidic or basic functional groups, leading to sharper, more symmetrical peaks.[10] A gradient elution is necessary to ensure that both more polar starting materials and less polar byproducts are eluted within a reasonable time frame.

Validation Parameters (as per ICH Q2(R1))

A full validation of this method should be performed according to ICH guidelines.[11][12][13] The following table summarizes the typical acceptance criteria.

ParameterMethodologyAcceptance Criteria
Accuracy Spike recovery at 3 levels (80%, 100%, 120%)98.0% - 102.0% recovery.[14][15]
Precision (Repeatability) 6 replicate injections of the same sampleRSD ≤ 2.0%.[15]
Intermediate Precision Analysis on different days, by different analystsOverall RSD ≤ 2.0%
Linearity 5 concentrations across 50-150% of nominalR² ≥ 0.998.[16]
LOD & LOQ Based on signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ)Method-dependent, but should be sufficient to detect impurities at required levels (e.g., 0.05%).[16]
Specificity Forced degradation studies (acid, base, peroxide, heat, light)Peak purity analysis, no co-elution with degradation products.

Orthogonal Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent orthogonal technique for two key reasons: it relies on a different separation principle (volatility vs. polarity) and provides structural information through mass spectrometry.[6] It is particularly useful for identifying and quantifying volatile starting materials, residual solvents, or thermally stable, low molecular weight byproducts that may not be well-retained by RP-HPLC.[17] Given that the target molecule is a keto-ester, it is expected to be amenable to GC analysis, though care must be taken to avoid on-column degradation.[18][19]

Experimental Protocol: GC-MS
  • Instrumentation: Gas chromatograph with a mass selective detector.

  • Column: DB-5ms or equivalent (low-bleed 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250 °C (Split ratio 20:1).

  • Oven Program:

    • Initial: 100 °C, hold for 2 min.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • MS Transfer Line: 280 °C.

  • Ion Source: 230 °C.

  • Mass Range: 40-500 amu.

  • Sample Preparation: Prepare a ~1 mg/mL solution in Dichloromethane.

Rationale and Expertise

The choice of a relatively non-polar DB-5ms column is a good starting point for a broad range of analytes. The temperature program is designed to be aggressive enough to elute the high-boiling point target molecule while still providing separation for more volatile components. The main risk with GC analysis of keto-esters is thermal degradation or transesterification in the hot inlet.[19] A split injection minimizes the residence time in the inlet, mitigating this risk. The mass spectrometer provides definitive identification of any observed impurities by comparing their fragmentation patterns to known libraries.[20]

Orthogonal Method 2: Quantitative NMR (qNMR)

qNMR is a primary analytical method that provides a direct, absolute quantification of a substance without the need for a chemically identical reference standard.[21] The signal intensity of a specific proton is directly proportional to the number of nuclei giving rise to that signal.[22] This makes it an exceptionally powerful tool for cross-validating the assay value obtained from a relative technique like HPLC.

Experimental Protocol: qNMR
  • Instrumentation: 400 MHz or higher NMR spectrometer.

  • Internal Standard: A high-purity, stable compound with sharp, non-overlapping signals. Maleic acid or 1,4-dinitrobenzene are common choices.

  • Sample Preparation:

    • Accurately weigh (~20 mg) the target compound and (~10 mg) the internal standard into a vial using a microbalance.[23]

    • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d6).

    • Transfer the solution to a high-precision NMR tube.

  • Acquisition Parameters:

    • Pulse Program: A standard 90° pulse experiment.

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of both the analyte and the internal standard. This is critical for accurate integration.

    • Scans: Sufficient number of scans (e.g., 16-64) to achieve a high signal-to-noise ratio (>250:1) for the peaks being integrated.

  • Data Processing:

    • Apply careful phasing and baseline correction.

    • Integrate a well-resolved, unique signal for the analyte and a signal for the internal standard.

Rationale and Expertise

The most critical parameter in qNMR is the relaxation delay.[24] Insufficient delay will lead to signal saturation and an underestimation of the quantity. The choice of internal standard is also paramount; it must be chemically inert with the analyte and have signals in a clear region of the spectrum.[22] The purity of the internal standard must be known and certified. The calculation for the assay is based on the ratio of the integrals, the number of protons giving rise to each signal, their molecular weights, and the initial masses weighed.

Data Comparison and Interpretation

After analyzing a single, homogeneous batch of Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate with all three validated methods, the results can be compiled for comparison.

Comparative Data Summary
Analytical MethodPrinciplePurity (%)Assay (% w/w)Key Impurities Detected
RP-HPLC Polarity-based separation99.2% (Area Normalization)98.9% (vs. Reference Std.)Impurity A (Rt=5.2 min), Impurity B (Rt=11.8 min)
GC-MS Volatility-based separation99.1% (Area Normalization)N/ADiethyl Malonate (starting material), Residual Solvent
qNMR Nuclear spin propertiesN/A99.0% (Absolute)N/A

Note: The data presented in this table is illustrative and serves to demonstrate the expected outcomes of a cross-validation study.

Interpretation of Results
  • Purity: The purity values from HPLC and GC are in close agreement (99.2% vs. 99.1%). This provides confidence that no major non-volatile or non-chromatographable impurities are being missed. GC-MS successfully identified a volatile starting material that might be difficult to quantify by HPLC.

  • Assay: The assay values from HPLC (relative quantification) and qNMR (absolute quantification) are also in excellent agreement (98.9% vs. 99.0%). This is a powerful confirmation of the accuracy of the HPLC method and the purity of the reference standard used. Any significant discrepancy (>2%) would trigger an investigation into potential issues like an incorrect reference standard purity, degradation, or interference in one of the methods.[25]

Conclusion: A Self-Validating Analytical Framework

The cross-validation of analytical results for a critical pharmaceutical intermediate like Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate is a non-negotiable aspect of robust drug development. By strategically employing orthogonal methods—RP-HPLC for primary purity and assay, GC-MS for volatile impurities, and qNMR for absolute assay verification—a self-validating system is created. This approach provides a high degree of confidence in the reported data, satisfying regulatory expectations and ensuring the quality and consistency of the material.[1][26] The principles and protocols outlined in this guide, though based on analogous compounds, provide a comprehensive and scientifically sound framework for any researcher tasked with the analytical control of this or similar molecules.

References

Comparative

A Comparative Guide to the Conformational Analysis of Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate

This guide provides a comprehensive comparison of modern analytical techniques for elucidating the three-dimensional structure and conformational dynamics of Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate. De...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of modern analytical techniques for elucidating the three-dimensional structure and conformational dynamics of Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate. Designed for researchers, scientists, and professionals in drug development, this document delves into the causality behind experimental choices and integrates experimental data with computational modeling to present a holistic analytical workflow.

The spatial arrangement of atoms in a molecule, its conformation, is intrinsically linked to its chemical reactivity and biological activity. For drug-like molecules such as Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate, understanding the preferred conformations is paramount for rational drug design and development.[1][2] This molecule, with multiple rotatable single bonds, exists as an ensemble of interconverting conformers in solution. Identifying the most stable and the biologically active conformations requires a multi-pronged approach that combines solution-state, solid-state, and in-silico methods.

The Crucial Role of Experimental Techniques in Conformation Elucidation

Direct experimental observation remains the gold standard for structural analysis. Here, we compare two primary orthogonal techniques: Nuclear Magnetic Resonance (NMR) spectroscopy for solution-state analysis and X-ray Crystallography for solid-state characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping Conformations in Solution

NMR spectroscopy is an unparalleled tool for studying the geometry and dynamics of molecules in a solution environment, which often mimics physiological conditions.[1][3] For a flexible molecule like Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate, NMR provides time-averaged data that reflects the equilibrium between different conformers.

Causality Behind the Method: The power of NMR in conformational analysis stems from its ability to measure parameters sensitive to the local electronic environment and spatial arrangement of nuclei. Key parameters include chemical shifts (δ), scalar coupling constants (J-couplings), and the Nuclear Overhauser Effect (NOE).

  • ¹H and ¹³C NMR Chemical Shifts: The protons and carbons alpha to the carbonyl group are expected to be deshielded, appearing at a downfield chemical shift (typically 2.1–2.6 ppm for α-protons in ketones).[4] The precise chemical shift is influenced by the dihedral angles of adjacent bonds, providing initial clues about the molecular conformation.

  • Vicinal Coupling Constants (³J) and the Karplus Relationship: The magnitude of the three-bond coupling constant (³J) between two protons is dependent on the dihedral angle between them. This relationship is described by the Karplus equation, a cornerstone of conformational analysis.[5] By measuring ³J values from the ¹H NMR spectrum, it is possible to estimate the dihedral angles and thus deduce the preferred rotamers around a C-C single bond.[6][7][8]

  • Nuclear Overhauser Effect (NOE): NOE experiments (like NOESY) detect through-space interactions between protons that are close to each other (< 5 Å), irrespective of their bonding connectivity. This provides crucial distance restraints for building a 3D model of the predominant solution conformation.

Experimental Protocol: ¹H NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

  • Data Acquisition: Acquire a high-resolution ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Ensure an adequate number of scans to achieve a good signal-to-noise ratio.

  • Spectral Analysis:

    • Assign all proton signals using 2D NMR techniques such as COSY (Correlation Spectroscopy).

    • Carefully measure the coupling constants (³J values) for the protons on the propan-2-yl and malonate moieties.

  • Dihedral Angle Estimation: Apply the Karplus equation (J = Acos²θ + Bcosθ + C) using standard parameters to calculate the possible dihedral angles from the measured ³J values.

  • NOE Analysis (Optional): Acquire a 2D NOESY spectrum to identify protons that are in close spatial proximity, providing further structural constraints.

Single-Crystal X-ray Crystallography: The Solid-State Snapshot

X-ray crystallography provides a precise, high-resolution 3D structure of a molecule as it exists in a crystal lattice.[9] This technique offers an unambiguous determination of bond lengths, bond angles, and dihedral angles in the solid state.

Causality Behind the Method: The technique relies on the diffraction of X-rays by the ordered arrangement of molecules in a single crystal. The resulting diffraction pattern is mathematically deconstructed to generate an electron density map, from which the atomic positions can be determined. While immensely powerful, it is crucial to recognize that the conformation observed in the crystal may be influenced by packing forces and might not be the lowest energy conformation in solution.[10] However, it provides an invaluable, experimentally determined starting point for computational modeling.[11][12][13]

Experimental Protocol: X-ray Diffraction

  • Crystal Growth: Grow single crystals of Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution in an appropriate solvent system (e.g., ethanol/water, ethyl acetate/hexane).[11]

  • Data Collection: Mount a suitable crystal on a goniometer and place it in a modern X-ray diffractometer. Collect diffraction data at a controlled temperature (often 100 K to reduce thermal motion).

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the phase problem using direct methods or Patterson methods to generate an initial electron density map. Build a molecular model into the map and refine the atomic positions and thermal parameters until the calculated diffraction pattern matches the observed data.[14]

Computational Chemistry: Bridging Experiment and Theory

Computational methods are indispensable for exploring the conformational landscape of flexible molecules and for interpreting experimental data.[1][15] A hierarchical approach, starting with a broad search and refining with higher-level theory, is most effective.

Causality Behind the Approach: The goal is to map the potential energy surface of the molecule to identify all low-energy conformers and their relative populations. Molecular Mechanics (MM) force fields provide a fast, albeit less accurate, way to scan this surface, while more rigorous Density Functional Theory (DFT) calculations are used to obtain accurate energies and geometries for the most promising candidates.[16][17]

Workflow for Integrated Conformational Analysis

The diagram below illustrates a robust workflow that synergistically combines experimental and computational approaches for a thorough conformational analysis.

G NMR NMR Spectroscopy (Solution State) Ensemble Conformational Ensemble NMR->Ensemble XRAY X-ray Crystallography (Solid State) DFT DFT Optimization & Energy Calculation XRAY->DFT Initial geometry MM Molecular Mechanics (MM) Conformational Search MM->DFT Low-energy conformers Sim Simulation of NMR Parameters DFT->Sim Optimized geometries DFT->Ensemble Sim->NMR Comparison & Validation Molecule Target Molecule: Diethyl 2-(1-(4-acetamidophenyl)- 1-oxopropan-2-yl)malonate Molecule->NMR Molecule->XRAY Molecule->MM

Sources

Validation

A Head-to-Head Comparison Guide: Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate and Its Patented Analogs in Preclinical Evaluation

This guide provides a comprehensive framework for the comparative evaluation of Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate, a novel chemical entity, against its structurally related, patented analogs. The...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the comparative evaluation of Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate, a novel chemical entity, against its structurally related, patented analogs. The core structure, featuring a 4-acetamidophenyl moiety—famously present in Acetaminophen—linked to a reactive keto-malonate system, suggests a rich potential for biological activity.

Our focus is not merely on the final data but on the strategic and methodological rationale behind the comparison. We will detail the synthetic strategy for the parent compound, outline the design of hypothetical analogs based on common patent strategies, and provide robust, step-by-step protocols for key performance assays critical in early-stage drug discovery.

Synthetic Strategy and Analog Design

The logical precursor is an α-haloketone, specifically 2-bromo-1-(4-acetamidophenyl)propan-1-one . The synthesis proceeds via the nucleophilic substitution of the bromide by the enolate of diethyl malonate, generated by a moderately strong base like sodium ethoxide (NaOEt).[3][4]

Synthesis_Workflow cluster_0 Precursor Synthesis cluster_1 Malonic Ester Synthesis A 1-(4-acetamidophenyl)propan-1-one B 2-bromo-1-(4-acetamidophenyl)propan-1-one A->B  α-Bromination (e.g., Br2, HBr) D Compound X B->D  Alkylation C Diethyl Malonate C->D Base NaOEt Base->D

Caption: Proposed synthetic workflow for Compound X via Malonic Ester Synthesis.

Designing Patented Analogs for Comparison

While direct patents for Compound X are not prevalent, we can design logical analogs based on common medicinal chemistry strategies to improve properties like potency, selectivity, or metabolic stability. These modifications represent typical claims in pharmaceutical patents.

Compound IDStructure DescriptionRationale for Modification
Compound X Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonateParent compound; baseline for comparison.
Analog A Di-tert-butyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonateThe bulky tert-butyl esters may confer increased metabolic stability against hydrolysis by cellular esterases.
Analog B Diethyl 2-(1-(4-(propionamido)phenyl)-1-oxopropan-2-yl)malonateModification of the N-acyl group can alter hydrogen bonding capacity and receptor pocket interactions.
Analog C Diethyl 2-(1-(4-acetamidophenyl)-1-oxo-butan-2-yl)malonateExtending the alkyl chain from methyl to ethyl can explore larger hydrophobic pockets in the target binding site.

Core Experimental Comparison: Protocols and Rationale

To differentiate these compounds, we will employ two fundamental assays: an in vitro enzyme inhibition assay to assess potency against a specific molecular target and a cell-based viability assay to determine cytotoxicity.

A. In Vitro Enzyme Inhibition Assay

Expertise & Experience: Many keto-compounds are known to target enzymes, particularly serine proteases or kinases, by forming covalent or non-covalent interactions. An in vitro inhibition assay is the first step in quantifying a compound's potency and understanding its mechanism of action.[5][6] We will describe a generic colorimetric assay for a hypothetical enzyme, "Target Protease Y," which cleaves a chromogenic substrate.

Trustworthiness (Self-Validating System): The protocol includes controls for baseline enzyme activity (negative control) and complete inhibition (positive control), ensuring the assay is performing within acceptable parameters. IC₅₀ values are determined from a dose-response curve, providing a robust quantitative measure of potency.

Protocol: Target Protease Y Inhibition Assay

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 8.0.[7]

    • Target Protease Y Stock: Prepare a 1 mg/mL stock solution in assay buffer. Dilute to a working concentration of 2 µg/mL immediately before use.

    • Substrate Stock: Prepare a 10 mM stock of the chromogenic substrate (e.g., N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide) in DMSO.

    • Compound Preparation: Prepare 10 mM stock solutions of Compound X and Analogs A, B, and C in DMSO. Create a 2-fold serial dilution series in DMSO, then dilute 1:50 in assay buffer for the final assay concentrations.

  • Assay Procedure (96-well plate format):

    • Add 20 µL of diluted compound solution to each well. For controls, add 20 µL of assay buffer with 2% DMSO (negative control) or a known inhibitor (positive control).

    • Add 160 µL of the 2 µg/mL enzyme working solution to all wells.

    • Incubate the plate at 37°C for 15 minutes to allow for compound-enzyme interaction.

    • Initiate the reaction by adding 20 µL of the substrate stock solution to all wells.

    • Immediately place the plate in a microplate reader and measure the absorbance at 405 nm every minute for 30 minutes.[7]

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration by determining the slope of the linear portion of the absorbance vs. time curve.

    • Normalize the data: % Inhibition = 100 * (1 - (V_compound / V_negative_control)).

    • Plot % Inhibition vs. log[Compound Concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Enzyme_Assay_Workflow A Prepare Reagents (Buffer, Enzyme, Substrate, Compounds) B Add Compounds/Controls to 96-Well Plate A->B C Add Enzyme Solution & Pre-incubate B->C D Initiate Reaction with Substrate C->D E Kinetic Read at 405 nm D->E F Calculate Reaction Rates (V) E->F G Determine % Inhibition F->G H Plot Dose-Response Curve & Calculate IC50 G->H

Caption: Workflow for the in vitro enzyme inhibition assay.

B. Cell Viability (Cytotoxicity) Assay

Expertise & Experience: Any potential therapeutic agent must be evaluated for off-target toxicity. The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[8][9] A decrease in metabolic activity in the presence of a compound suggests it may be toxic to the cells.

Trustworthiness (Self-Validating System): The protocol includes wells with untreated cells (100% viability control) and cells treated with a known cytotoxic agent (e.g., doxorubicin) as a positive control. A media-only blank is used to subtract background absorbance, ensuring accuracy.[10]

Protocol: MTT Cell Viability Assay

  • Cell Culture:

    • Seed a human cell line (e.g., HEK293 or a relevant cancer cell line like HeLa) in a 96-well plate at a density of 1 x 10⁴ cells/well.[11]

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.

  • Compound Treatment:

    • Prepare a serial dilution of each compound (Compound X and Analogs A, B, C) in the cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.

    • Incubate for 48-72 hours at 37°C, 5% CO₂.[11]

  • MTT Assay Procedure:

    • After incubation, add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[12]

    • Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[8]

    • Carefully remove the medium.

    • Add 100 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[11][12]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10]

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.[10]

    • Normalize the data: % Viability = 100 * (Abs_compound - Abs_blank) / (Abs_untreated - Abs_blank).

    • Plot % Viability vs. log[Compound Concentration] and fit the data to determine the CC₅₀ (50% cytotoxic concentration).

MTT_Assay_Workflow A Seed Cells in 96-Well Plate (24h) B Treat Cells with Compounds (48-72h) A->B C Add MTT Reagent (4h Incubation) B->C D Solubilize Formazan Crystals C->D E Read Absorbance at 570 nm D->E F Calculate % Viability E->F G Plot Dose-Response Curve & Calculate CC50 F->G

Caption: Workflow for the MTT cell viability assay.

Data Summary and Interpretation

The experimental data should be summarized in a clear, tabular format to facilitate direct comparison.

Table 1: In Vitro Potency Against Target Protease Y

Compound IDIC₅₀ (µM)
Compound X Hypothetical Value (e.g., 5.2)
Analog A Hypothetical Value (e.g., 8.1)
Analog B Hypothetical Value (e.g., 2.5)
Analog C Hypothetical Value (e.g., 15.0)

Table 2: Cytotoxicity in HEK293 Cells

Compound IDCC₅₀ (µM)Selectivity Index (SI = CC₅₀ / IC₅₀)
Compound X Hypothetical Value (e.g., >100)>19.2
Analog A Hypothetical Value (e.g., >100)>12.3
Analog B Hypothetical Value (e.g., 45.0)18.0
Analog C Hypothetical Value (e.g., >100)>6.7

Authoritative Grounding & Interpretation:

The ideal compound profile features a low IC₅₀ (high potency) and a high CC₅₀ (low cytotoxicity). The Selectivity Index (SI) is a critical parameter derived from these two values. A higher SI indicates that the compound is more potent against its intended target than it is toxic to healthy cells, a crucial characteristic for a therapeutic candidate.

In our hypothetical data, Analog B shows the highest potency (IC₅₀ = 2.5 µM). However, it also exhibits the highest cytotoxicity (CC₅₀ = 45.0 µM). In contrast, Compound X is moderately potent but shows no toxicity up to the highest tested concentration, resulting in the best Selectivity Index. This profile makes Compound X a more promising starting point for further optimization than Analog B, despite its lower raw potency. Analog A and C show diminished potency, suggesting their respective modifications are not beneficial for this particular target.

This structured, data-driven approach allows researchers to make informed decisions, prioritizing compounds that balance efficacy with safety for progression into more complex preclinical models.

References

  • Roche Applied Science. (n.d.).
  • Al-Shammari, A. M., et al. (2023). MTT (Assay protocol). protocols.io.
  • BroadPharm. (2022, January 18). Protocol for Cell Viability Assays.
  • Organic Chemistry Portal. (n.d.). Malonic Ester Synthesis. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Malonic Ester Synthesis.
  • Master Organic Chemistry. (2025, June 5). The Malonic Ester and Acetoacetic Ester Synthesis.
  • Wikipedia. (n.d.). Malonic ester synthesis.
  • Chemistry Steps. (n.d.). Malonic Ester Synthesis.
  • Biobide. (n.d.).
  • Wang, S., et al. (n.d.). Guidelines for the digestive enzymes inhibition assay.
  • Edmondson, D. E., & Binda, C. (n.d.). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC.
  • Olarewaju, O. (2017, August 25). Can someone provide me with protocols for enzyme inhibition assay and their kinetics?.
  • National Center for Biotechnology Information. (2012, May 1). Mechanism of Action Assays for Enzymes. Assay Guidance Manual.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate

This document provides essential, step-by-step guidance for the proper and safe disposal of Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate. As researchers and drug development professionals, our commitment to...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, step-by-step guidance for the proper and safe disposal of Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate. As researchers and drug development professionals, our commitment to safety extends beyond the bench to include the entire lifecycle of the chemical compounds we handle. This guide is designed to provide a clear, logical, and scientifically grounded protocol to ensure that this compound and its associated waste are managed in a manner that protects laboratory personnel and the environment.

Core Principles and Hazard Assessment

Understanding the chemical nature of a compound is the foundation of its safe handling and disposal. Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate is a complex organic molecule with several functional groups that dictate its reactivity and potential hazards: a diethyl malonate core, an acetophenone moiety, and an amide linkage.[1] While specific toxicological data for this exact compound is not extensively documented, a conservative approach based on its constituent parts is scientifically prudent.

Table 1: Chemical and Physical Properties

PropertyValueSource(s)
CAS Number 81937-39-5[2][3]
Molecular Formula C₁₈H₂₃NO₆[1][2]
Molecular Weight 349.38 g/mol [2][3]
Known Functional Groups Ester, Ketone, Amide[1]

The presence of these functional groups informs our disposal strategy:

  • Diethyl Malonate Moiety: Malonic esters are combustible and can be irritating to the eyes and skin.[4][5] They are also recognized as being harmful to aquatic life.[4] Therefore, under no circumstances should this compound or its waste be released into the environment or disposed of down the drain .[4][6]

  • Acetophenone Moiety: Acetophenone derivatives are also combustible liquids.[7][8] Proper waste management dictates they should be collected for disposal by a licensed contractor.[7]

  • Amide Linkage: Amides are generally stable but can be incompatible with strong acids and bases, which could cause hydrolysis and generate heat.[9][10] This necessitates careful segregation from other chemical waste streams.

Given these characteristics, Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate must be treated as hazardous chemical waste . All disposal procedures must comply with federal and local regulations, such as those established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[11]

Pre-Disposal Checklist: Essential Preparations

Before beginning any waste collection, ensure the following are in place:

  • Personal Protective Equipment (PPE): Standard laboratory PPE is mandatory. This includes a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.[12][13] All handling of the solid compound or its solutions should ideally be performed within a chemical fume hood to minimize inhalation risk.[12]

  • Designated Waste Containers: Use only dedicated, properly labeled hazardous waste containers. Containers must be made of a material compatible with the chemical waste (e.g., high-density polyethylene or glass for liquids) and have a secure, screw-top cap.[11][14] Never use foodstuff containers for hazardous waste.[14]

  • Knowledge of Institutional Protocols: Be familiar with your institution's specific procedures for hazardous waste management, including the location of your laboratory's Satellite Accumulation Area (SAA).[14][15] The SAA is the designated location at or near the point of generation where hazardous waste is collected before being moved to a central storage area.[16][17]

Step-by-Step Disposal Protocol

The primary method for disposing of this compound is through a licensed hazardous waste management program, coordinated via your institution's Environmental Health & Safety (EHS) department.[6][12] The following protocol outlines the segregation and collection process.

Step 1: Waste Segregation

Proper segregation is the most critical step to prevent accidental chemical reactions. Create separate, clearly labeled waste streams for each type of waste generated.

  • Solid Waste: Unused or expired solid Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate.

  • Liquid Waste: Solutions containing the compound (e.g., from reaction workups or analytical standards).

  • Contaminated Labware: Disposable items such as gloves, weigh paper, pipette tips, and paper towels that have come into direct contact with the compound.

Step 2: Containerization and Labeling

  • Solid Waste Collection:

    • Carefully transfer any unused or waste solid compound into a designated "Solid Hazardous Waste" container.[6] If possible, use the original manufacturer's container.

    • Ensure the container is clearly labeled with:

      • The words "Hazardous Waste" [15][17]

      • The full chemical name: "Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate"

      • Associated hazards (e.g., "Irritant," "Harmful to Aquatic Life")[4][17]

  • Liquid Waste Collection:

    • Pour solutions containing the compound into a designated "Liquid Hazardous Waste" container compatible with the solvent used.

    • Crucially, do not mix incompatible waste streams. For example, acidic or basic aqueous solutions should have their own dedicated containers and should not be mixed with organic solvent waste.

    • Leave at least 10% headspace in the container to allow for expansion.[14]

    • Label the container with "Hazardous Waste," the full chemical name of the compound, the solvent system (e.g., "in Ethanol/Water"), and the approximate concentration.

  • Contaminated Labware Collection:

    • Place all contaminated disposable items (gloves, paper towels, etc.) into a separate, lined container or a durable, sealed bag clearly marked as "Hazardous Waste - Contaminated Debris."[6][18]

Step 3: Storage and Disposal

  • Seal all waste containers tightly when not actively adding waste.[14]

  • Store the sealed and labeled containers in your designated laboratory Satellite Accumulation Area (SAA).[14] This area should be under the direct supervision of laboratory personnel and away from drains or sources of ignition.[4][11]

  • Arrange for pickup by your institution's EHS department or their designated hazardous waste contractor. Follow your facility's specific procedures for requesting a waste pickup.[11]

The following diagram illustrates the decision-making workflow for proper waste stream management.

G Disposal Workflow for Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate cluster_waste_type 1. Identify Waste Type cluster_collection 2. Collect and Contain cluster_labeling 3. Label Correctly cluster_disposal 4. Store and Dispose start Waste Generated waste_type What is the form of the waste? start->waste_type solid_waste Collect in SOLID Hazardous Waste Container waste_type->solid_waste Unused Solid / Powder liquid_waste Collect in LIQUID Hazardous Waste Container (Segregate by solvent!) waste_type->liquid_waste Solutions debris_waste Collect in Lined Container for Contaminated Debris waste_type->debris_waste Contaminated Disposables (Gloves, Paper, etc.) labeling Label Container: - 'Hazardous Waste' - Full Chemical Name - Hazard Information - Date (if required by CAA) solid_waste->labeling liquid_waste->labeling debris_waste->labeling storage Store sealed container in Satellite Accumulation Area (SAA) labeling->storage pickup Arrange for pickup by EHS / Licensed Waste Contractor storage->pickup

Caption: Decision workflow for proper segregation and disposal.

Spill Management

In the event of a small spill, immediate and correct action is crucial to prevent exposure and contamination.

  • Alert Personnel: Immediately notify others in the vicinity.

  • Isolate the Area: Secure the area to prevent others from entering.

  • Don Appropriate PPE: If not already wearing it, put on your lab coat, gloves, and safety goggles.

  • Contain and Absorb: For liquid spills, use an inert absorbent material like vermiculite or sand.[4][8] For solid spills, carefully sweep the material to avoid generating dust.[12]

  • Collect Waste: Using non-sparking tools, collect all contaminated absorbent material and place it into a designated hazardous waste container.[6]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol or acetone), collecting all cleaning materials as hazardous waste.[12]

  • Report: Report the incident to your laboratory supervisor and EHS department in accordance with your institution's policy.[12]

By adhering to these scientifically grounded procedures, you contribute to a culture of safety, ensuring that the valuable work conducted in the laboratory does not come at the cost of personal or environmental health.

References

  • Benchchem. (n.d.). Safe Disposal of Acetophenone 2,4-Dinitrophenylhydrazone: A Procedural Guide.
  • PubChem. (n.d.). Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemsrc. (n.d.). DIETHYL 2-(1-(4-ACETAMIDOPHENYL)-1-OXOPROPAN-2-YL)MALONATE. Retrieved from [Link]

  • American Laboratory. (n.d.). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]

  • Amole Biotechnology. (2025, October 1). What are the safety precautions when handling pharmaceutical intermediates?. Retrieved from [Link]

  • ChemWhat. (n.d.). diethyl 2-(1-(4-acetaMidophenyl)-1-oxopropan-2-yl)Malonate CAS#: 81937-39-5. Retrieved from [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • ILO and WHO. (2021). ICSC 1739 - DIETHYLMALONATE. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • Medical Laboratory Observer. (n.d.). Laboratory Waste Management: The New Regulations. Retrieved from [Link]

  • Loba Chemie. (n.d.). ACETOPHENONE FOR SYNTHESIS Safety Data Sheet. Retrieved from [Link]

  • CP Lab Safety. (n.d.). Amides Waste Compatibility: Key Insights for Safe Disposal. Retrieved from [Link]

  • StudyRaid. (n.d.). Proper Storage of Acetophenone in the Laboratory. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Malonic acid, ethylidene-, diethyl ester. Retrieved from [Link]

  • TruMed. (n.d.). How to Handle Pharmaceutical Waste Safely and Legally. Retrieved from [Link]

  • Stericycle. (2024, September 16). How to Properly Handle and Dispose of Pharmaceutical Waste. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Amide Functional Group. Retrieved from [Link]

  • Bio-MED Regulated Waste Solutions. (2024, July 1). Safe Handling and Segregation of Pharmaceutical Waste. Retrieved from [Link]

  • ChemTalk. (n.d.). Amide Functional Group. Retrieved from [Link]

  • Organic Syntheses. (n.d.). diethyl acetamidomalonate. Retrieved from [Link]

  • University of Delaware. (n.d.). HAZARDOUS DRUG HANDLING AND DISPOSAL SOP. Retrieved from [Link]

Sources

Handling

A Senior Application Scientist's Guide to Handling Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate

This document provides essential safety and handling protocols for Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate (CAS No. 81937-39-5).

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and handling protocols for Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate (CAS No. 81937-39-5). As a compound featuring both a malonic ester and an acetamidophenyl ketone moiety, a comprehensive understanding of its potential hazards is critical for ensuring laboratory safety. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights and self-validating protocols to build a foundation of trust and safety in your laboratory operations.

Hazard Profile and Risk Assessment

While a complete, independently verified Safety Data Sheet (SDS) for this specific molecule is not widely available, a robust hazard profile can be constructed by examining its constituent functional groups and available supplier safety data. The primary hazards are associated with its potential for irritation, toxicity upon ingestion or inhalation, and its nature as a combustible liquid.

The compound is identified with the GHS07 pictogram, indicating it can cause less severe, but still significant, health effects.[1]

Hazard Identification Description
GHS Pictogram

Signal Word Warning [1]
Hazard Statements H302: Harmful if swallowed.[1] H315: Causes skin irritation.[1] H319: Causes serious eye irritation.[1][2][3][4][5][6] H332: Harmful if inhaled.[1][3] H335: May cause respiratory irritation.[1][7]
Inferred Hazards H227: Combustible liquid.[2][4][5] (Inferred from diethyl malonate and acetophenone components)

Causality of Hazards:

  • Malonic Ester Group: Diethyl malonate, a core component of the molecule's structure, is a known eye irritant and a combustible liquid.[2][4] This suggests that the title compound will share these properties.

  • Acetamidophenyl Ketone Group: Related acetamidophenyl compounds and acetophenone are known to be harmful if swallowed and can cause skin, eye, and respiratory irritation.[7][8] These hazards are reflected in the H302, H315, H319, and H335 statements.[1]

Mandatory Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is required to mitigate the identified risks. The following table outlines the minimum required PPE for handling this compound. Never handle this chemical without the appropriate protective equipment.

PPE Category Item Specification and Rationale
Eye & Face Protection Chemical Safety Goggles & Face ShieldRationale: Required to protect against splashes and potential aerosols, addressing the serious eye irritation hazard (H319).[2][9][10] A face shield must be worn over goggles whenever there is a significant splash hazard, such as during transfers of larger volumes.
Hand Protection Chemical-Resistant Nitrile GlovesRationale: Protects against skin irritation (H315).[9][11] Nitrile gloves offer good resistance to a range of organic chemicals.[12] Gloves must be inspected before use and changed immediately if contamination is suspected.
Body Protection Laboratory Coat & Closed-Toe ShoesRationale: A standard lab coat is mandatory to protect skin and clothing from potential splashes and spills.[9][10] Closed-toe shoes protect the feet from spills.
Respiratory Protection Use in a Chemical Fume HoodRationale: Due to the risk of respiratory irritation (H335) and harm if inhaled (H332), all handling of the compound must be conducted in a certified chemical fume hood to minimize inhalation of any vapors or aerosols.[3][9][13]

Operational Handling and Workflow

Adherence to a strict, methodical workflow is paramount for safety. The following protocol outlines the key steps for safely handling Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate.

G cluster_prep 1. Pre-Operation Safety Check cluster_handling 2. Chemical Handling (in Fume Hood) cluster_post 3. Post-Operation Protocol prep1 Verify Fume Hood Certification & Airflow prep2 Assemble & Inspect All Required PPE prep1->prep2 prep3 Prepare Spill Kit & Waste Containers prep2->prep3 handle1 Tare Vessel & Weigh Required Amount prep3->handle1 handle2 Carefully Add Solvent & Dissolve handle1->handle2 handle3 Perform Reaction or Experimental Procedure handle2->handle3 post1 Quench Reaction (if applicable) & Prepare for Waste Disposal handle3->post1 post2 Decontaminate Glassware & Work Surfaces post1->post2 post3 Dispose of Contaminated Gloves & Consumables post2->post3 post4 Wash Hands Thoroughly post3->post4

Caption: Standard workflow for handling the target compound.

Step-by-Step Methodology:

  • Pre-Operation Safety Check:

    • Verify that the chemical fume hood has been certified within the last year and that the airflow monitor indicates it is functioning correctly.

    • Don all required PPE as specified in the table above. Ensure your gloves have no visible defects.[14]

    • Ensure a spill kit containing an inert absorbent material (e.g., sand, vermiculite) is readily accessible.[2][10]

    • Prepare a designated, labeled hazardous waste container for liquid and solid waste.[10]

  • Chemical Handling (Inside Fume Hood):

    • To minimize static discharge, ground all equipment containing the material.[3]

    • Carefully weigh the required amount of the compound. Avoid generating dust or aerosols.

    • When dissolving, add the solvent slowly to the compound.

    • Keep the container tightly sealed when not in use.[3][15]

  • Post-Operation Protocol:

    • Decontaminate all surfaces and equipment that came into contact with the chemical.

    • Dispose of all contaminated consumables, such as pipette tips and gloves, in a sealed bag designated for solid chemical waste.[9]

    • Remove your lab coat and gloves.

    • Wash your hands thoroughly with soap and water after handling is complete.[2][4][7]

Spill Management and Disposal Plan

Accidents can happen, but a clear plan minimizes their impact. Do not dispose of this chemical down the drain.[10][15]

G cluster_decision cluster_spill cluster_waste start Spill or Waste Generated is_spill Is it a spill? start->is_spill spill_size Is spill large or in poorly ventilated area? is_spill->spill_size Yes waste_type Waste Type? is_spill->waste_type No (Routine Waste) evacuate Evacuate Area & Alert EHS spill_size->evacuate Yes absorb Absorb with Inert Material (e.g., sand, vermiculite) spill_size->absorb No (Small Spill) collect_spill Collect into Sealable Hazardous Waste Container absorb->collect_spill end_node Store for Professional Disposal (Chemical Incineration) collect_spill->end_node liquid_waste Collect in Labeled Liquid Waste Container waste_type->liquid_waste Liquid solid_waste Collect in Labeled Solid Waste Container waste_type->solid_waste Solid liquid_waste->end_node solid_waste->end_node

Caption: Decision workflow for spills and waste disposal.

Emergency Spill Protocol:

  • Small Spills (in a fume hood):

    • Absorb the liquid with an inert material such as sand, vermiculite, or a universal binder.[2][10]

    • Collect the absorbed material using non-sparking tools and place it into a designated, sealable container for hazardous waste.[2][10]

    • Clean the spill area with an appropriate solvent and decontaminant.

  • Large Spills (or any spill outside a fume hood):

    • Evacuate personnel from the immediate area.[3][10]

    • Alert your institution's Environmental Health & Safety (EHS) department immediately.

    • Prevent the spill from entering drains or waterways.[2][4][13]

    • Do not attempt to clean up a large spill without proper training and equipment.

Waste Disposal Plan:

  • Prohibition: Under no circumstances should this chemical or its containers be disposed of in the regular trash or poured down the sink.[10][15]

  • Waste Collection:

    • Liquid Waste: Collect all liquid waste containing this compound in a clearly labeled, sealed hazardous waste container.

    • Solid Waste: All contaminated materials, including gloves, absorbent pads, and empty containers, should be placed in a sealed bag and disposed of as solid chemical waste.[9]

  • Recommended Disposal Method: The preferred method for disposing of combustible organic materials like this is through a licensed professional waste disposal service, typically via chemical incineration equipped with an afterburner and scrubber to ensure complete destruction.[10][14]

References

  • ICSC 1739 - DIETHYLMALONATE. Source: ILO and WHO. [Link]

  • Diethyl malonate Safety Data Sheet. Source: Multichem. [Link]

  • Safety Data Sheet: Diethyl malonate. Source: Carl ROTH. [Link]

  • MALONIC ACID FOR SYNTHESIS Safety Data Sheet. Source: Loba Chemie. [Link]

  • Personal Protective Equipment When Working with Resins. Source: Polyestershoppen. [Link]

  • Personal Protective Equipment (PPE) Glove Comparison Chart. Source: University of Tennessee Knoxville. [Link]

  • Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate. Source: PubChem. [Link]

  • Diacetamate Laboratory Chemical Safety Summary. Source: PubChem. [Link]

  • DIETHYL 2-(1-(4-ACETAMIDOPHENYL)-1-OXOPROPAN-2-YL)MALONATE. Source: Chemsrc. [Link]

  • diethyl 2-(1-(4-acetaMidophenyl)-1-oxopropan-2-yl)Malonate CAS#: 81937-39-5. Source: ChemWhat. [Link]

  • Acetophenone - Hazardous Substance Fact Sheet. Source: New Jersey Department of Health. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate
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Reactant of Route 2
Diethyl 2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)malonate
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